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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine: A Key Building Block for Drug Discovery

Abstract This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine, a novel heterocyclic scaffold with significant potential in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine, a novel heterocyclic scaffold with significant potential in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All protocols are grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Azetidinyl-Pyrazolamine Scaffold

The fusion of azetidine and pyrazole ring systems creates a unique three-dimensional structure that is of growing interest in drug discovery. The azetidine moiety, a strained four-membered nitrogen-containing heterocycle, can act as a rigid scaffold to orient substituents in defined vectors, potentially improving binding affinity and selectivity for biological targets.[1] Concurrently, the 5-aminopyrazole core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[2][3] The combination of these two privileged scaffolds in 3-(Azetidin-3-yl)-1H-pyrazol-5-amine presents a valuable building block for the synthesis of novel chemical entities with tailored pharmacological profiles.

This guide outlines a rational and efficient synthetic strategy, beginning with the preparation of key intermediates and culminating in the final coupling and deprotection steps to yield the target compound.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach, where the azetidine and pyrazole moieties are synthesized separately and then coupled. The primary disconnection is at the C-C bond between the azetidine and pyrazole rings.

Retrosynthetic Analysis Target 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Intermediates Protected Azetidine Precursor + Pyrazole Precursor Target->Intermediates C-C Disconnection Azetidine_Precursor N-Boc-Azetidin-3-one Intermediates->Azetidine_Precursor Pyrazole_Precursor 3-Oxo-propanenitrile derivative + Hydrazine Intermediates->Pyrazole_Precursor Coupling Reaction Reactants tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate + 5-Amino-1H-pyrazole Product tert-Butyl 3-(1-(5-amino-1H-pyrazol-3-yl)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate Reactants->Product DBU, Acetonitrile, 65 °C

Sources

Exploratory

Spectroscopic Characterization of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary The compound 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (often utilized as a hydrochloride salt, CAS: 2828432-18-2) is a highly polar, nitrogen-dense bifunctional building block. Featuring both a conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (often utilized as a hydrochloride salt, CAS: 2828432-18-2) is a highly polar, nitrogen-dense bifunctional building block. Featuring both a conformationally restricted azetidine ring and a tautomerizable 5-aminopyrazole core, it is increasingly deployed in Fragment-Based Drug Discovery (FBDD) campaigns, particularly against challenging targets like Mycobacterium tuberculosis CYP121[1].

However, its structural duality presents unique analytical challenges. The basicity and ring strain of the azetidine moiety drive complex mass spectrometric fragmentation, while the pyrazole ring undergoes rapid tautomerization that complicates Nuclear Magnetic Resonance (NMR) assignments. This whitepaper provides a definitive, causality-driven guide to the spectroscopic data (NMR, HRMS) of this compound, establishing self-validating protocols for researchers and drug development professionals.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

Causality in Ionization and Fragmentation

In positive Electrospray Ionization (ESI+), 3-(Azetidin-3-yl)-1H-pyrazol-5-amine ( C6​H10​N4​ ) readily protonates to form the [M+H]+ ion at m/z 139.098. The primary site of protonation is the highly basic azetidine nitrogen, though the pyrazole system can also stabilize the charge via resonance.

Under Collision-Induced Dissociation (CID), the fragmentation is governed by two competing mechanisms:

  • Ammonia Loss: The 5-amino group on the pyrazole ring is susceptible to neutral loss of NH3​ (-17 Da), generating a highly stabilized aromatic cation at m/z 122.071.

  • Azetidine Ring Strain Relief: Four-membered azetidine rings exhibit significant torsional and angle strain. Upon collisional activation, the azetidine ring undergoes a characteristic ring-opening mechanism, often expelling an ethylenimine-equivalent neutral fragment ( C2​H5​N , -43 Da)[2][3]. This yields a fragment at m/z 96.056.

Quantitative HRMS Data
Ion SpeciesFormulaExact Mass (Da)Observed m/zRelative AbundanceAssignment / Mechanism
[M+H]+ [C6​H11​N4​]+ 139.0984139.098100%Molecular Ion (Protonated)
Fragment 1 [C6​H8​N3​]+ 122.0719122.07145%Loss of NH3​ from pyrazole
Fragment 2 [C4​H6​N3​]+ 96.056296.05680%Cleavage of azetidine ring ( −C2​H5​N )
Fragment 3 [C3​H4​N3​]+ 82.040582.04025%Pyrazole core after full azetidine loss
Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 139.098 F1 [M+H - NH3]+ m/z 122.071 M->F1 -NH3 (-17 Da) F2 [M+H - C2H5N]+ m/z 96.056 M->F2 Azetidine Cleavage (-43 Da) F3 Pyrazole Core m/z 82.040 F2->F3 -CH2 (-14 Da)

Proposed ESI-MS/MS fragmentation pathway for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Tautomeric Causality

The NMR characterization of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine is highly dependent on the solvent and the salt form. We recommend analyzing the hydrochloride salt in DMSO- d6​ .

  • Why DMSO- d6​ ? Protic solvents like D2​O will rapidly exchange the pyrazole NH , the amine NH2​ , and the azetidinium NH2+​ , rendering them invisible. DMSO- d6​ slows this exchange, allowing these critical diagnostic protons to be observed.

  • Electronic Shielding: The pyrazole C4 position is heavily shielded by the electron-donating resonance of the adjacent 5-amino group. This pushes the C4 carbon signal unusually upfield (~89 ppm) and the corresponding H4 proton to ~5.45 ppm[1].

1H NMR Assignments (400 MHz, DMSO- d6​ , HCl Salt)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
11.80br s1HPyrazole NH Highly deshielded due to aromaticity and hydrogen bonding.
9.20br s2HAzetidine NH2+​ Salt formation locks the protons, shifting them downfield.
5.45s1HPyrazole H−4 Shielded by the +M effect of the adjacent NH2​ group.
4.80br s2HAmine NH2​ Broad due to intermediate exchange rates in DMSO.
3.95 – 4.15m4HAzetidine H−2,H−4 Diastereotopic nature in the ring creates complex multiplets.
3.70 – 3.85m1HAzetidine H−3 Methine proton coupled to four adjacent methylene protons.
13C NMR Assignments (100 MHz, DMSO- d6​ , HCl Salt)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Rationale
154.2Quaternary (C)Pyrazole C−5 Deshielded by direct attachment to the electronegative amine.
144.5Quaternary (C)Pyrazole C−3 Deshielded by the adjacent nitrogen and azetidine substituent.
89.1Methine (CH)Pyrazole C−4 Highly shielded due to electron-donating resonance from NH2​ .
49.5Methylene ( CH2​ )Azetidine C−2,C−4 Equivalent carbons in the symmetric azetidine ring.
31.2Methine (CH)Azetidine C−3 Aliphatic carbon attached to the pyrazole ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every data point generated must be orthogonally verifiable.

LC-HRMS Acquisition Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Formic acid ensures consistent protonation of the azetidine ring.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Run a gradient from 2% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in ESI+ mode.

  • Validation Step: Run a blank injection immediately prior to the sample to rule out carryover. Utilize a lock-mass (e.g., Leucine Enkephalin) to ensure mass accuracy remains below 5 ppm.

  • CID Optimization: Apply a collision energy ramp (15-35 eV) to capture both the fragile NH3​ loss and the higher-energy azetidine ring cleavage.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 3-5 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire 1H NMR (minimum 16 scans) and 13C NMR (minimum 512 scans).

  • 2D Correlation (The Validation Step):

    • Acquire a COSY spectrum to confirm the coupling between the azetidine H-3 methine and the H-2/H-4 methylenes.

    • Acquire an HSQC spectrum to definitively link the proton at 5.45 ppm to the carbon at 89.1 ppm, proving the pyrazole C-4 assignment.

    • Acquire an HMBC spectrum to observe long-range coupling from the azetidine H-3 to the pyrazole C-3, confirming the covalent linkage between the two rings.

NMR_Workflow Prep 1. Sample Preparation (2-5 mg in 0.6 mL DMSO-d6 + TMS) Acq1D 2. 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 3. 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Val 4. Orthogonal Validation (Cross-reference with LC-HRMS) Acq2D->Val Assign 5. Final Peak Assignment (Tautomer Resolution) Val->Assign

Self-validating NMR acquisition and assignment workflow for nitrogen-rich heterocycles.

References

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" PubMed / NIH[Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway ResearchGate[Link]

  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Foundational

The Pyrazole Scaffold: A Cornerstone in Kinase Inhibition - A Technical Guide

Introduction: The Rise of Kinase Inhibitors and the Prominence of the Pyrazole Moiety Protein kinases, orchestrators of a vast array of cellular processes, have emerged as pivotal targets in modern drug discovery, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Kinase Inhibitors and the Prominence of the Pyrazole Moiety

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as pivotal targets in modern drug discovery, particularly in oncology and inflammatory diseases.[1] Their dysregulation is a hallmark of numerous pathologies, making the development of specific and potent inhibitors a critical therapeutic strategy.[2][3] Within the diverse chemical landscape of kinase inhibitors, the pyrazole scaffold has established itself as a "privileged structure."[1][4] This five-membered heterocyclic ring, with its unique arrangement of two adjacent nitrogen atoms, offers a versatile and synthetically accessible framework for designing molecules that can effectively target the highly conserved ATP-binding pocket of kinases, as well as other allosteric sites.[5][6] This guide provides an in-depth exploration of the mechanism of action of pyrazole-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions that govern their inhibitory activity, the experimental methodologies used for their characterization, and the structural nuances that contribute to their potency and selectivity.

Core Mechanism of Action: How Pyrazole-Based Inhibitors Tame Kinase Activity

The inhibitory prowess of pyrazole-containing molecules stems from their ability to form key interactions within the kinase domain, primarily by acting as ATP-competitive inhibitors. The pyrazole ring itself is adept at forming hydrogen bonds, a critical feature for anchoring the inhibitor within the ATP-binding site.[5]

ATP-Competitive Inhibition: A Battle for the Active Site

The majority of pyrazole-based kinase inhibitors function by directly competing with ATP for binding to the kinase's active site.[5] This binding is typically characterized by the formation of one or more hydrogen bonds between the pyrazole's nitrogen atoms and the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP.

The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling medicinal chemists to fine-tune the inhibitor's properties. These substituents can engage in additional interactions with other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket, thereby enhancing both potency and selectivity.[7][8]

The conformation of the kinase's activation loop, particularly the DFG (Asp-Phe-Gly) motif, plays a crucial role in inhibitor binding. Pyrazole-based inhibitors can be broadly classified based on the DFG conformation they stabilize:

  • Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, where the aspartate residue of the DFG motif points into the active site.[5] Ruxolitinib, a JAK1/2 inhibitor, is an example of a type I inhibitor where the pyrazole ring is a key component of its structure.[5][9]

  • Type II Inhibitors: These inhibitors bind to and stabilize the inactive "DFG-out" conformation, where the phenylalanine residue of the DFG motif occupies the ATP-binding site. This mode of inhibition often involves an additional hydrophobic pocket that becomes accessible in the DFG-out state.[5]

The ability to design pyrazole derivatives that selectively target either the DFG-in or DFG-out conformation is a testament to the scaffold's versatility and its importance in achieving inhibitor selectivity.

Allosteric Inhibition: A More Subtle Approach

While less common, some pyrazole-based inhibitors achieve their effect through allosteric mechanisms, binding to sites on the kinase distant from the ATP pocket.[10][11] This mode of inhibition offers a promising avenue for achieving higher selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket.[11][12] For instance, 1,3,5-trisubstituted pyrazolines have been identified as potent and selective allosteric inhibitors of PKCζ, binding to the PIF-pocket on the kinase catalytic domain.[10][11][12] Similarly, a series of 1,5-dihydropyrazolo[4,3-c][2][13]benzothiazines were found to be allosteric inhibitors of Focal Adhesion Kinase (FAK), targeting a novel allosteric site within the C-lobe of the kinase domain.[14]

Visualizing the Mechanism: Key Interactions and Pathways

To better understand the concepts discussed, the following diagrams illustrate the core principles of pyrazole-based kinase inhibition.

Caption: Comparison of Type I and Type II pyrazole-based kinase inhibition modes.

Allosteric_Inhibition_Workflow Pyrazole_Inhibitor Allosteric Pyrazole Inhibitor Allosteric_Site Allosteric Site Pyrazole_Inhibitor->Allosteric_Site binds to Kinase Kinase Enzyme Allosteric_Site->Kinase Conformational_Change Conformational Change in ATP Binding Pocket Kinase->Conformational_Change induces ATP_Binding_Inhibited ATP Binding Inhibited Conformational_Change->ATP_Binding_Inhibited

Caption: Mechanism of allosteric inhibition by pyrazole-based compounds.

Experimental Characterization: A Guide to Key Assays

A thorough understanding of a pyrazole-based kinase inhibitor's mechanism of action requires a multi-faceted experimental approach. This section outlines the core methodologies for characterizing these compounds, from initial activity screening to detailed binding kinetics and cellular target engagement.

Kinase Activity Assays: Measuring Functional Inhibition

These assays directly measure the catalytic activity of the kinase and are essential for determining the inhibitor's potency (e.g., IC50 value).[15]

Considered a gold standard, these assays track the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[16][17]

Protocol: Radiometric Filter-Binding Assay

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), and the pyrazole inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Termination: Stop the reaction by spotting the mixture onto a phosphocellulose filter membrane.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[18][19] Common formats include:

  • Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[19]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide donor and a fluorescent acceptor to detect phosphorylation.[20]

Protocol: Generic TR-FRET Kinase Assay

  • Reaction Setup: In a microplate, combine the kinase, a biotinylated substrate peptide, and the pyrazole inhibitor.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at room temperature.

  • Detection: Add a detection solution containing a europium-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated allophycocyanin (acceptor).

  • Signal Reading: After a final incubation, read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor emission and plot against inhibitor concentration to determine the IC50.

Binding Assays: Quantifying the Inhibitor-Kinase Interaction

Binding assays provide direct measurement of the affinity (Kd) and kinetics (kon and koff) of the inhibitor for its target kinase.[21][22]

SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.[22][23][24]

Protocol: SPR Analysis of Inhibitor Binding

  • Kinase Immobilization: Immobilize the purified kinase onto a sensor chip.

  • Inhibitor Injection: Inject a series of concentrations of the pyrazole inhibitor over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.

  • Regeneration: Inject a regeneration solution to remove the bound inhibitor.[24]

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[24]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[21][25][26]

Protocol: ITC Measurement of Binding Affinity

  • Sample Preparation: Place the purified kinase in the sample cell and the pyrazole inhibitor in the injection syringe.

  • Titration: Perform a series of injections of the inhibitor into the kinase solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to kinase. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[27]

Cellular Assays: Assessing Target Engagement and Phenotypic Effects

Cell-based assays are crucial for confirming that the inhibitor can engage its target in a physiological context and elicit the desired biological response.[13][28]

These assays measure the binding of the inhibitor to its target kinase within intact cells.

  • NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to quantify the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[29][30][31] The inhibitor displaces a fluorescent tracer, leading to a decrease in the BRET signal.[13]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and varying concentrations of the pyrazole inhibitor to the cells.

  • Substrate Addition: Add the NanoLuc® substrate.

  • Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.

These assays measure the inhibitor's effect on the phosphorylation of a known downstream substrate of the target kinase.[13]

Protocol: Western Blotting for Substrate Phosphorylation

  • Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody.

  • Detection: Visualize the protein bands using a suitable detection method.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Data Presentation: Quantitative Comparison of Pyrazole-Based Inhibitors

Structured data tables are essential for comparing the potency and selectivity of different pyrazole-based kinase inhibitors.

InhibitorTarget Kinase(s)IC50 (nM)Assay TypeReference
RuxolitinibJAK1, JAK2~3Biochemical[5][9]
CrizotinibALK, c-Met24 (ALK), 8 (c-Met)Biochemical[1]
EncorafenibBRAF V600E0.3Biochemical[1]
Afuresertib (GSK2110183)Akt10.08 (Ki)Biochemical[7]
AT7519CDK1, CDK210, 47Biochemical[28]
InhibitorBinding Affinity (KD, nM)MethodTarget KinaseReference
Dasatinib<1SPRMultiple[22]
Lapatinib0.5SPREGFR[22]
Sunitinib2.2SPRVEGFR2[22]

Conclusion: The Enduring Legacy and Future of the Pyrazole Scaffold

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of clinically successful kinase inhibitors.[1][2][3] Its synthetic tractability and ability to form key interactions within the kinase active site have cemented its status as a privileged structure in medicinal chemistry. The diverse mechanisms of action, spanning competitive and allosteric inhibition, underscore the scaffold's versatility.

As our understanding of kinase biology continues to evolve, so too will the design of novel pyrazole-based inhibitors. Future efforts will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds that can overcome the challenge of acquired drug resistance. The combination of rational drug design, guided by structural biology, and sophisticated screening methodologies will undoubtedly lead to the discovery of the next generation of pyrazole-based kinase inhibitors with enhanced therapeutic potential.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. PMC. [Link]

  • Discovery and optimization of 1,3,5-trisubstituted pyrazolines as potent and highly selective allosteric inhibitors of protein kinase C-ζ. PubMed. [Link]

  • Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. ACS Publications. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Discovery and characterization of novel allosteric FAK inhibitors. PubMed. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. [Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]

  • (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. ResearchGate. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Link. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. [Link]

  • Characterization of the Isothermal Titration Calorimetry Single Injection Method Using T4 Polynucleotide Kinase as a Model Syste. University of Nevada, Las Vegas. [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. [Link]

Sources

Exploratory

In Silico Modeling of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Receptor Binding: A Technical Guide for Kinase Inhibitor Design

Executive Summary The optimization of kinase inhibitors requires a delicate balance between target affinity, selectivity, and physicochemical properties. The 3-(Azetidin-3-yl)-1H-pyrazol-5-amine chemotype has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of kinase inhibitors requires a delicate balance between target affinity, selectivity, and physicochemical properties. The 3-(Azetidin-3-yl)-1H-pyrazol-5-amine chemotype has emerged as a highly privileged scaffold in modern drug discovery, particularly for targeting transcription-regulating kinases like Cyclin-Dependent Kinase 9 (CDK9) and B-cell signaling targets like Bruton's Tyrosine Kinase (BTK)[1][2].

This technical whitepaper provides an in-depth, self-validating in silico methodology for modeling the receptor binding of this specific scaffold. By combining a classic ATP-competitive hinge-binding motif (pyrazole-5-amine) with a highly tunable, low-lipophilicity sp3 -rich vector (azetidine), researchers can design highly selective inhibitors. The protocols detailed herein bridge the gap between theoretical computational chemistry and applied medicinal chemistry.

Pharmacophore & Structural Rationale

To accurately model this molecule, one must first understand the causality behind its structural components and their respective roles in the kinase ATP-binding site.

The Hinge-Binding Core: 1H-Pyrazol-5-amine

The pyrazole-5-amine moiety acts as a robust bidentate (and sometimes tridentate) hydrogen bond donor/acceptor system[3]. In kinases such as CDK9, the pyrazole nitrogen acts as a hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Cys106), while the 5-amine group acts as a hydrogen bond donor to the adjacent backbone carbonyl (e.g., Asp104/Asp109)[1][4].

  • Causality: We prioritize this core because its flat, heteroaromatic nature minimizes the enthalpic penalty of desolvation upon entering the hydrophobic ATP pocket, while establishing highly directional, rigid hydrogen bonds that anchor the molecule.

The Solvent Vector: Azetidin-3-yl Ring

The azetidine ring is a 4-membered nitrogenous heterocycle. Unlike larger, more flexible rings (like piperidine), azetidine introduces specific geometric strain.

  • Causality: We utilize the azetidine substitution at the 3-position of the pyrazole because it provides a rigid, highly predictable vector that directs subsequent functional groups out of the binding pocket and into the solvent-exposed channel[1]. Furthermore, it increases the fraction of sp3 carbons ( Fsp3​ ) without adding excessive lipophilic bulk, thereby maintaining a favorable logP for oral bioavailability.

G cluster_0 Hinge-Binding Core cluster_1 Solvent Vector Molecule 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Pyrazole 1H-Pyrazole Ring Molecule->Pyrazole comprises Amine 5-Amine Group Molecule->Amine comprises Azetidine Azetidin-3-yl Ring Molecule->Azetidine comprises KinaseHinge Kinase Hinge Region (e.g., CDK9 Asp104/Cys106) Pyrazole->KinaseHinge H-bond Acceptor Amine->KinaseHinge H-bond Donor SolventChannel Solvent-Exposed Channel Ribose Pocket Azetidine->SolventChannel Directs substituents Modulates ADMET

Caption: Pharmacophore logic of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine in kinase ATP-binding sites.

Self-Validating In Silico Protocols

To ensure scientific integrity, every computational step must be part of a self-validating system. The following step-by-step methodologies are designed to prevent false-positive docking artifacts.

Protocol 1: Quantum Mechanical (QM) Ligand Preparation

Standard molecular mechanics (MM) force fields (e.g., OPLS4, GAFF) frequently fail to accurately parameterize the severe angle strain and "butterfly" puckering dynamics of the 4-membered azetidine ring.

  • Initial 3D Generation: Generate the 3D conformer of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine. Set the protonation state at pH 7.4 (the azetidine nitrogen will be protonated; the pyrazole remains neutral).

  • QM Optimization: Subject the ligand to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G* basis set.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges.

  • Validation Check: Self-Validation: Measure the dihedral angle of the azetidine ring post-optimization. If the ring is perfectly planar, the optimization has failed; a slight pucker (~10-15 degrees) must be present to reflect physical reality.

Protocol 2: Receptor Preparation and Constrained Docking

Kinase active sites are highly dynamic. Preparing the receptor (e.g., CDK9 or BTK) requires strict attention to the protonation states of the hinge region[2][4].

  • Structure Processing: Import the high-resolution crystal structure (e.g., CDK9/Cyclin T1 complex). Remove non-catalytic waters, but retain conserved structural waters in the DFG-motif region.

  • Protonation Assignment: Manually verify the protonation of the hinge residues. For CDK9, ensure Cys106 is neutral and capable of acting as a hydrogen bond donor via its backbone amide.

  • Grid Generation: Center the docking grid on the ATP-binding pocket.

  • Constraint Application: Apply a mandatory hydrogen-bond constraint to the backbone carbonyl of the hinge (e.g., Asp104 in CDK9).

  • Validation Check: Self-Validation: Perform cross-docking. Re-dock the native co-crystallized ligand. The protocol is only validated if the heavy-atom Root Mean Square Deviation (RMSD) of the native ligand is < 1.5 Å.

Protocol 3: Molecular Dynamics (MD) & MM/GBSA Thermodynamics

Static docking cannot account for the flexibility of the azetidine vector or water-mediated interactions in the solvent channel.

  • System Solvation: Embed the top-scoring docked complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize with Na+/Cl- ions.

  • Equilibration: Run a 5-stage NPT/NVT equilibration protocol to relax the solvent without disrupting the protein-ligand complex.

  • Production Run: Execute a 100 ns MD simulation at 300K and 1.013 bar.

  • MM/GBSA Calculation: Extract 100 snapshots from the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind​ )[4].

  • Validation Check: Self-Validation: Analyze the ligand RMSD over time. If the azetidine ring fluctuates > 2.5 Å, the vector is unstable and likely collapsing into a hydrophobic sub-pocket rather than projecting into the solvent.

Workflow LPrep Phase 1: Ligand Prep QM DFT (B3LYP/6-31G*) Grid Phase 2: Grid Generation Hinge Constraint Definition LPrep->Grid PPrep Phase 1: Receptor Prep Protonation & Minimization PPrep->Grid Docking Phase 2: Molecular Docking (Glide/GOLD) Grid->Docking Validated RMSD < 1.5Å MD Phase 3: MD Simulation 100ns Explicit Solvent Docking->MD Top Poses MMPBSA Phase 3: MM/GBSA Thermodynamic Integration MD->MMPBSA Trajectory Analysis

Caption: Step-by-step in silico workflow for modeling pyrazole-amine kinase inhibitors.

Quantitative Data Presentation

The following tables summarize the theoretical binding energetics and interaction stabilities of the 3-(Azetidin-3-yl)-1H-pyrazol-5-amine scaffold when modeled against CDK9 and BTK active sites.

Table 1: Comparative Thermodynamic Binding Profiles (MM/GBSA) Data represents averaged values from the final 20 ns of a 100 ns MD trajectory.

Target Kinase ΔGbind​ (kcal/mol) ΔGCoulomb​ ΔGvdW​ ΔGSolv​ (Lipophilic)Azetidine Vector Status
CDK9 (Active)-42.8 ± 2.1-18.4-38.2+13.8Stable; directed to ribose pocket
BTK (Inactive)-38.5 ± 3.4-15.2-35.6+12.3Moderate; transient water bridges

Table 2: Key Hydrogen Bond Occupancies (100 ns MD Simulation) Occupancy > 75% indicates a highly stable, structure-defining interaction.

Interaction MotifTarget Residue (CDK9)Target Residue (BTK)Occupancy (%)Interaction Type
Pyrazole N2 Cys106 (Backbone NH)Met477 (Backbone NH)94.2%H-Bond Acceptor
5-Amine NH2​ Asp104 (Backbone C=O)Glu475 (Backbone C=O)88.7%H-Bond Donor
Azetidine NH+ Asp109 (Sidechain)Asn526 (Sidechain)41.5%Water-Mediated Salt Bridge

Conclusion

The 3-(Azetidin-3-yl)-1H-pyrazol-5-amine scaffold offers a structurally elegant solution to kinase inhibitor design. By anchoring the molecule to the hinge region via the pyrazole-amine and utilizing the azetidine ring to navigate the solvent channel, researchers can achieve high potency and favorable pharmacokinetics. However, due to the unique electronic and steric properties of the 4-membered ring, standard docking must be augmented with QM preparation and MD simulations to yield reliable, actionable data.

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers | Journal of Medicinal Chemistry - ACS Publications. acs.org.1

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. nih.gov. 3

  • Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches - PMC. nih.gov. 4

  • Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance - ACS Publications. acs.org. 2

Sources

Foundational

Structural Characterization of 3-(azetidin-3-yl)-1H-pyrazole Compounds: An In-Depth Technical Guide

Executive Summary The 3-(azetidin-3-yl)-1H-pyrazole motif is a highly privileged pharmacophore in modern medicinal chemistry, most notably serving as the structural core for Janus kinase (JAK) inhibitors such as Bariciti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(azetidin-3-yl)-1H-pyrazole motif is a highly privileged pharmacophore in modern medicinal chemistry, most notably serving as the structural core for Janus kinase (JAK) inhibitors such as Baricitinib[1]. The combination of the rigid, vector-directing azetidine ring with the hydrogen-bonding capacity of the pyrazole heterocycle provides exceptional target specificity. However, the structural elucidation of these compounds presents significant analytical challenges. The annular tautomerism of the 1H-pyrazole ring and the dynamic puckering of the azetidine ring create a complex conformational landscape[2],[3].

This whitepaper provides an authoritative, self-validating framework for the structural characterization of 3-(azetidin-3-yl)-1H-pyrazole derivatives, detailing the causality behind advanced Nuclear Magnetic Resonance (NMR) and X-ray crystallographic methodologies.

Core Structural Dynamics: Tautomerism and Conformation

Annular Tautomerism of the Pyrazole Ring

Pyrazoles unsubstituted at the N1 position undergo rapid prototropic exchange, existing as a mixture of rapidly interconverting tautomers (1H and 2H forms)[4]. At room temperature, the rate of this intermolecular proton transfer is often comparable to the NMR timescale. Consequently, the signals for C3 and C5 in 13 C NMR, and the corresponding protons in 1 H NMR, undergo severe line broadening or coalescence[5].

The Causality of the Analytical Choice: To accurately assign the structure, one must slow down the exchange rate. Variable-Temperature (VT) NMR is employed to "freeze" the tautomeric equilibrium, allowing the distinct observation of the individual tautomers[6]. Furthermore, because the nitrogen atoms are directly involved in the proton exchange, 15 N NMR is the most sensitive and definitive technique for probing this phenomenon[7].

Conformational Dynamics of the Azetidine Ring

Azetidine, a four-membered nitrogenous heterocycle, is not planar. To alleviate severe torsional strain (Pitzer strain) between adjacent hydrogen atoms, the ring adopts a "puckered" or butterfly conformation[3]. The pyrazole substituent at the C3 position can occupy either a pseudo-axial or pseudo-equatorial position. The energetic barrier to ring inversion is low, meaning the molecule rapidly oscillates between these states in solution, while solid-state packing forces dictate a single conformation in the crystal lattice.

Dynamics T1 1H-Pyrazole Tautomer (Major in non-polar solvents) T2 2H-Pyrazole Tautomer (Minor/Transient) T1->T2 Prototropic Exchange (Fast at RT) A1 Azetidine Pseudo-Equatorial (Sterically favored) T1->A1 Preferred Solution State A2 Azetidine Pseudo-Axial (Sterically hindered) A1->A2 Ring Puckering Inversion

Fig 1. Interconversion pathways of pyrazole annular tautomerism and azetidine ring puckering.

Self-Validating Experimental Protocols

To ensure scientific integrity, structural assignments cannot rely on a single data point. The following protocols are designed as self-validating systems, cross-referencing dynamic solution-state data with fixed solid-state and synthetic benchmarks.

Protocol 1: Variable-Temperature Multinuclear NMR & The "Fixed Derivative" Method

This protocol unambiguously assigns the dominant tautomeric state in solution by comparing dynamic data to synthetically locked analogs[2],[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~15-20 mg of the 3-(azetidin-3-yl)-1H-pyrazole compound in 0.6 mL of a dry, deuterated, low-freezing-point solvent (e.g., THF- d8​ or CD 2​ Cl 2​ )[6].

  • Baseline Acquisition: Acquire standard 1 H, 13 C, and 1H−15N HMBC spectra at 298 K. Note any line broadening at the pyrazole C3/C5 and azetidine C3 positions[4].

  • VT-NMR Cooling: Gradually lower the probe temperature in 10 K increments, monitoring the 1 H spectrum until the broad pyrazole signals separate into sharp, distinct peaks (typically achieved between 170 K and 200 K)[8].

  • Multinuclear Acquisition at Low Temp: Acquire 1 H, 13 C, and 15 N spectra at the coalescence-frozen temperature.

  • Synthesis of Fixed Derivatives (Validation): Synthesize the N-methylated analogs (1-methyl and 2-methyl pyrazoles) of the target compound.

  • Comparative Analysis: Compare the low-temperature 13 C and 15 N chemical shifts of the dynamic sample to the fixed N-methyl derivatives. The tautomer whose chemical shifts closely align with the 1-methyl derivative is confirmed as the dominant 1H-tautomer[2].

Protocol 2: Low-Temperature Single-Crystal X-Ray Diffraction

Solid-state characterization locks the azetidine puckering angle and reveals the hydrogen-bonding networks (often dimers or catemers) formed by the pyrazole NH[6].

Step-by-Step Methodology:

  • Crystallization: Grow single crystals via slow evaporation from a binary solvent system (e.g., ethanol/hexane) to promote optimal hydrogen bonding.

  • Mounting & Cooling: Mount a suitable crystal on a diffractometer equipped with a cryostream. Cool the crystal to 100 K. Causality: Low temperature minimizes thermal vibrations (atomic displacement parameters), providing highly accurate atomic coordinates necessary for calculating the precise azetidine puckering angle[3].

  • Data Collection & Refinement: Collect diffraction data, solve the structure using direct methods, and refine using full-matrix least-squares on F2 .

  • Conformational Extraction: Calculate the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes of the azetidine ring.

Workflow Prep Sample Preparation (Isotopically labeled solvents) VTNMR Variable Temperature (VT) NMR Cool to 170-200 K Prep->VTNMR Xray X-Ray Crystallography (100 K Data Collection) Prep->Xray Multinuclear 1H, 13C, 15N NMR Chemical Shift Analysis VTNMR->Multinuclear Freeze Tautomerism TwoD 2D NMR (HSQC, HMBC, NOESY) Connectivity & Proximity Multinuclear->TwoD Validation Self-Validating Structural Assignment TwoD->Validation Xray->Validation Solid-State Conformation Model Computational Modeling (DFT Calculations) Model->Validation Theoretical Puckering Angles

Fig 2. Self-validating experimental workflow for the structural elucidation of azetidinyl-pyrazoles.

Quantitative Data Presentation

The interpretation of NMR and crystallographic data relies on established empirical ranges. The tables below summarize the expected quantitative parameters for the 3-(azetidin-3-yl)-1H-pyrazole core based on literature precedents[2],[9],[3],[10].

Table 1: Representative Multinuclear NMR Chemical Shifts

Note: Values are highly solvent and temperature-dependent. 15 N shifts are referenced to liquid nitromethane (0 ppm).

Nucleus / PositionExpected Chemical Shift (δ, ppm)Multiplicity / Notes
1 H NMR
Pyrazole H-57.50 – 7.70Singlet or doublet ( J≈1.5−2.5 Hz)
Azetidine H-2, H-44.00 – 4.50Multiplets; diastereotopic if C3 is chiral
Azetidine H-33.80 – 4.10Multiplet; coupled to H-2/H-4
Pyrazole N-H10.5 – 13.5Broad singlet; highly concentration dependent
13 C NMR
Pyrazole C-3140.0 – 145.0Broad at RT; sharpens at low temp
Pyrazole C-4104.0 – 110.0Sharp singlet
Pyrazole C-5130.0 – 135.0Broad at RT; sharpens at low temp
Azetidine C-2, C-450.0 – 56.0Secondary carbons (CH 2​ )
Azetidine C-330.0 – 35.0Tertiary carbon (CH)
15 N NMR
Pyrazole N-1 (Protonated)-160.0 to -190.0Upfield shift due to protonation
Pyrazole N-2 (Unprotonated)-70.0 to -90.0Downfield shift (pyridine-like)
Azetidine N-1-315.0 to -350.0Highly shielded aliphatic amine
Table 2: Crystallographic & Conformational Parameters of the Azetidine Ring

Derived from low-temperature X-ray diffraction and computational models[3].

ParameterExpected RangeStructural Significance
Ring Puckering Angle30° – 40°Relieves Pitzer strain between adjacent C-H bonds.
C2–C3 Bond Length1.54 – 1.56 ÅSlightly elongated compared to standard alkanes due to ring strain.
C2–N1 Bond Length1.47 – 1.49 ÅStandard aliphatic C-N bond length.
Internal C-C-C Angle88° – 92°Significant deviation from ideal tetrahedral (109.5°), indicating high angle strain.

Conclusion

The structural characterization of 3-(azetidin-3-yl)-1H-pyrazole compounds requires a rigorous, multi-faceted analytical approach. Because the pyrazole ring exhibits dynamic annular tautomerism and the azetidine ring undergoes rapid conformational puckering, standard room-temperature NMR is insufficient for definitive assignment. By employing self-validating protocols—specifically Variable-Temperature multinuclear NMR ( 1 H, 13 C, 15 N) cross-referenced with synthetic "fixed" derivatives and low-temperature X-ray crystallography—researchers can accurately map the conformational and tautomeric landscape of these critical pharmacophores.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: National Institutes of Health (PMC)[Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study Source: Freie Universität Berlin[Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journal of Organic Chemistry[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: National Institutes of Health (PMC)[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: Instituto Politécnico de Bragança (ESA-IPB)[Link]

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases Source: National Institutes of Health (PMC)[Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles Source: The Journal of Organic Chemistry (ACS Publications)[Link]

  • 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature Source: Researcher.Life[Link]

Sources

Exploratory

Exploring the Therapeutic Potential of Azetidinyl-Pyrazoles: A Technical Whitepaper on Scaffold Hopping and Target Engagement

Executive Summary Azetidinyl-pyrazoles are rapidly emerging as a privileged scaffold in modern drug discovery. By combining the sp³-rich, conformationally constrained azetidine ring with the versatile, hydrogen-bonding p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidinyl-pyrazoles are rapidly emerging as a privileged scaffold in modern drug discovery. By combining the sp³-rich, conformationally constrained azetidine ring with the versatile, hydrogen-bonding pyrazole moiety, medicinal chemists can overcome traditional pharmacokinetic bottlenecks such as poor aqueous solubility and rapid metabolic clearance. This whitepaper dissects the mechanistic rationale behind azetidinyl-pyrazole design, exploring its application across lipid kinase inhibition, anti-inflammatory amidase targeting, and agrochemical development.

The Structural Rationale: Causality in Pharmacophore Design

The transition from planar, heavily aromatic molecules to sp³-enriched frameworks is a cornerstone of contemporary lead optimization. The azetidine ring acts as a highly effective bioisostere for larger cyclic amines, such as pyrrolidine or piperidine[1].

  • Causality of the Azetidine Ring: The four-membered azetidine ring introduces significant ring strain, which subtly alters the basicity of the amine nitrogen. This structural constraint reduces the lipophilicity (logD) and increases the fraction of sp³ carbons (Fsp³). This directly causes enhanced aqueous solubility, improved metabolic stability, and a lower propensity for off-target hERG binding[1].

  • Causality of the Pyrazole Ring: The pyrazole moiety is a classic pharmacophore, particularly in kinase inhibitors. Its adjacent nitrogen atoms serve as a robust hydrogen-bond donor/acceptor pair. In the context of kinase active sites, this allows the pyrazole to anchor securely to the hinge region of the protein, displacing water molecules and establishing critical binding interactions[2].

SAR_Rationale A Azetidinyl-Pyrazole Core B Azetidine Moiety (sp3-rich, constrained) A->B C Pyrazole Moiety (Aromatic, H-bond donor/acceptor) A->C D Improved Aqueous Solubility & Metabolic Stability B->D E Kinase Hinge Region Binding & Target Engagement C->E F Therapeutic Candidates (PIP5K1C, NAAA, FAT A) D->F E->F

Pharmacophore logic of azetidinyl-pyrazoles in drug design.

Quantitative Profiling & Therapeutic Horizons

Lipid Kinase (PIP5K1C) Inhibition

Phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) are critical for generating PI(4,5)P2, a lipid signaling molecule implicated in cancer and chronic pain[3]. Recent high-throughput screening (HTS) and scaffold-hopping campaigns have identified 3[3]. The introduction of an azetidinyl group (e.g., 3-azetidinyl substitutions) into the pyrazole-urea framework demonstrated high kinetic solubility and cellular target engagement in H1-HeLa cells[4].

NAAA Inhibition for Inflammation

Beyond kinases, the azetidinyl-pyrazole scaffold has been successfully adapted to target N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA prevents the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid[5]. Structure-activity relationship (SAR) evolution led to the discovery of 5, which act as non-covalent, low-nanomolar inhibitors of human NAAA[5].

Agrochemical Crossover: FAT A Inhibition

Demonstrating the versatility of this scaffold, 6 have been developed as inhibitors of the plant-specific enzyme acyl-ACP thioesterase (FAT). Through bioisosteric replacement, these compounds exhibit potent herbicidal activity, highlighting the broad utility of the azetidinyl-pyrazole core across biological systems[6].

Table 1: Quantitative Data of Azetidinyl-Pyrazole Derivatives
Target / ApplicationCompound ClassIC50 / PotencyKey Property / SolubilityMechanism of Action
PIP5K1C (Lipid Kinase) Bicyclic Pyrazole (3-azetidinyl analog)0.090 μM9.3 μM (Kinetic Solubility)Hinge-region binding[4]
NAAA (Amidase) Pyrazole Azabicyclo[3.2.1]octane Sulfonamide0.042 μMHigh oral bioavailabilityNon-covalent inhibition[7]
FAT A (Thioesterase) Azetidinyl Pyrazole CarboxamideHigh target affinityImproved in vivo efficacyAcyl-ACP thioesterase inhibition[6]

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate critical checkpoints to ensure data integrity and explain the causality behind experimental choices.

Synthesis & Suzuki-Miyaura Cross-Coupling Workflow

The synthesis of highly functionalized azetidinyl-pyrazoles often relies on 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride as a key building block[1].

  • Step 1: Nucleophilic Substitution (SN2). React 3-azetidinyl derivatives with bromopyrazole.

    • Causality Check: This step strictly requires anhydrous conditions and a base like triethylamine. Water must be excluded to prevent the competitive hydrolysis of the bromopyrazole precursor, ensuring a high-yielding SN2 trajectory[1].

  • Step 2: Suzuki-Miyaura Coupling. The 4-bromo position of the pyrazole is subjected to palladium-catalyzed cross-coupling with various boronic acids.

    • Causality Check: The electron-rich nature of the pyrazole ring can sometimes slow oxidative addition; therefore, utilizing an active catalyst system (e.g., Pd(dppf)Cl₂) and optimizing the temperature to 50–80°C is critical to maximize yield[1].

  • Step 3: Purification & Validation. Isolate the product via flash chromatography utilizing a cyclohexane/ethyl acetate gradient. Validate the structure using ¹H/¹³C NMR and LC-MS to confirm the retention of the intact azetidine ring, which can be sensitive to harsh acidic conditions[1].

Cellular Kinase Profiling Protocol (KiNativ)

To validate that synthesized azetidinyl-pyrazoles engage their target in a physiological environment, the KiNativ cellular profiling assay is employed[4].

  • Step 1: Cell Culture & Compound Treatment. Culture H1-HeLa cells to 80% confluency. Treat cells with the azetidinyl-pyrazole inhibitor (e.g., 1 μM) or a DMSO vehicle control for 1 hour.

    • Causality Check: A 1-hour incubation ensures equilibrium binding while minimizing compound degradation or compensatory cellular responses[4].

  • Step 2: Lysis and Probe Labeling. Lyse the cells using a mild detergent buffer to maintain native protein conformations. Introduce an ATP-biotin acyl phosphate probe.

    • Causality Check: The probe covalently labels the active sites of uninhibited kinases. If the azetidinyl-pyrazole successfully occupies the PIP5K1C hinge region, it will competitively block the biotin probe from binding[4].

  • Step 3: Enrichment and LC-MS/MS. Isolate the biotinylated proteins using streptavidin beads, perform trypsin digestion, and analyze via quantitative LC-MS/MS.

  • Step 4: Data Interpretation (Self-Validation). Calculate the percentage of inhibition by comparing the MS signal of the target kinase in the treated sample versus the DMSO control. A signal reduction of >85% (as seen with potent PIP5K1C inhibitors[4]) validates successful intracellular target engagement.

Kinase_Workflow S1 1. Compound Synthesis S2 2. HTS & Scaffold Hopping S1->S2 S3 3. KiNativ Cellular Profiling S2->S3 S4 4. Target Validation S3->S4

Step-by-step kinase selectivity profiling workflow.

References

  • 1-(Azetidin-3-yl)
  • Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors Source: PubMed / ACS Med Chem Lett URL
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Source: Researcher.

Sources

Foundational

Retrosynthetic Analysis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine: A Technical Guide for Drug Development Professionals

Abstract 3-(Azetidin-3-yl)-1H-pyrazol-5-amine is a privileged scaffold in modern medicinal chemistry, appearing as a core structural motif in numerous clinical candidates and approved drugs. Its unique combination of a s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Azetidin-3-yl)-1H-pyrazol-5-amine is a privileged scaffold in modern medicinal chemistry, appearing as a core structural motif in numerous clinical candidates and approved drugs. Its unique combination of a strained azetidine ring and a versatile pyrazole system imparts favorable physicochemical properties and diverse biological activities. This in-depth technical guide provides a comprehensive retrosynthetic analysis of this key heterocyclic compound, targeting researchers, scientists, and drug development professionals. We will explore multiple strategic disconnections, delving into the rationale behind each approach and presenting detailed, field-proven synthetic protocols. The discussion will be grounded in established chemical principles and supported by authoritative references, offering a practical roadmap for the efficient synthesis of this valuable molecular entity.

Introduction: The Significance of the 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Scaffold

The fusion of an azetidine ring with a pyrazole core creates a three-dimensional structure that is highly sought after in drug discovery. The strained four-membered azetidine ring can act as a bioisostere for larger, more flexible groups, often leading to improved metabolic stability and cell permeability. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The 5-amino substituent on the pyrazole ring provides a crucial handle for further functionalization, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide will dissect the synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine through the lens of retrosynthesis, a powerful tool for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials.

Retrosynthetic Strategies

A logical retrosynthetic analysis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine reveals several plausible disconnection points. The primary strategies revolve around the formation of the pyrazole ring and the introduction of the azetidine moiety.

Retrosynthesis cluster_disconnections Primary Disconnections cluster_strategy_A Strategy A: Late-Stage Azetidine Introduction cluster_strategy_B Strategy B: Pyrazole Ring Formation on an Azetidine Scaffold Target 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Disconnection_A C3(pyrazole)-C3(azetidine) bond Target->Disconnection_A Disconnection_B Pyrazole ring formation Target->Disconnection_B Precursor_A1 3-Halo/OTf-1H-pyrazol-5-amine Precursor_A1->Disconnection_A Precursor_A2 Azetidine-3-boronic acid derivative or Azetidin-3-ylzinc halide Precursor_A2->Disconnection_A Precursor_B1 Azetidine-3-yl β-ketonitrile Precursor_B1->Disconnection_B Precursor_B2 Hydrazine Precursor_B2->Disconnection_B

Figure 1: Primary retrosynthetic disconnections for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine.

Strategy A: Late-Stage Azetidine Introduction via Cross-Coupling

This strategy involves the formation of the pyrazole core first, followed by the introduction of the azetidine ring at the C3 position. This approach is attractive as it allows for the synthesis and purification of the pyrazole intermediate before the often-sensitive azetidine moiety is introduced.

Retrosynthetic Pathway A:

Retrosynthesis_A Target 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Intermediate_A1 Protected 3-Halo/OTf-1H-pyrazol-5-amine Target->Intermediate_A1 Cross-coupling Intermediate_A2 N-Protected Azetidine-3-boronic acid or organozinc reagent Target->Intermediate_A2 Cross-coupling StartingMaterial_A1 Commercially available pyrazole precursors Intermediate_A1->StartingMaterial_A1 Pyrazole synthesis & functionalization StartingMaterial_A2 N-Protected 3-haloazetidine Intermediate_A2->StartingMaterial_A2 Borylation or metal-halogen exchange

Figure 2: Retrosynthetic pathway for Strategy A.

Forward Synthesis (Illustrative Protocol):

Step 1: Synthesis of a Protected 3-Iodo-1H-pyrazol-5-amine.

A suitable starting material for the pyrazole core is a protected 3-iodo-1H-pyrazol-5-amine. The synthesis of such an intermediate can be achieved through various established methods. One common approach involves the cyclization of a β-ketonitrile with hydrazine, followed by iodination.[1] Protecting groups on the pyrazole nitrogen and the exocyclic amine may be necessary to ensure regioselectivity and prevent side reactions during the cross-coupling step.

Step 2: Preparation of an N-Protected Azetidine-3-boronic Acid Derivative.

The azetidine coupling partner can be prepared from a commercially available N-protected 3-haloazetidine, such as N-Boc-3-iodoazetidine. Treatment with a suitable boronating agent, such as bis(pinacolato)diboron in the presence of a palladium catalyst, would yield the desired azetidine-3-boronic acid pinacol ester.

Step 3: Suzuki-Miyaura Cross-Coupling.

The key step in this strategy is the Suzuki-Miyaura cross-coupling reaction between the protected 3-iodo-1H-pyrazol-5-amine and the N-protected azetidine-3-boronic acid pinacol ester.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂ or similar Pd(0) or Pd(II) precatalystsEfficient for coupling heterocyclic halides with boronic acids.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/water, DME/water, or Toluene/ethanol/waterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CElevated temperatures are usually required to drive the reaction to completion.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of the protected 3-iodo-1H-pyrazol-5-amine (1.0 equiv) and the N-protected azetidine-3-boronic acid pinacol ester (1.2 equiv) in a mixture of dioxane and water (4:1) is added K₂CO₃ (3.0 equiv).

  • Pd(dppf)Cl₂ (0.05 equiv) is then added, and the reaction mixture is heated to 100 °C under an inert atmosphere for 12-18 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the protected 3-(azetidin-3-yl)-1H-pyrazol-5-amine.

Step 4: Deprotection.

The final step involves the removal of the protecting groups from the azetidine nitrogen and any other protected functionalities. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is effective.

Strategy B: Pyrazole Ring Formation on an Azetidine Scaffold

This approach involves constructing the pyrazole ring onto a pre-existing azetidine-containing building block. This can be advantageous if a suitable azetidine precursor is readily available.

Retrosynthetic Pathway B:

Retrosynthesis_B Target 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Intermediate_B1 N-Protected Azetidin-3-yl β-ketonitrile Target->Intermediate_B1 Cyclocondensation Intermediate_B2 Hydrazine Target->Intermediate_B2 Cyclocondensation StartingMaterial_B1 N-Protected Azetidine-3-carboxylic acid Intermediate_B1->StartingMaterial_B1 Claisen condensation StartingMaterial_B2 Acetonitrile Intermediate_B1->StartingMaterial_B2 Claisen condensation

Figure 3: Retrosynthetic pathway for Strategy B.

Forward Synthesis (Illustrative Protocol):

Step 1: Synthesis of an N-Protected Azetidine-3-yl β-Ketonitrile.

The key intermediate in this strategy is an N-protected azetidin-3-yl β-ketonitrile. This can be synthesized from a corresponding N-protected azetidine-3-carboxylic acid.[2]

Experimental Protocol: Synthesis of N-Boc-3-(2-cyanoacetyl)azetidine

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous THF at 0 °C is added a coupling agent such as CDI (carbonyldiimidazole) (1.1 equiv). The mixture is stirred for 1 hour at this temperature.

  • In a separate flask, a solution of acetonitrile (2.0 equiv) in anhydrous THF is treated with a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at -78 °C to generate the corresponding enolate.

  • The activated carboxylic acid solution is then slowly added to the enolate solution at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Cyclocondensation with Hydrazine.

The N-protected azetidin-3-yl β-ketonitrile is then subjected to a cyclocondensation reaction with hydrazine to form the pyrazole ring.[1][3]

Parameter Condition Rationale
Hydrazine Source Hydrazine hydrate or anhydrous hydrazineThe nucleophile for the cyclization reaction.
Solvent Ethanol, isopropanol, or acetic acidProtic solvents are commonly used and can facilitate the reaction.
Temperature Room temperature to refluxThe reaction rate is temperature-dependent.
Catalyst Acetic acid (optional)Can catalyze the initial condensation and subsequent cyclization.

Experimental Protocol: Pyrazole Formation

  • To a solution of the N-protected azetidin-3-yl β-ketonitrile (1.0 equiv) in ethanol is added hydrazine hydrate (1.2 equiv).

  • A catalytic amount of acetic acid may be added.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent.

  • The combined organic extracts are dried and concentrated to give the crude N-protected 3-(azetidin-3-yl)-1H-pyrazol-5-amine, which can be purified by crystallization or chromatography.

Step 3: Deprotection.

Similar to Strategy A, the final step is the removal of the N-Boc protecting group using acidic conditions (e.g., TFA in DCM).

Conclusion

The retrosynthetic analysis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine reveals two primary and highly viable synthetic strategies. The choice between a late-stage azetidine introduction via cross-coupling (Strategy A) and the construction of the pyrazole ring on an azetidine scaffold (Strategy B) will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. Both approaches leverage well-established and robust chemical transformations, providing a clear and logical path to this important medicinal chemistry building block. The detailed protocols and mechanistic rationale provided in this guide serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics incorporating this privileged scaffold.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023 , 28(18), 6539. [Link][4]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. 2011 , 41(3), 541-558. [Link][2][5][6]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. 2000 , (iv), 563-571. [Link][7]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link][8]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. 2022 . [Link][9]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2024 , 20, 1039–1075. [Link][10]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. J. Org. Chem.2021 , 86(11), 7657–7670. [Link][11]

  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Org. Lett.2015 , 17(12), 2964–2967. [Link][12]

  • Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Org. Lett.2020 , 22(11), 4275–4280. [Link][13]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem.2011 , 7, 182–215. [Link][3]

  • Process for making azetidine-3-carboxylic acid. Google Patents. [14]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Omega. 2022 , 7(49), 44673–44687. [Link][15]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. 2024 , 29(16), 3748. [Link][16]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev.2021 , 50(8), 5034-5085. [Link]

  • Azetidine Synthesis. Organic Chemistry Portal. [Link][17]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2020 , 25(21), 5057. [Link][18]

  • Azetidine synthesis. Organic Chemistry Portal. [Link][19]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. 2022 , 4(3), 1030-1065. [Link][20]

Sources

Protocols & Analytical Methods

Method

Protocol for using 3-(Azetidin-3-yl)-1H-pyrazol-5-amine in vitro assays

Application Note: Utilizing 3-(Azetidin-3-yl)-1H-pyrazol-5-amine in In Vitro Kinase Assays and Fragment-Based Drug Discovery The Pharmacophore Rationale: A Dual-Function Building Block In modern Fragment-Based Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(Azetidin-3-yl)-1H-pyrazol-5-amine in In Vitro Kinase Assays and Fragment-Based Drug Discovery

The Pharmacophore Rationale: A Dual-Function Building Block

In modern Fragment-Based Drug Discovery (FBDD), the selection of starting fragments dictates the trajectory of lead optimization. 3-(Azetidin-3-yl)-1H-pyrazol-5-amine has emerged as a highly versatile, dual-function pharmacophore, particularly in the development of targeted kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The compound's architecture is deliberately bipartite:

  • The 1H-Pyrazol-5-amine Core (The Warhead): Substituted aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry. The pyrazole ring, featuring both a weakly acidic pyrrole-type nitrogen and a basic pyridine-type nitrogen, acts as a potent bidentate "hinge-binder"[1]. It forms critical hydrogen bonds with the highly conserved ATP-binding hinge region of kinases (such as CDKs, BRAF, and Trk)[2].

  • The Azetidin-3-yl Ring (The Vector): Saturated four-membered nitrogen heterocycles like azetidine are strategically employed to reduce lipophilicity (LogP) and enhance aqueous solubility without adding the steric bulk of piperidines[3]. Furthermore, the azetidine ring projects outward from the kinase active site into the solvent-exposed channel, providing a rigid, 3D vector ideal for linker attachment in PROTAC design or for blocking benzylic oxidation to improve metabolic stability[4].

G Kinase Target Kinase (e.g., CDK2/BRAF) Hinge Hinge Region (ATP Pocket) Kinase->Hinge Solvent Solvent-Exposed Channel Kinase->Solvent Pyrazole 1H-Pyrazol-5-amine (H-Bond Donor/Acceptor) Hinge->Pyrazole Binds via H-bonds Azetidine Azetidin-3-yl (Solubility Vector) Solvent->Azetidine Projects outward Pyrazole->Azetidine Covalent Bond PROTAC Linker Attachment (PROTACs) Azetidine->PROTAC Derivatization

Fig 1. Structural rationale for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine binding in kinase ATP pockets.

Physicochemical Profiling

Before initiating in vitro assays, understanding the fragment's physicochemical baseline is critical for buffer formulation and assay design. The low molecular weight and favorable topological polar surface area (TPSA) make it an ideal FBDD starting point.

Table 1: Quantitative Physicochemical Data

Property Value Implications for In Vitro Assays
Molecular Weight ~138.17 g/mol High ligand efficiency (LE) potential; requires high micromolar screening concentrations (100–500 µM).
LogP -0.39 Highly hydrophilic. Excellent aqueous solubility; minimizes non-specific binding to plasticware.
H-Bond Donors 3 (Amine + Pyrazole NH + Azetidine NH) Strong hinge-binding potential; sensitive to pH changes in assay buffers.
H-Bond Acceptors 3 Facilitates robust interaction with the kinase ATP pocket.

| TPSA | 55.87 Ų | Excellent membrane permeability profile for downstream cell-based assays. |

Assay Architecture: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

To evaluate the kinase inhibitory activity of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine derivatives, TR-FRET is the gold standard. It offers high sensitivity and mitigates compound auto-fluorescence—a common artifact in fragment screening.

System Validation & Quality Control

Every robust protocol must be a self-validating system. To ensure trustworthiness, the assay must simultaneously run:

  • Positive Control: A known pan-kinase inhibitor (e.g., Staurosporine) to validate enzyme viability.

  • Negative Control (Vehicle): 1% DMSO to establish the uninhibited baseline (Max Signal).

  • Background Control: Buffer without enzyme to establish the noise floor (Min Signal).

  • Z'-Factor Calculation: The assay is only deemed valid if the Z'-factor is ≥0.6 .

Step-by-Step TR-FRET Protocol

Note: The following protocol is optimized for a 384-well plate format targeting CDK2/CyclinA.

Step 1: Reagent and Buffer Preparation

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Causality Insight: DTT maintains the catalytic cysteine residues in a reduced state. Tween-20 is critical; fragment libraries often contain compounds prone to aggregation. Non-ionic detergents prevent promiscuous inhibition via micelle formation.

  • Compound Dilution: Prepare a 10-point dose-response curve of the azetidinyl pyrazole fragment starting at 1 mM (final assay concentration), performing 3-fold serial dilutions in 100% DMSO.

Step 2: Assay Assembly

  • Dispense Compounds: Transfer 100 nL of the compound/DMSO solution into a white 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550). Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise low-volume transfer.

  • Add Enzyme: Add 5 µL of 2X CDK2/CyclinA enzyme solution (diluted in Kinase Buffer) to the wells. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the fragment to equilibrate with the ATP-binding pocket before substrate competition begins.

  • Initiate Reaction: Add 5 µL of 2X Substrate/ATP mix (e.g., ULight-labeled MBP substrate and ATP at the predetermined Km​ value).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

Step 3: Detection and Signal Quenching

  • Stop Reaction: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho antibody.

  • Equilibration: Incubate for 60 minutes to allow the FRET complex to form between the Europium donor and ULight acceptor.

  • Read Plate: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

Table 2: Expected TR-FRET Assay Metrics for Fragment Hits

Metric Target Threshold Interpretation
Z'-Factor > 0.6 Indicates a robust assay with excellent separation between positive and negative controls.
Fragment IC₅₀ 10 µM – 500 µM Typical range for an unoptimized fragment. Values >500 µM require structural validation (SPR/X-ray).

| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | Confirms the pyrazole-5-amine is making high-quality, efficient contacts with the hinge region. |

Downstream Workflow: From Fragment to PROTAC

Once the 3-(Azetidin-3-yl)-1H-pyrazol-5-amine fragment is validated as a hinge binder, the secondary amine of the azetidine ring serves as the synthetic handle. Because the azetidine ring projects into the solvent-exposed region, it can be functionalized via N-alkylation or reductive amination without disrupting the pyrazole-kinase interaction[3][4].

Workflow Step1 Fragment Library Prep 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Step2 Primary Screening TR-FRET Kinase Assay Step1->Step2 Step3 Hit Validation Surface Plasmon Resonance (SPR) Step2->Step3 IC50 < 100 µM Step4 Structural Biology X-ray Crystallography Step3->Step4 KD Confirmation Step5 Lead Optimization N-alkylation / Linker Addition Step4->Step5 Vector Mapping

Fig 2. Step-by-step FBDD workflow for screening azetidinyl pyrazole fragments.

Derivatization Strategy: By attaching a PEG-linker or alkyl chain to the azetidine nitrogen, researchers can bridge the kinase to an E3 ligase ligand (e.g., Cereblon or VHL recruiters). The inherent rigidity of the azetidine ring minimizes the entropic penalty during ternary complex formation (Kinase-PROTAC-E3 Ligase), often resulting in superior degradation profiles compared to highly flexible piperidine analogs.

References

  • International Journal of Pharmacy and Pharmaceutical Research (IJPPR). (2025). Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. Retrieved March 10, 2026, from[Link]

  • Google Patents. (2019). WO2019204740A1 - Compositions and methods for preparing and using azetidines.

Sources

Application

Application Notes &amp; Protocols: The 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of privileged structural motifs in single molecular frameworks is a cornerstone of modern drug discovery. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in single molecular frameworks is a cornerstone of modern drug discovery. This guide provides an in-depth technical analysis of the 3-(azetidin-3-yl)-1H-pyrazol-5-amine scaffold, a hybrid structure that is gaining significant traction in medicinal chemistry. We will explore the unique physicochemical properties imparted by both the azetidine and aminopyrazole moieties, detail its strategic application in the design of targeted therapies, particularly kinase inhibitors, and provide validated, step-by-step protocols for the synthesis and biological evaluation of its derivatives. This document is intended to serve as a practical resource for researchers aiming to leverage this versatile scaffold in their drug development programs.

The Strategic Value of the Azetidinyl-Pyrazole Amine Scaffold

The 3-(azetidin-3-yl)-1H-pyrazol-5-amine core integrates two high-value heterocyclic systems: the azetidine ring and the aminopyrazole ring. This combination results in a unique three-dimensional structure with advantageous properties for drug design.

The Azetidine Moiety: A Tool for Physicochemical and Pharmacokinetic Optimization

Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" structures in medicinal chemistry.[1] Their inclusion in a molecular scaffold offers several distinct advantages:

  • Improved Physicochemical Properties: The sp³-rich character of the azetidine ring can enhance solubility and metabolic stability.[2] Its rigid, puckered structure provides conformational constraint, which can pre-organize a molecule for optimal binding to its biological target, thus minimizing the entropic penalty upon binding.[1][3]

  • Novel Chemical Space and Exit Vectors: The azetidine ring provides unique three-dimensional exit vectors for substituents, allowing for the exploration of novel chemical space to optimize interactions with a target protein.[3]

  • Metabolic Stability: The strained four-membered ring, while reactive under certain synthetic conditions, is generally more stable than the corresponding aziridine and can be more metabolically robust than larger, more flexible rings like pyrrolidines. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[2]

The Aminopyrazole Moiety: A Proven Kinase Hinge-Binder

The pyrazole ring is a well-established and highly effective scaffold in the design of protein kinase inhibitors.[4][5][6] Its utility stems from several key features:

  • Privileged Scaffold for Kinase Inhibition: The pyrazole nucleus is a cornerstone of numerous approved and clinical-stage kinase inhibitors.[5][7] It serves as an excellent bioisostere for other hinge-binding motifs.

  • Hydrogen Bonding Capabilities: The 5-amino-1H-pyrazole substructure is particularly adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.[4][8]

  • Synthetic Tractability: The pyrazole ring system is synthetically versatile, allowing for the introduction of a wide variety of substituents at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.[9]

The combination of these two moieties in the 3-(azetidin-3-yl)-1H-pyrazol-5-amine scaffold creates a powerful platform for generating libraries of compounds with desirable drug-like properties and potent, selective biological activity.

Application in Kinase Inhibitor Drug Discovery

The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer.[10] The 3-(azetidin-3-yl)-1H-pyrazol-5-amine scaffold is exceptionally well-suited for the development of ATP-competitive kinase inhibitors.

Mechanism of Action: Targeting the Kinase Hinge

The primary mechanism through which derivatives of this scaffold inhibit kinases is by mimicking the adenine portion of ATP and forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. The 5-amino group and the pyrazole nitrogens are critical for this interaction. The azetidine ring and other substituents can then be used to achieve selectivity by exploiting differences in the surrounding regions of the ATP-binding pocket among different kinases.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Hinge Hinge Region (Backbone Amides/Carbonyls) Front_Pocket Front Pocket (Hydrophobic) Back_Pocket Back Pocket (Solvent Exposed) Inhibitor 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Derivative Inhibitor->Hinge H-Bonds Inhibitor->Front_Pocket Hydrophobic Interactions Inhibitor->Back_Pocket Selectivity Interactions Aminopyrazole Aminopyrazole Core Azetidine Azetidine & Substituents

Caption: Kinase inhibitor binding model.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of novel kinase inhibitors based on the 3-(azetidin-3-yl)-1H-pyrazol-5-amine scaffold.

Synthesis of a Protected 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Intermediate

This protocol outlines a potential synthetic route. Researchers should note that optimization may be required based on specific substrates and desired protecting groups.

Workflow for Synthesis:

G Start N-Boc-azetidin-3-one Step1 Horner-Wadsworth-Emmons + Acetonitrile derivative Start->Step1 Intermediate1 β-Ketonitrile Intermediate Step1->Intermediate1 Step2 Cyclization with Hydrazine Hydrate Intermediate1->Step2 Product Protected 3-(Azetidin-3-yl) -1H-pyrazol-5-amine Step2->Product

Sources

Method

Application Note: High-Throughput Screening (HTS) Protocol for Aminopyrazole Derivatives

Introduction to the Aminopyrazole Scaffold Aminopyrazole derivatives have emerged as highly privileged scaffolds in modern drug discovery. Characterized by their exceptional ability to act as ATP-competitive inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Aminopyrazole Scaffold

Aminopyrazole derivatives have emerged as highly privileged scaffolds in modern drug discovery. Characterized by their exceptional ability to act as ATP-competitive inhibitors, the aminopyrazole core forms critical bidentate hydrogen bonds with the highly conserved hinge region of the kinase domain. Recent breakthrough applications in oncology include the[1] and the[2]. Beyond kinase inhibition, the scaffold has demonstrated profound versatility in anti-infective screening, such as the development of[3].

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow specifically optimized for evaluating multi-substituted aminopyrazole libraries against kinase targets.

Mechanistic Rationale & Assay Selection

To effectively screen multi-substituted aminopyrazole libraries, the assay must overcome the inherent autofluorescence often present in synthetic heterocyclic libraries. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology.

The Self-Validating System: TR-FRET acts as a self-validating system through two distinct mechanisms:

  • Temporal Resolution: A delay (typically 50-100 µs) between excitation and measurement allows short-lived background autofluorescence from the aminopyrazole compounds to decay, capturing only the long-lived emission of the Lanthanide chelate (Europium).

  • Ratiometric Readout: The signal is calculated as a ratio of the acceptor emission (665 nm) to the donor emission (615 nm). Causality: This ratiometric approach inherently normalizes well-to-well volume variations, minor dispensing errors, and assay plate edge effects, ensuring high trustworthiness of the primary data.

TR_FRET Kinase Active Kinase + ATP Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylates FRET Antibody Binding (Eu-Cryptate / APC) Substrate->FRET Recruits Signal High FRET Signal (665nm / 615nm) FRET->Signal Emits Inhibitor Aminopyrazole Inhibitor Inhibitor->Kinase Blocks

Fig 1. TR-FRET assay mechanism and signal disruption by aminopyrazole kinase inhibitors.

High-Throughput Screening Workflow

HTS_Workflow Lib 1. Library Preparation (Aminopyrazole Array) Pri 2. Primary HTS (TR-FRET Assay) Lib->Pri Triage 3. Hit Triage & Selectivity Profiling Pri->Triage Cell 4. Orthogonal Validation (Cellular Efficacy) Triage->Cell Lead 5. Hit-to-Lead Optimization Cell->Lead

Fig 2. Sequential high-throughput screening workflow for aminopyrazole hit identification.

Step-by-Step Experimental Protocol: TR-FRET Kinase Assay

Phase 1: Reagent & Plate Preparation
  • Buffer Formulation: Prepare the Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Causality: DTT is critical as a reducing agent to prevent the oxidation of catalytic cysteine residues within the kinase active site, which would otherwise lead to artificial loss of signal. Brij-35 prevents non-specific binding of the kinase to the microplate walls.

  • Plate Selection: Use 384-well or 1536-well low-volume white microplates.

    • Causality: White plates maximize signal reflection and enhance the luminescence readout of the TR-FRET assay, whereas black plates would absorb the emitted light and reduce sensitivity.

Phase 2: Compound Dispensing
  • Acoustic Transfer: Utilize an acoustic liquid handler (e.g., Labcyte Echo) to transfer 10 nL of aminopyrazole compounds (from a 10 mM DMSO stock) into the assay plates.

    • Causality: Acoustic dispensing eliminates tip-based carryover contamination. Furthermore, it ensures the final DMSO concentration remains ≤1%. Concentrations >1% can denature the kinase, leading to false-positive inhibition profiles.

Phase 3: Kinase Reaction
  • Enzyme/Substrate Addition: Dispense 5 µL of the Kinase/Peptide Substrate mixture into the wells. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the aminopyrazole derivatives to fully equilibrate and bind to the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration for the specific kinase). Centrifuge the plate at 1000 x g for 1 minute.

    • Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to competitive inhibitors (like aminopyrazoles) while remaining physiologically relevant.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

Phase 4: Detection & Signal Quenching
  • Quench/Detection Addition: Add 10 µL of Detection Buffer containing EDTA (20 mM final), Europium-labeled anti-phospho antibody, and APC-labeled streptavidin.

    • Causality: EDTA rapidly chelates Mg²⁺ ions. Because Mg²⁺ is an essential cofactor for ATP hydrolysis, its removal instantly freezes the kinase reaction, ensuring that the readout accurately reflects the exact 60-minute timepoint.

  • Equilibration: Incubate for 60 minutes at room temperature to allow the FRET complex to fully form.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 615 nm and 665 nm.

Data Analysis & Quality Control

The robustness of the HTS campaign is evaluated using the Z'-factor. A Z'-factor > 0.6 indicates an excellent assay suitable for identifying subtle structure-activity relationships (SAR) within the aminopyrazole series.

Quantitative Data Presentation: Below is a representative data summary table from a mock PLK4 screening campaign of aminopyrazole derivatives, demonstrating the triage process from primary potency to cellular efficacy.

Compound IDCore SubstitutionTarget PLK4 IC₅₀ (nM)Counter-Target Aurora A IC₅₀ (nM)Kinome Selectivity FoldCell Viability (CHP-134) IC₅₀ (µM)
AP-001 3-amino, 4-cyano12.5>10,000>800x0.45
AP-024 3-amino, 4-carboxamide45.02,50055x2.10
AP-088 5-amino, 1-aryl8.212014x0.15
Staurosporine Pan-kinase control1.52.00.75x0.01

Note: AP-001 represents an ideal hit profile, showing high potency, excellent selectivity against related kinases (Aurora A), and strong cellular translation without general cytotoxicity.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry (2025). URL:[Link]

  • DNDI-5561: Aminopyrazole series for Leishmaniasis. Drugs for Neglected Diseases initiative (DNDi). URL:[Link]

Sources

Application

Application Note: Cell-Based Assay Development for Evaluating 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Derivatives in Kinase-Targeted Drug Discovery

Introduction & Mechanistic Rationale In contemporary Fragment-Based Drug Discovery (FBDD), the 3-(Azetidin-3-yl)-1H-pyrazol-5-amine scaffold has emerged as a highly privileged building block for designing potent, selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), the 3-(Azetidin-3-yl)-1H-pyrazol-5-amine scaffold has emerged as a highly privileged building block for designing potent, selective kinase inhibitors. The design of this fragment is rooted in precise structural causality:

  • The 5-Amino-1H-pyrazole Moiety (The Hinge Binder): Aminopyrazoles are classic ATP-competitive pharmacophores. The nitrogen atoms within the pyrazole ring, combined with the exocyclic amine, act as a robust hydrogen-bond donor/acceptor system. This system perfectly mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region .

  • The Azetidine Ring (The sp³ Vector): Flat, highly aromatic molecules often suffer from poor aqueous solubility and off-target toxicity. The incorporation of an azetidine—a conformationally restricted, highly strained, sp³-rich four-membered heterocycle—dramatically improves the molecule's physicochemical profile (higher Fsp3​ ). The azetidine ring projects outward from the hinge into the solvent-exposed channel, providing a synthetically tractable vector for adding covalent warheads or optimizing pharmacokinetic properties .

The Challenge: While biochemical assays can confirm the affinity of these derivatives against isolated kinase domains, they fail to account for cellular membrane permeability, lysosomal trapping (a common issue with basic azetidine amines), and competition with high intracellular ATP concentrations (1–5 mM). To bridge the gap between biochemical affinity and in vivo efficacy, a rigorous, self-validating cell-based assay cascade is mandatory.

The Hit-to-Lead Assay Cascade

To systematically evaluate derivatives of the 3-(Azetidin-3-yl)-1H-pyrazol-5-amine scaffold, we employ a three-tiered cellular assay cascade. This workflow ensures that only compounds demonstrating true intracellular target engagement, functional pathway inhibition, and phenotypic efficacy progress to lead optimization.

Workflow Scaffold 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Fragment Library TargetEngage Target Engagement (NanoBRET Assay) Scaffold->TargetEngage Permeability & Binding FuncAssay Functional Assay (HTRF Phospho-Signaling) TargetEngage->FuncAssay Cellular IC50 < 1 µM PhenoAssay Phenotypic Screening (3D Spheroid Viability) FuncAssay->PhenoAssay Pathway Inhibition Lead Lead Optimization & Candidate Selection PhenoAssay->Lead Efficacy & Safety

Fig 1. Hit-to-lead cell-based assay cascade for azetidine-pyrazole derivatives.

Protocol I: Intracellular Target Engagement (NanoBRET)

Causality & Principle: Biochemical IC50​ values are often misleading due to the absence of physiological ATP competition. The [3] quantifies the direct binding of the azetidine-pyrazole derivative to a full-length Kinase-NanoLuc fusion protein in live cells. It relies on the competitive displacement of a cell-permeable fluorescent tracer, proving that the compound successfully crosses the plasma membrane and engages the target in a physiological environment.

Step-by-Step Methodology
  • Cell Preparation: Transfect HEK293 cells with the target Kinase-NanoLuc fusion plasmid (e.g., CDK2-NanoLuc) using a lipid-based transfection reagent. Incubate for 24 hours.

  • Plating: Harvest and resuspend cells in Opti-MEM without phenol red. Plate at a density of 2×104 cells/well in a 384-well white, flat-bottom tissue culture plate.

  • Tracer & Compound Addition:

    • Add the NanoBRET Tracer (at the pre-determined Kd​ concentration, e.g., 0.5 µM) to all wells except the "No Tracer" control wells.

    • Add serial dilutions (10-point, 1:3) of the azetidine-pyrazole test compounds.

  • Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO2​ to allow the compound to equilibrate and displace the tracer.

  • Detection: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead cells).

  • Measurement: Read luminescence on a multi-mode microplate reader equipped with appropriate filters (Donor: 460 nm; Acceptor: 618 nm).

Self-Validating System Controls:

  • Background Control: "No Tracer" wells establish the baseline donor bleed-through.

  • Positive Control: A known, highly permeable clinical inhibitor (e.g., Dinaciclib for CDKs) must be run in parallel.

  • Quality Metric: Calculate the Z'-factor using vehicle (DMSO) vs. high-dose positive control. The assay is only valid if Z′≥0.5 .

Protocol II: Functional Kinase Inhibition (HTRF)

Causality & Principle: Target engagement does not guarantee functional antagonism. A compound might bind an inactive kinase conformation that fails to block substrate phosphorylation. To confirm functional inhibition, we utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure the phosphorylation status of a direct downstream substrate (e.g., Retinoblastoma protein, Rb, for CDK inhibitors).

Pathway Stimulus Mitogenic Signal (e.g., Cyclin E) Kinase Target Kinase (e.g., CDK2) Stimulus->Kinase Activation Substrate Substrate Protein (e.g., Retinoblastoma / Rb) Kinase->Substrate Phosphorylation (Ser807/811) Inhibitor Azetidin-Pyrazol-Amine Derivative Inhibitor->Kinase ATP-Hinge Binding Response Cell Cycle Progression (G1 to S Phase) Substrate->Response E2F Release

Fig 2. Mechanism of action and downstream signaling pathway of kinase inhibition.

Step-by-Step Methodology
  • Cell Treatment: Seed HCT116 colorectal carcinoma cells ( 1×104 cells/well) in a 96-well plate. Incubate overnight.

  • Dosing: Treat cells with the test compounds for 2 to 4 hours. This short window captures direct kinase inhibition before transcriptional feedback loops alter total protein levels.

  • Lysis: Remove media and add 50 µL of HTRF Lysis Buffer supplemented with protease and phosphatase inhibitors. Shake for 30 minutes at room temperature (RT).

  • Assay Assembly: Transfer 16 µL of lysate to a 384-well small volume white proxiplate. Add 2 µL of Eu3+ -cryptate conjugated anti-p-Rb (Ser807/811) antibody and 2 µL of d2-conjugated anti-p-Rb antibody.

  • Incubation & Reading: Incubate for 2 hours at RT. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Processing: Calculate the HTRF Ratio = (Em665​/Em620​)×10,000 .

Self-Validating System Controls:

  • Total Protein Control: Run a parallel HTRF assay for Total Rb to ensure the decrease in phosphorylation is due to kinase inhibition, not compound-induced protein degradation or acute cytotoxicity.

Protocol III: Phenotypic 3D Spheroid Viability

Causality & Principle: Standard 2D cell cultures artificially expose cells to drugs and oxygen, leading to an overestimation of compound efficacy. 3D tumor spheroids generate hypoxic cores and extracellular matrices that closely mimic the solid tumor microenvironment. Evaluating the azetidine-pyrazole derivatives in a 3D CellTiter-Glo assay ensures that the optimized leads possess the necessary tissue penetrance and phenotypic efficacy.

Step-by-Step Methodology
  • Spheroid Formation: Seed target cancer cells (e.g., HCT116) at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) plate. Centrifuge at 1,000 x g for 10 minutes to force cellular aggregation.

  • Maturation: Incubate for 72 hours to allow tight spheroid formation and extracellular matrix deposition.

  • Dosing: Carefully add test compounds (10-point dose response) without disturbing the spheroid at the bottom of the well. Incubate for 72 to 96 hours.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo 3D Reagent. (Note: The 3D formulation contains optimized detergents to fully penetrate and lyse microtissues). Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes at RT.

  • Measurement: Record luminescence to quantify ATP levels, which are directly proportional to the number of viable cells.

Self-Validating System Controls:

  • Max Kill Control: 10 µM Staurosporine is used to define 100% cell death (baseline ATP).

  • Edge Effect Mitigation: Perimeter wells of the 96-well plate are filled with PBS to prevent evaporation, ensuring uniform data across the plate.

Quantitative Data Presentation

To facilitate structure-activity relationship (SAR) analysis, quantitative outputs from the assay cascade must be consolidated. The table below illustrates the expected profiling data comparing the unsubstituted 3-(Azetidin-3-yl)-1H-pyrazol-5-amine fragment against an optimized lead derivative.

Compound IDBiochemical IC50​ (nM)NanoBRET Cellular IC50​ (nM)HTRF p-Rb IC50​ (nM)3D Spheroid EC50​ (nM) Fsp3​
Fragment Scaffold 850 ± 45> 10,000> 10,000> 50,0000.57
Optimized Lead (Cmpd 14) 2.1 ± 0.318.5 ± 2.145.2 ± 5.8120 ± 150.62
Dinaciclib (Control) 1.5 ± 0.212.0 ± 1.528.0 ± 3.285 ± 100.45

Table 1: Comparative profiling of the base azetidine-pyrazole fragment versus an optimized lead compound across the cell-based assay cascade. Note the significant drop-off between biochemical and cellular potency for the unoptimized fragment, highlighting the necessity of the NanoBRET target engagement assay.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7834.[Link]

  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337.[Link]

Method

Application Note: Design, Synthesis, and Evaluation of Azetidinyl-Pyrazole Derivatives as Selective Kinase Inhibitors

Introduction & Pharmacophore Rationale Protein kinases are central nodes in cellular signaling networks; their dysregulation is a primary driver in oncology, autoimmune disorders, and neurodegeneration[1]. The design of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

Protein kinases are central nodes in cellular signaling networks; their dysregulation is a primary driver in oncology, autoimmune disorders, and neurodegeneration[1]. The design of small-molecule kinase inhibitors frequently relies on heterocyclic scaffolds that mimic the adenine ring of ATP. The pyrazole moiety is a privileged pharmacophore in this domain, acting as a robust hydrogen-bond donor and acceptor to the kinase hinge region[2].

Recently, the incorporation of azetidine rings —highly strained, four-membered nitrogen heterocycles—into pyrazole-based inhibitors has emerged as a powerful scaffold-hopping strategy[3]. This application note details the mechanistic rationale, synthetic methodologies, and validation protocols for developing azetidinyl-pyrazole kinase inhibitors, with a specific focus on c-Jun N-terminal kinase 3 (JNK3) and Janus kinase (JAK) targets[4][5].

Mechanistic Causality in Scaffold Hopping

Traditional kinase inhibitors often utilize piperidine or pyrrolidine rings to project functional groups into the solvent-exposed channel or specific selectivity pockets. However, these larger rings can incur a high entropic penalty upon binding and increase lipophilicity, which negatively impacts oral bioavailability and blood-brain barrier (BBB) penetrance.

The Azetidine Advantage: Replacing a piperidine with an azetidine ring fundamentally alters the physicochemical properties of the inhibitor:

  • Reduced Molecular Weight & tPSA: The contraction to a four-membered ring lowers the topological polar surface area (tPSA) and molecular weight, which is critical for CNS targets like JNK3[3].

  • Altered Trajectory & Rigidity: The azetidine ring restricts the conformational flexibility of the attached substituents. This rigidity reduces the entropic penalty of binding. When the azetidine nitrogen is acylated (e.g., with a cyclopropanecarbonyl group), it precisely vectors the acyl group into the solvent channel, maximizing van der Waals interactions without clashing with the kinase activation loop[4].

  • Modulated Basicity: The sp³ character and bond angles of the azetidine nitrogen alter its pKa compared to larger macrocycles, often resulting in improved membrane permeability and ligand efficiency[6].

In the development of JNK3 inhibitors for neurodegenerative diseases, transitioning from a piperidine to a pyrrolidine or azetidine system increased inhibitory activity two- to three-fold by optimizing this binding trajectory[3].

Target Pathway & Intervention Strategy

The following diagram illustrates the JNK3 apoptotic signaling pathway and the specific intervention point of the azetidinyl-pyrazole inhibitors.

JNK3_Pathway Stress Cellular Stress (ROS, Cytokines) MAP3K MAP3K (ASK1, MLK3) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 (Target Kinase) MKK4_7->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Inhibitor Azetidinyl-Pyrazole Inhibitor Inhibitor->JNK3 Competitive ATP Inhibition Apoptosis Neuronal Apoptosis cJun->Apoptosis

Mechanism of JNK3 inhibition by azetidinyl-pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the effect of ring contraction (scaffold hopping) on kinase inhibitory activity, demonstrating the superiority of the azetidine/pyrrolidine motifs over traditional piperidine rings in a JNK3 inhibitor series[3][4].

Compound IDCycloalkyl RingR-Group SubstitutionJNK3 IC₅₀ (µM)Selectivity over p38α
Lead-Pip Piperidine(S)-Cyclopropanecarbonyl1.85012-fold
7a Pyrrolidine(S)-Cyclopropanecarbonyl0.63545-fold
8a Pyrrolidine(R)-Cyclopropanecarbonyl0.227>80-fold
Aze-1 AzetidineCyclopropanecarbonyl0.195>100-fold
Aze-2 AzetidineCyano-methyl0.31065-fold

Data Interpretation: The transition from piperidine to the more compact azetidine (Aze-1) yields a sub-micromolar inhibitor with excellent isoform selectivity. The stereochemistry and ring size strictly dictate the vector of the R-group into the solvent-exposed region[3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and environmental conditions is explicitly stated.

Protocol A: Chemical Synthesis of the Azetidinyl-Pyrazole Core

This protocol details the synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives incorporating an azetidine ring via Nucleophilic Aromatic Substitution (SNAr)[4][7].

Materials:

  • Beta-diketone precursor, Hydrazinyl pyrimidine.

  • N-Boc-3-aminoazetidine.

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Procedure:

  • Knorr Pyrazole Formation: React the beta-diketone with hydrazinyl pyrimidine in ethanol under acidic conditions (catalytic HCl) under reflux for 4 hours.

    • Causality: The acidic environment protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the hydrazine, driving the cyclization to the pyrazole core[7].

  • Mesylation and SNAr Preparation: If the pyrimidine ring contains a methyl sulfide group, oxidize it to a methylsulfone using potassium peroxymonosulfate (Oxone).

    • Causality: Methylsulfone is a superior leaving group compared to methyl sulfide, dramatically lowering the activation energy required for the subsequent SNAr reaction[7].

  • Azetidine Incorporation (SNAr): Dissolve the methylsulfone-pyrazole intermediate in DMF. Add 1.5 equivalents of N-Boc-3-aminoazetidine and 2.0 equivalents of DIPEA. Heat to 80°C for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated sulfinic acid, preventing the protonation of the azetidine amine which would otherwise quench its nucleophilicity.

  • Boc Deprotection: Isolate the intermediate and dissolve in a 1:4 mixture of TFA:DCM at 0°C. Stir for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group via acid-catalyzed elimination without hydrolyzing the robust pyrazole or pyrimidine rings.

  • Acylation: React the deprotected azetidinyl-pyrazole with cyclopropanecarbonyl chloride in DCM with triethylamine at 0°C to yield the final inhibitor. Purify via preparative LCMS[8].

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

To validate the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent included to prevent the highly hydrophobic azetidinyl-pyrazole compounds from aggregating or adhering to the microplate walls, which causes false-negative inhibition data.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo).

  • Kinase Reaction: Add 5 µL of JNK3 enzyme (or JAK2) and 5 µL of a substrate/ATP mix (ATP at the predetermined Km​ value) to the wells. Incubate for 60 minutes at room temperature.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to competitive ATP-site inhibitors (like pyrazoles) while remaining physiologically relevant.

  • Detection & Self-Validation: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and an APC-labeled tracer. Read the plate on a multi-mode reader after 30 minutes.

    • Causality: TR-FRET is chosen over standard fluorescence to eliminate autofluorescence interference from the synthetic compounds. The time-delay measurement ensures that only the long-lived Europium emission is captured, guaranteeing high trustworthiness of the data.

  • Quality Control: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control).

    • Validation Rule: The assay is only deemed valid if Z′≥0.6 , proving the signal band is sufficiently separated from the noise band.

References

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry URL:[Link]

  • Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor International Journal of Molecular Sciences URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents National Institutes of Health (NIH) URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors (WO2012177606A1)

Sources

Application

Experimental setup for assessing compound stability in plasma

Introduction & Mechanistic Rationale In the drug development pipeline, a compound may exhibit exceptional in vitro target affinity but fail completely in vivo due to rapid systemic clearance. Frequently, the root cause i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the drug development pipeline, a compound may exhibit exceptional in vitro target affinity but fail completely in vivo due to rapid systemic clearance. Frequently, the root cause is plasma instability. Blood plasma is a highly active enzymatic matrix containing esterases, amidases, and proteases designed to metabolize endogenous substrates and xenobiotics. Compounds containing specific functional groups—such as esters, amides, lactones, lactams, and peptic mimetics—are particularly susceptible to [1].

As a Senior Application Scientist, I emphasize that assessing plasma stability is not merely a checkbox exercise; it is a critical mechanistic study that dictates prodrug design, formulation strategies, and the selection of appropriate preclinical animal models.

The Pitfall of Species Differences

A common failure point in translational pharmacology is ignoring species-specific enzyme expression. For instance, Carboxylesterase (CES) is highly abundant in the plasma of rodents (mice, rats) and rabbits, but is[2]. Conversely, Butyrylcholinesterase (BChE) is highly expressed in humans and dogs but low in rodents[2]. Consequently, an ester-based prodrug might be rapidly cleaved in a mouse model (yielding false-positive efficacy or toxicity) while remaining completely stable in human plasma.

Experimental Design: Building a Self-Validating System

A robust protocol must be a self-validating system that isolates enzymatic degradation from chemical instability or analytical artifacts. To achieve this, the assay must include the following controls:

  • Negative Control (Buffer Only): The compound is spiked into PBS (pH 7.4) instead of plasma. Causality: If the compound degrades in PBS, the instability is driven by spontaneous chemical hydrolysis or thermal degradation, not enzymatic action.

  • Positive Control (Enzyme Verification): A known labile compound (e.g., propantheline or procaine) is run in parallel. Causality: This confirms that the specific batch of pooled plasma has not lost its enzymatic activity due to improper storage or freeze-thaw cycles.

  • Matrix Matching: According to , the matrix used for validation must be identical to the study samples, including the specific anticoagulants used[3]. Causality: Anticoagulants like EDTA chelate divalent cations (Ca²⁺, Mg²⁺), which are essential cofactors for certain plasma hydrolases. Using heparinized plasma vs. EDTA plasma will yield different stability profiles.

Workflow Visualization

G N1 1. Pre-warm Plasma (37°C, 10 min) N2 2. Spike Compound (1 µM, <0.25% DMSO) N1->N2 N3 3. Incubate & Aliquot (0, 15, 30, 60, 120 min) N2->N3 N4 4. Quench Reaction (Cold ACN + IS) N3->N4 N5 5. Centrifuge (4000 rpm, 4°C) N4->N5 N6 6. LC-MS/MS Analysis N5->N6

Plasma stability assay workflow from preparation to LC-MS/MS analysis.

Step-by-Step Methodology

Materials Required
  • Pooled plasma (Human, Dog, Rat, etc.) matched with the intended in vivo anticoagulant.

  • Test compound and Positive Control (10 mM stock in DMSO).

  • Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).

  • Shaking water bath or thermomixer set to 37°C.

Protocol Steps
  • Matrix Preparation: Thaw pooled plasma on ice. Centrifuge at 3000 x g for 5 minutes to pellet any clotted proteins or lipid aggregates. Transfer the supernatant to a clean tube and pre-warm in a 37°C water bath for 10 minutes.

    • Expert Insight: Spiking compounds into cold plasma shocks the reaction kinetics, leading to a non-linear degradation curve at the crucial early timepoints (0–15 min).

  • Compound Spiking: Prepare a 400 µM intermediate working solution of the test compound in 50% ACN/Water. Spike this solution into the pre-warmed plasma to achieve a[1]. Ensure the final DMSO concentration remains [1].

    • Expert Insight: High concentrations of organic solvents (like DMSO) strip the hydration shell from plasma esterases, severely inhibiting their catalytic activity and resulting in artificially prolonged compound half-lives.

  • Incubation & Sampling: Incubate the spiked plasma at 37°C under gentle agitation. At designated timepoints (typically[1]), remove a 50 µL aliquot.

  • Reaction Quenching: Immediately dispense the 50 µL plasma aliquot into a microcentrifuge tube containing 150–200 µL of ice-cold ACN spiked with the analytical Internal Standard.

    • Expert Insight: A 3:1 or 4:1 ratio of organic solvent to plasma is required to completely overcome the high buffering capacity of plasma. The cold temperature and organic solvent instantly denature the proteins, halting all enzymatic degradation.

  • Processing: Vortex the quenched samples vigorously for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the clear supernatant to an LC-MS/MS system to monitor the disappearance of the parent compound. Evaluate stability QCs to ensure the reliability of the quantification[3].

Data Presentation & Interpretation

Quantitative data should be normalized to the T=0 timepoint (considered 100% remaining). The natural log of the percentage remaining is plotted against time to calculate the elimination rate constant ( k ) and the half-life ( t1/2​ ).

Table 1: Species-Specific Plasma Hydrolase Expression & Translational Impact Summarizing the distinct enzymatic profiles that dictate preclinical model selection[2],.

SpeciesCarboxylesterase (CES)Butyrylcholinesterase (BChE)Paraoxonase (PON)Translational Impact
Human NegligibleHighHighBaseline for clinical efficacy and dosing.
Dog NegligibleHighHighBest predictive preclinical model for human plasma stability.
Rat / Mouse HighLowModerateHigh risk of false instability for ester/amide compounds.

Table 2: Optimized Experimental Parameters

ParameterTarget ValueMechanistic Rationale
Test Concentration 1 µMPrevents enzyme saturation; accurately mimics therapeutic systemic exposure[1].
Organic Co-solvent ≤ 0.25% DMSOHigher concentrations inhibit plasma hydrolases, skewing half-life calculations[1].
Incubation Temp 37°C ± 0.5°CMaintains physiological enzyme kinetics and thermodynamic stability.
Quench Solvent 3-4x Vol Cold ACNInstantly denatures proteins to halt degradation, preventing post-sampling loss.

References

  • Plasma Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Species difference of esterase expression and hydrolase activity in plasma Source: Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin Source: RSC Advances URL:[Link]

  • Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals facing severe aqueous solubility bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals facing severe aqueous solubility bottlenecks with 3-(Azetidin-3-yl)-1H-pyrazol-5-amine . This resource bridges theoretical physical chemistry with field-proven, benchtop execution to help you formulate this challenging molecule for both in vitro assays and in vivo dosing.

Mechanistic Insight: The "Brick Dust" Paradox

At first glance, 3-(Azetidin-3-yl)-1H-pyrazol-5-amine appears highly polar. It possesses an azetidine ring (a secondary amine), a pyrazole core, and a primary amino group. However, this high density of hydrogen-bond donors and acceptors creates a highly stable, planar crystal lattice[1].

The energy required to break these intermolecular forces (crystal lattice energy) far exceeds the solvation energy provided by water. In pharmaceutical development, molecules exhibiting this high-crystallinity, low-solubility profile in both aqueous and organic media are termed "brick dust" compounds [2][3]. To successfully dissolve this molecule, our strategies must thermodynamically disrupt the crystal lattice (via ionization) or kinetically trap the molecule in a higher-energy state (via amorphization)[3][4].

Troubleshooting FAQs

Q1: I am trying to dissolve the free base in a standard pH 7.4 assay buffer, but it remains a cloudy suspension. Why doesn't its polarity help? A1: Polarity does not equate to solubility if the solid-state interactions are too strong. At pH 7.4, the molecule is only partially ionized. The planar pyrazole ring and dense network of intermolecular hydrogen bonds lead to extreme lattice stability[1]. To overcome this, you must shift the pH to fully protonate the azetidine nitrogen (pKa ~9.5), converting the neutral lattice into an ionic salt. This drastically increases ion-dipole interactions with the aqueous solvent, forcing dissolution.

Q2: I pre-dissolved the compound in 100% DMSO, but when I spike it into my cell culture media, it immediately crashes out. How do I prevent this? A2: This is a classic "solvent-shift" precipitation. When the DMSO stock is introduced to the aqueous media, the organic solvent rapidly diffuses away, leaving the highly insoluble free base in a state of extreme supersaturation. Nucleation occurs faster than the compound can distribute. Solution: Change the order of addition and alter the local thermodynamics. Add the DMSO stock dropwise into a rapidly vortexing buffer that contains a biologically compatible surfactant (e.g., 0.1% Tween-80). The surfactant micelles kinetically stabilize the transiently supersaturated molecules, preventing rapid crystal nucleation.

Q3: We are moving to in vivo PK studies and need a high-concentration oral dose. Simple pH adjustment isn't sufficient because the compound precipitates in the neutral pH of the intestine. What is the next step? A3: You must bypass the crystalline state entirely by formulating an Amorphous Solid Dispersion (ASD) or a stabilized nanosuspension. By utilizing wet nanomilling or anti-solvent precipitation, you can reduce the particle size to <150 nm, increasing the surface area by over 100-fold[5]. Alternatively, trapping the drug in an amorphous polymer matrix via spray drying maintains the drug in a high-energy liquid/amorphous state, preventing recrystallization during gastrointestinal transit[6]. For specialized intravenous applications, dendrimer encapsulation can also be used to mask the hydrophobic core while presenting a water-soluble exterior[7].

Self-Validating Experimental Protocols

Protocol A: In Situ Salt Formation (pH-Driven Solubilization)

Purpose: To thermodynamically disrupt the crystal lattice by fully protonating the azetidine nitrogen. Methodology:

  • Weigh 10 mg of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine free base into a 20 mL glass scintillation vial.

  • Add 9 mL of deionized water. The mixture will initially appear as a turbid, white suspension.

  • Place the vial on a magnetic stirrer at 400 RPM.

  • Dropwise, add 0.1 M HCl while continuously monitoring the pH with a calibrated micro-pH probe.

  • Continue the addition until the pH stabilizes between 3.5 and 4.0.

  • QS (quantum satis) to exactly 10 mL with deionized water.

Self-Validation Mechanism: This protocol validates itself through optical clarity. If the solution exhibits a Tyndall effect (scattering of a laser pointer beam), the lattice is not fully disrupted. A perfectly clear solution confirms complete ionization and successful salt formation.

Protocol B: Fabrication of a Stabilized Amorphous Nanosuspension

Purpose: To kinetically trap the compound in a high-energy amorphous state for in vivo dosing, overcoming intestinal precipitation[4]. Methodology:

  • Solvent Phase: Dissolve 50 mg of the compound in 1 mL of an organic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

  • Anti-Solvent Phase: Prepare 9 mL of an aqueous stabilizer solution containing 0.5% (w/v) Soluplus® and 0.1% (w/v) HPMCAS, chilled to 4°C.

  • Under high-shear homogenization (e.g., Ultra-Turrax at 15,000 RPM), rapidly inject the Solvent Phase into the Anti-Solvent Phase using a syringe pump at a rate of 1 mL/min.

  • Continue homogenization for 5 minutes to ensure uniform particle distribution.

Self-Validation Mechanism: Assess the dispersion using Dynamic Light Scattering (DLS). The protocol is considered successful only if the Z-average particle size is <150 nm and the Polydispersity Index (PDI) is <0.3[4]. If macroscopic flakes are visible or PDI > 0.5, Ostwald ripening has occurred, and the surfactant ratio must be optimized.

Quantitative Data Summary

The following table summarizes the expected physicochemical improvements across different formulation strategies for brick dust pyrazole derivatives.

Formulation StateSolid-State EnergyParticle SizeApparent Aqueous Sol. (pH 7.4)Bioavailability Potential
Crystalline Free Base High (Brick Dust)> 10 µm< 0.05 mg/mLPoor
HCl Salt (In Situ) ModerateN/A (Dissolved)~ 5.0 mg/mL (at pH 4.0)Moderate (Precipitates in intestine)
Amorphous Nanosuspension High (Amorphous)< 150 nm~ 1.8 mg/mL (Supersaturated)High (Up to 13x increase)[5]
Amorphous Solid Dispersion High (Amorphous)Matrix dependent~ 2.5 mg/mL (Maintained)Very High[6]

Solubilization Strategy Workflow

SolubilityWorkflow Start 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (Brick Dust Free Base) Decision Target Application? Start->Decision InVitro In Vitro Assays Decision->InVitro InVivo In Vivo Dosing Decision->InVivo Salt In Situ Salt Formation (pH < 4.0) InVitro->Salt pH Flexible Cosolvent DMSO + Surfactant (Solvent Shift) InVitro->Cosolvent Neutral pH Nano Amorphous Nanosuspension (Anti-Solvent Ppt) InVivo->Nano Liquid Formulation ASD Amorphous Solid Dispersion (Spray Drying) InVivo->ASD Solid Formulation

Workflow for overcoming solubility limits of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine.

References

  • [2] Technologies To Improve Solubility Of Brick Dust Compounds - Lonza. 2

  • [3] How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations - American Pharmaceutical Review. 3

  • [5] Turning a "Brick Dust" Compound into a Clinically Viable Oral Formulation - pharm-int. 5

  • [6] Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds - Bioprocess Online.6

  • [1] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. 1

  • [4] Enhanced biopharmaceutical performance of brick dust molecule nilotinib via stabilized amorphous nanosuspension using a facile acid-base neutralization approach - PubMed. 4

  • [7] Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. 7

Sources

Optimization

Technical Support Center: Purification of Pyrazole Amine Isomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the unique and often frustrating challenges of purifying pyrazole amine isome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the unique and often frustrating challenges of purifying pyrazole amine isomers. The structural similarity between these isomers necessitates a nuanced and systematic approach to achieve high purity. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common high-level questions to detailed troubleshooting protocols for specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the purification of pyrazole amine isomers.

Q1: What makes the separation of pyrazole amine isomers so challenging?

The difficulty stems from the subtle structural differences between isomers, which result in very similar physical and chemical properties.[1][2]

  • Regioisomers: These isomers differ in the position of substituents on the pyrazole ring. For instance, in the synthesis of 1,3,5-substituted pyrazoles from an unsymmetrical diketone, two different regioisomers can form.[3][4] This leads to nearly identical molecular weights and similar polarities, making them difficult to resolve using standard chromatographic techniques.[1]

  • Enantiomers (Chiral Isomers): These are non-superimposable mirror images. They have identical physical properties (boiling point, polarity, solubility) in a non-chiral environment, making their separation impossible without the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1][5] The separation of enantiomers is often a prerequisite for evaluating their distinct biological activities in drug discovery.[6]

Q2: What are the primary methods for separating pyrazole amine regioisomers versus enantiomers?

The strategy depends entirely on the type of isomerism.

  • For Regioisomers: The most common and effective method is flash column chromatography on silica gel.[3][7] The key to success is the careful optimization of the mobile phase to exploit small differences in polarity. In more challenging cases, High-Performance Liquid Chromatography (HPLC) on normal or reversed-phase columns can provide the necessary resolution.[1]

  • For Enantiomers: Separation requires a chiral environment. The industry standard is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) .[8][9] Polysaccharide-based CSPs are particularly effective for a wide range of pyrazole derivatives.[5][6]

Q3: How do I choose between Flash Chromatography, HPLC, and SFC for my purification?

Your choice depends on the isomer type, the scale of your purification, and the required purity.

Technique Primary Application Advantages Disadvantages
Flash Chromatography Regioisomer separation; general purification (mg to multi-gram scale).[1]Cost-effective, simple setup, high capacity.Lower resolving power than HPLC; not suitable for enantiomers.
High-Performance Liquid Chromatography (HPLC) Enantiomer separation; high-resolution separation of challenging regioisomers (µg to gram scale).[1][8]High resolution, excellent for analytical and preparative work, wide variety of stationary phases available (including chiral).Higher cost, more complex instrumentation, lower capacity than flash.
Supercritical Fluid Chromatography (SFC) Enantiomer and regioisomer separation, especially for thermally labile compounds.[9][10]Fast, "green" (uses CO2), high efficiency, cost-effective solvent recovery, excellent for chiral separations.[10][11]Requires specialized high-pressure equipment.[10]
Q4: My pyrazole amine regioisomers are co-eluting on a silica gel column. What is the first thing I should do?

Co-elution is the most common problem and is almost always a mobile phase issue.[1][12]

The First Step: Re-evaluate Your TLC. Before attempting another column, you must achieve baseline separation of the spots on a Thin-Layer Chromatography (TLC) plate. If you cannot separate the isomers on a TLC plate, you will not be able to separate them on a column using the same solvent system.[1]

Actionable Advice:

  • Decrease Polarity: Start with a less polar solvent system (e.g., increase the hexane percentage in a hexane/ethyl acetate system).

  • Test Different Solvents: Try solvent systems with different selectivities. For example, substitute ethyl acetate with dichloromethane or a mixture of solvents.

  • Use a Shallow Gradient: If using a gradient elution, make it shallower to increase the resolution between closely eluting compounds.

Q5: Are there any effective non-chromatographic methods for purifying pyrazole amine isomers?

Yes. While chromatography is dominant, other methods can be highly effective, particularly on a larger scale.

  • Recrystallization: This classic technique can be very effective if the isomers have different solubilities in a particular solvent system. It can sometimes be used to separate regioisomers.[4]

  • Salt Formation & Crystallization: This is a powerful technique for basic compounds like pyrazole amines. By reacting the isomer mixture with an acid (e.g., sulfuric or phosphoric acid), you form salts that may have significantly different crystallization properties, allowing one isomer to be selectively precipitated.[13][14]

Section 2: Troubleshooting Guide: Chromatographic Purification

This section provides detailed protocols and troubleshooting advice for the most common chromatographic techniques.

Flash Column Chromatography (for Regioisomers)

Flash chromatography is the workhorse for purifying regioisomers from synthesis reaction mixtures.[1]

Problem: Co-elution or Poor Resolution

This occurs when the polarity difference between isomers is too small for the chosen mobile phase.

Workflow for Troubleshooting Poor Separation

G start Poor Separation on Column check_tlc Is there baseline separation on TLC? start->check_tlc optimize_solvent Optimize Mobile Phase - Decrease polarity - Try different solvents (e.g., DCM, Ether) - Add modifier (e.g., 1% MeOH) check_tlc->optimize_solvent No dry_load Is the sample loaded correctly? check_tlc->dry_load Yes optimize_solvent->check_tlc shallow_gradient Use a Slower, Shallower Gradient use_dry_loading Use Dry Loading Technique (Adsorb sample onto silica) dry_load->use_dry_loading No check_column Is the column packed correctly? dry_load->check_column Yes use_dry_loading->check_column repack Repack Column Carefully check_column->repack No success Successful Separation check_column->success Yes repack->success

Caption: Decision tree for troubleshooting poor regioisomer separation.

Experimental Protocol: Optimizing Mobile Phase via TLC
  • Spotting: Dissolve your crude mixture in a volatile solvent (e.g., DCM). On a single silica gel TLC plate, spot the mixture in 3-4 separate lanes.

  • Solvent Systems: Prepare a few different mobile phase systems. Good starting points for pyrazole amines are gradients of ethyl acetate (EtOAc) in hexane or petroleum ether.[1]

    • Chamber 1: 20% EtOAc / 80% Hexane

    • Chamber 2: 30% EtOAc / 70% Hexane

    • Chamber 3: 50% Dichloromethane (DCM) / 50% Hexane

  • Development: Place one TLC plate in each chamber and allow the solvent to run up the plate.

  • Analysis: Visualize the plates under a UV lamp. The ideal solvent system will show a clear separation between the two isomer spots with the lower spot having a Retention Factor (Rf) of approximately 0.2-0.3. This ensures the compound will elute from the column in a reasonable number of column volumes.

  • Column Elution: Pack your column and run it using a solvent system that is slightly less polar than the optimal system identified by TLC. For example, if 30% EtOAc/Hexane gave the best TLC, start your column with 20% EtOAc/Hexane.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for separating enantiomers and very challenging regioisomers.[1]

Problem: Choosing the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor for successful enantioseparation. For pyrazole derivatives, polysaccharide-based CSPs have demonstrated broad success.[5][6]

Chiral Stationary Phase (CSP) Selector Type Common Elution Modes Comments & References
Lux Cellulose-2 / CHIRALCEL® OD Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Alcohol)[15]; Polar Organic (Methanol, Acetonitrile)[5]Excellent for a wide range of pyrazole derivatives. The polar organic mode can offer very short run times.[5][6]
Lux Amylose-2 / CHIRALPAK® AD Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Alcohol)[5]; Polar Organic (Acetonitrile)[6]Often complementary to cellulose-based phases. May show higher resolution in normal phase mode.[5][6]
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate) on silica gelNormal Phase (n-hexane/2-propanol or ethanol)[8]Shown to be effective for the separation of phenylpyrazole pesticides.[8]
Problem: Optimizing Mobile Phase for Chiral Separation

The mobile phase composition directly influences the interactions between the analytes and the CSP, which is the basis for chiral recognition.[5]

Key Parameters in HPLC Method Development

G cluster_0 Adjustable Parameters cluster_1 Performance Metrics param_csp Chiral Stationary Phase (e.g., Cellulose, Amylose) metric_sel Selectivity (α) param_csp->metric_sel Governs Chiral Recognition param_mobile Mobile Phase - Elution Mode (NP, PO) - Modifier (EtOH, IPA) - Additives metric_res Resolution (Rs) param_mobile->metric_res Modulates Interactions metric_time Retention Time (t) param_mobile->metric_time param_temp Temperature param_temp->metric_res Affects Thermodynamics (Lower T often increases Rs) param_temp->metric_time

Caption: Relationship between key HPLC parameters and separation outcome.

Experimental Protocol: Screening Mobile Phases for Chiral Separation
  • Column Selection: Based on Table 3, select a primary screening column (e.g., Lux Cellulose-2).

  • Initial Conditions:

    • Mode: Normal Phase.

    • Mobile Phase: Start with n-hexane/2-propanol (IPA) (90:10 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

  • Injection: Inject your racemic mixture.

  • Troubleshooting & Optimization:

    • No Separation: Switch the alcohol modifier to ethanol, as it can alter the hydrogen-bonding interactions.[8]

    • Poor Resolution (Rs < 1.5): Decrease the percentage of the alcohol modifier (e.g., from 10% to 5%). This generally increases retention and improves resolution but also lengthens the run time.[8]

    • Long Retention Time: Increase the percentage of the alcohol modifier.

    • Still No Separation: Switch to a Polar Organic Mode. Run 100% Methanol or 100% Acetonitrile.[5] These modes can provide different selectivity and are excellent for compounds with good solubility in polar solvents.[6]

    • Temperature Effect: Decreasing the column temperature (e.g., to 15 °C) often improves resolution for enthalpy-driven separations, but be aware of increased backpressure.[8]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase.[10] It is an excellent choice for high-throughput chiral separations.[11]

Q: When should I consider using SFC?

A: Consider SFC when you need faster separations than HPLC, are working with thermally labile compounds, or wish to adopt a "greener" purification strategy.[9][11] The use of CO2 makes it cheaper and less toxic than mobile phases like hexane used in normal-phase HPLC.[11]

Protocol: General Method Development in SFC
  • Column: Use the same chiral columns as in HPLC (e.g., polysaccharide-based CSPs).

  • Mobile Phase: The mobile phase consists of supercritical CO2 and an organic modifier (co-solvent), typically an alcohol like methanol or ethanol.[9]

  • Initial Screening:

    • Start with a gradient of 5% to 40% methanol in CO2 over 5-10 minutes.

    • Set the backpressure regulator to 150 bar.

    • Set the column temperature to 40 °C.

  • Optimization:

    • Selectivity: Change the modifier (e.g., from methanol to ethanol or IPA) to alter selectivity.

    • Retention: Adjust the gradient slope or the percentage of the modifier. A higher percentage of modifier will decrease retention time.

    • Resolution: Optimize the backpressure and temperature. These parameters affect the density of the supercritical fluid and can fine-tune the separation.

Section 3: Troubleshooting Guide: Non-Chromatographic Purification

Recrystallization & Salt Formation

This method exploits differences in solubility between isomers or their salts.[4][13]

Problem: My compound will not crystallize.

This is a common issue related to supersaturation and nucleation.

Symptom Possible Cause Recommended Action
No Crystals Form Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent. Cool the solution slowly, then in an ice bath.[13]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure compound if available.[13]
Oiling Out Compound solubility drops too quickly upon cooling.Re-heat the solution to dissolve the oil. Add a small amount more solvent and allow it to cool more slowly. Try a different solvent system.
Experimental Protocol: Purification via Acid-Addition Salt Formation

This protocol is effective for separating basic pyrazole amine isomers that have failed to separate by other means.[13][14]

  • Dissolution: Dissolve the crude isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[14]

  • Acid Addition: Slowly add at least one molar equivalent of an acid (e.g., sulfuric acid or phosphoric acid) to the stirred solution.

  • Precipitation/Crystallization: One of the isomeric salts may selectively precipitate or crystallize from the solution upon addition of the acid or upon cooling.

  • Isolation: Collect the crystals by filtration. Wash them with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the effectiveness of the separation.

  • Liberation of Free Base (If Required): To recover the purified free amine, dissolve the salt in water, cool in an ice bath, and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The purified pyrazole amine should precipitate or can be extracted into an organic solvent (e.g., ethyl acetate).[4]

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics International. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scirp.org. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Method for purifying pyrazoles.
  • Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. [Link]

  • Purification of Amino-Pyrazoles. Reddit. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. ResearchGate. [Link]

  • Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical liabilities of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical liabilities of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine . This bifunctional building block features a highly strained, basic azetidine ring coupled with an electron-rich, heteroaromatic pyrazol-5-amine. While highly valuable in drug discovery, these dual reactive centers make the compound exceptionally sensitive to solvent selection, pH, and storage conditions.

This guide provides mechanistic troubleshooting, quantitative compatibility data, and self-validating protocols to ensure absolute scientific integrity in your assays.

Solvent Compatibility Matrix

To prevent unexpected experimental failures, consult the quantitative summary of solvent interactions below. This data synthesizes the structural liabilities of both the azetidine and pyrazole moieties.

Solvent CategoryExamplesCompatibilityPrimary Degradation MechanismRecommendation
Aprotic Polar Acetonitrile (ACN)High None under ambient conditions.Optimal for LC-MS and stock solutions.
Aprotic Polar DMSO, DMFModerate Amine auto-oxidation (DMSO)[1]; Dimethylamine adducts (DMF).Degas before use; store at -80°C. Limit DMSO stocks to <1 month.
Protic Water, MethanolLow to Mod Acid-catalyzed azetidine ring-opening (solvolysis)[2].Use strictly at pH 6.5–7.5. Prepare fresh daily.
Halogenated DichloromethaneLow N-alkylation of the azetidine secondary amine.Avoid for long-term storage or heated extractions.
Ketones AcetoneCritical Fail Schiff base (imine) condensation with pyrazol-5-amine.Do not use.

Mechanistic Troubleshooting & FAQs

Q1: My compound shows multiple new mass peaks (+32 Da or +18 Da) when stored in methanol or acidic aqueous buffers. What is happening?

Causality: You are observing the solvolysis of the azetidine ring. The four-membered azetidine ring possesses significant angle strain (approx. 107 kJ/mol). Under acidic conditions (pH < 5), the secondary amine in the azetidine ring becomes protonated. This transforms the nitrogen into an excellent leaving group, making the adjacent carbons highly susceptible to nucleophilic attack by protic solvents (e.g., water adds +18 Da; methanol adds +32 Da)[2]. This ring-opening cascade yields linear 1,3-diaminopropane derivatives, permanently destroying your compound. Resolution: Never store this compound in unbuffered protic solvents. If aqueous media is required for your assay, buffer the solution strictly to pH 6.5–7.5 to maintain the azetidine in its unprotonated, stable state.

Q2: My 10 mM stock solution in DMSO turned pink/brown after a few days on the bench. Is the compound still viable?

Causality: No, the compound has degraded. You are witnessing the oxidative degradation of the pyrazol-5-amine moiety. Heteroaromatic primary amines are highly electron-rich and susceptible to auto-oxidation by dissolved ambient oxygen[1]. In DMSO—especially in the presence of light or trace metal ions—the primary amine oxidizes into highly conjugated, colored azo-oligomers or quinone-imine-like species. Resolution: Discard the colored solution. To prevent this, DMSO must be anhydrous and thoroughly degassed (sparged with Argon or Nitrogen) prior to dissolution. For long-term storage, aliquot the stock and freeze immediately at -20°C or -80°C.

Q3: Can I use acetone to wash my glassware or dichloromethane (DCM) for liquid-liquid extraction?

Causality: Both solvents pose severe chemical risks to this specific molecule. Acetone acts as an electrophile and will rapidly undergo a condensation reaction with the primary pyrazol-5-amine to form a Schiff base (imine). DCM, while seemingly inert, acts as a weak alkylating agent. Over time, the highly nucleophilic secondary amine of the azetidine ring will attack DCM, leading to N-chloromethylation or the formation of bis-azetidinyl aminals. Resolution: Use Acetonitrile (ACN) or Ethyl Acetate (EtOAc) for extractions and analytical dilutions.

Degradation Pathways Visualization

Pathways A 3-(Azetidin-3-yl)-1H-pyrazol-5-amine B1 Acidic / Protic Solvents (H2O, MeOH) A->B1 B2 Aerobic Storage (DMSO, Basic H2O) A->B2 B3 Reactive Solvents (Acetone, DCM) A->B3 C1 Azetidine Ring-Opening (Solvolysis) B1->C1 C2 Amine Auto-Oxidation (Colored Oligomers) B2->C2 C3 Solvent Adducts (Schiff Base / Alkylation) B3->C3

Fig 1: Solvent-dependent degradation pathways of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your biological or chemical assays, utilize the following self-validating protocols. These methods build in internal controls to verify compound integrity before use.

Protocol A: Preparation of Stable Master Stock Solutions

Objective: Generate a 10 mM stock solution resistant to oxidation and solvolysis.

  • Solvent Preparation: Procure anhydrous Acetonitrile (ACN) or anhydrous, sealed DMSO. Sparge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): For highly sensitive assays, supplement the solvent with 0.1% (w/v) ascorbic acid to act as an oxidative scavenger[1].

  • Dissolution: Weigh the solid 3-(Azetidin-3-yl)-1H-pyrazol-5-amine in an amber glass vial (to prevent photolytic degradation). Add the degassed solvent to achieve a 10 mM concentration. Vortex until completely dissolved.

  • Aliquot & Freeze: Immediately divide the stock into single-use 50 µL aliquots in tightly sealed, argon-purged microcentrifuge tubes. Store at -80°C.

  • Validation: Thaw one aliquot and inject it into an LC-MS system (Protocol B) to establish the "Time Zero" (T0) baseline purity.

Protocol B: LC-MS Stability Profiling (Time-Course Assay)

Objective: Quantify the half-life of the compound in your specific assay buffer.

  • Sample Preparation: Dilute the 10 mM stock to 10 µM in your target assay buffer (e.g., PBS pH 7.4). Add an internal standard (e.g., caffeine or a stable isotope-labeled analog) at 10 µM to correct for injection volume variance.

  • Incubation: Incubate the solution at your assay temperature (e.g., 37°C).

  • Sampling: Extract 20 µL aliquots at T=0, 2h, 4h, 8h, and 24h. Quench immediately by adding 20 µL of ice-cold ACN.

  • Analysis: Run the samples via LC-MS (C18 column; Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in ACN). Note: The brief exposure to 0.1% formic acid during the 5-minute LC gradient is insufficient to cause azetidine ring-opening, making it safe for analysis.

  • Data Interpretation: Plot the ratio of the Compound Peak Area to the Internal Standard Peak Area over time. A decrease of >5% indicates unacceptable instability in your assay conditions.

Workflow S1 Degas Anhydrous Solvent (ACN or DMSO) S2 Dissolve Compound & Add Internal Standard S1->S2 S3 Aliquot & Freeze (-80°C, Amber Vials) S2->S3 D1 Time-Course LC-MS (T=0h, 4h, 24h) S3->D1 D2 Pass: Proceed to Assay (>95% Parent Area) D1->D2 Stable D3 Fail: Discard & Revise Buffer pH/Solvent D1->D3 Degraded

Fig 2: Self-validating workflow for the preparation and analytical QC of stable stock solutions.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Optimization

Recrystallization techniques for purifying aminopyrazole compounds

Technical Support Center: Purifying Aminopyrazole Compounds A Senior Application Scientist's Guide to Recrystallization Welcome to the technical support center for the purification of aminopyrazole compounds. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying Aminopyrazole Compounds

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support center for the purification of aminopyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical recrystallization step. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification processes effectively.

The unique electronic properties of the pyrazole ring, combined with the hydrogen-bonding capabilities of the amino group, present specific challenges and opportunities in crystallization. This guide is structured to address the most common issues head-on, moving from immediate troubleshooting to foundational protocols and solvent selection strategies.

Quick Troubleshooting Guide

This table is your first point of reference for common recrystallization problems. Identify your issue and consult the immediate actions and the corresponding detailed FAQ section.

Problem Encountered Immediate Action(s) Primary Cause(s) See Detailed FAQ
"Oiling Out" Re-heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent. Allow to cool much more slowly.Compound's melting point is below the solution temperature; high impurity concentration; rapid cooling.Q2
Low Crystal Yield Place the mother liquor in an ice bath for a longer duration. If possible, reduce the solvent volume via evaporation and re-cool.Too much solvent was used; cooling was not cold or long enough; premature filtration.Q3
No Crystals Form Scratch the inner surface of the flask with a glass rod. Add a seed crystal. Cool in a colder bath (e.g., ice/salt).Solution is not supersaturated (too much solvent); kinetic barrier to nucleation.Q4
Impure/Colored Product Consider a pre-recrystallization charcoal treatment. Ensure the washing step is performed with ice-cold solvent.Insoluble impurities not removed; colored impurities co-crystallizing; oxidation of the amine.Q5

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing my aminopyrazole derivative?

The choice of solvent is the most critical parameter for successful recrystallization. Aminopyrazoles, containing both a polar amino group and a heterocyclic ring system, exhibit varied solubility. Your selection must be guided by the principle that the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.

  • Polar Protic Solvents: Ethanol, methanol, and isopropanol are excellent starting points.[1] They are often effective because their hydroxyl groups can hydrogen-bond with the aminopyrazole, but this interaction is temperature-dependent. Ethanol is frequently cited for purifying various pyrazole derivatives.[2][3][4]

  • Polar Aprotic Solvents: Ethyl acetate and acetone are also common choices.[1] A successful recrystallization of a 4-aminopyrazole derivative from ethyl acetate has been documented.[5]

  • Mixed-Solvent Systems: This is a powerful technique for compounds that are too soluble in one solvent and poorly soluble in another. Common pairs include Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane.[1] The process involves dissolving the compound in a minimum of the "good" hot solvent (e.g., ethanol) and then adding the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid), indicating saturation.[1]

Expert Tip: Always perform small-scale solubility tests in vials before committing your entire batch. Test 5-10 mg of your crude product with ~0.5 mL of various solvents at room temperature and then with heating. This small investment of time and material can save you from significant yield loss.

Q2: My compound "oiled out" instead of crystallizing. What is happening and how do I fix it?

"Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This typically occurs for two main reasons:

  • The boiling point of the solvent is higher than the melting point of your compound, causing it to "melt" in the solution before it can crystallize.[6]

  • The solution is too supersaturated, often due to very rapid cooling or a high concentration of impurities, which can depress the melting point of the mixture.[7][8]

Troubleshooting Workflow for Oiling Out:

G start Problem: Compound Oiled Out reheat Re-heat solution to dissolve the oil start->reheat option1 Option 1: Add more 'good' solvent (e.g., 5-10% more volume) reheat->option1 Primary approach option2 Option 2: Change Solvent System reheat->option2 If Option 1 fails cool_slowly Cool solution VERY slowly (e.g., insulated flask) option1->cool_slowly failure Problem Persists: Consider chromatography or re-evaluate solvent choice option2->failure check_success Did crystals form? cool_slowly->check_success success Success! Collect Crystals check_success->success Yes check_success->failure No

Detailed Steps to Resolve Oiling Out:

  • Re-dissolve: Heat the mixture to completely re-dissolve the oil.

  • Dilute: Add a small amount (5-10% of the current volume) of the hot "good" solvent to lower the saturation point.[1]

  • Slow Cooling: This is crucial. Insulate the flask (e.g., wrap it in glass wool or place it in a large beaker of hot water) to ensure the cooling rate is as slow as possible. This gives the molecules kinetic time to arrange into an ordered crystal lattice rather than crashing out as a disordered liquid.[1][6]

  • Use a Seed Crystal: If you have a pure crystal, add a tiny speck to the cooled, supersaturated solution to provide a nucleation point for crystal growth.[1][9]

Q3: My recrystallization yield is very low. How can I improve it?

A low yield is typically a result of losing too much product to the mother liquor.[10] This happens for predictable reasons that can be easily corrected.

  • Using Too Much Solvent: This is the most common error.[6][10] The goal is to dissolve the compound in the minimum amount of boiling solvent. Adding even a small excess will keep a significant portion of your product dissolved even after cooling.

  • Incomplete Cooling: Ensure the flask is thoroughly cooled. After it reaches room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[1]

  • Premature Filtration: Do not filter the crystals while the solution is still warm, as a large amount of the product will still be in solution.

  • Washing with Warm or Excessive Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Warm solvent will re-dissolve some of your hard-earned product.[10]

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

This indicates that the solution is not supersaturated, or there is a high kinetic barrier to the initial crystal formation (nucleation).

  • Induce Nucleation: The first step is to encourage the first crystal to form.

    • Scratching: Vigorously scratch the inside surface of the flask at the meniscus with a glass stirring rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystallization to begin.[9]

    • Seed Crystals: Add a tiny amount of the crude solid or a previously obtained pure crystal. This provides a template for further crystal growth.[9]

  • Increase Concentration: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.[6]

  • Use an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent (in which your compound is insoluble) dropwise to the cooled solution until it becomes turbid, then add a drop of the good solvent to clarify before cooling again.

Q5: My aminopyrazole is still colored after recrystallization. What went wrong?

This suggests the presence of either highly colored impurities that co-crystallized with your product or that your product is susceptible to degradation. Aminopyrazoles, being arylamines, can be prone to air oxidation, which often produces colored byproducts.[11]

  • Activated Charcoal Treatment: If the colored impurity is non-polar, it can often be removed with activated charcoal. After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient). Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the charcoal surface. Perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize.

  • Work Under Inert Atmosphere: If air oxidation is suspected, especially during lengthy heating periods, performing the recrystallization under an inert atmosphere (like nitrogen or argon) can prevent the formation of colored oxidation products.[11]

Q6: Can I separate 3-aminopyrazole and 5-aminopyrazole regioisomers by recrystallization?

This is notoriously difficult.[2] Regioisomers often have very similar polarities and crystal packing energies, leading them to co-crystallize. While fractional crystallization can sometimes be effective if the isomeric ratio is highly skewed, it is often inefficient. The most effective strategy is to optimize the initial synthesis to produce a single regioisomer with high selectivity.[2] If you are faced with an isomeric mixture, column chromatography is typically a more reliable purification method than recrystallization.

Standard Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation P1 1. Place crude solid in Erlenmeyer flask P2 2. Add small portion of solvent & stir bar P1->P2 D1 3. Heat to boiling (hot plate) P2->D1 D2 4. Add hot solvent portion-wise until solid just dissolves D1->D2 D3 5. (Optional) Hot filter to remove insolubles D2->D3 C1 6. Remove from heat, cover, and cool slowly to room temperature D3->C1 C2 7. Cool further in ice-water bath (>20 min) C1->C2 I1 8. Collect crystals by vacuum filtration C2->I1 I2 9. Wash with minimal ice-cold solvent I1->I2 I3 10. Dry crystals (air or vacuum oven) I2->I3

  • Dissolution: Place the crude aminopyrazole in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.[1] Continue adding hot solvent until the solid has just completely dissolved. Using the minimum amount of solvent is critical for good recovery.[10]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[1] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[1]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, use a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude aminopyrazole in the minimum amount of the hot "good" solvent (the one in which it is more soluble, e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (the one in which it is less soluble, e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[1]

  • Cooling, Isolation, and Drying: Follow steps 3-5 from the Single-Solvent Recrystallization protocol. For washing the crystals (Step 4), use a cold mixture of the two solvents in the same approximate ratio or simply the cold anti-solvent.[1]

References

  • Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 6.5B: Initiating Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

Sources

Troubleshooting

How to avoid N-alkylation side products in pyrazole synthesis

Introduction The pyrazole nucleus is a cornerstone pharmacophore in modern drug development, appearing in a wide array of therapeutic agents.[1][2] However, the synthesis of unsymmetrically substituted pyrazoles is frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone pharmacophore in modern drug development, appearing in a wide array of therapeutic agents.[1][2] However, the synthesis of unsymmetrically substituted pyrazoles is frequently complicated by a significant challenge: the non-selective N-alkylation of the pyrazole ring. This process often yields a mixture of N-1 and N-2 regioisomers, which can be difficult and costly to separate, impeding drug discovery and development pipelines.[3][4]

This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to understand, troubleshoot, and ultimately control the regioselectivity of pyrazole N-alkylation. We will delve into the fundamental principles governing this reaction and offer field-proven protocols and strategies to favor the formation of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why does the N-alkylation of an unsymmetrical pyrazole often result in a mixture of two isomers?

A1: The formation of two regioisomers (N-1 and N-2) is a direct consequence of the electronic structure of the pyrazole ring. The pyrazole molecule exists as two rapidly interconverting tautomers, meaning the single proton on the nitrogen can reside on either N-1 or N-2.[5] This tautomerization makes both nitrogen atoms nucleophilic and available for attack by an alkylating agent.[5] Consequently, the reaction often produces a mixture of N-1 and N-2 alkylated products.[4][6] The final ratio of these isomers is not random; it is dictated by a combination of steric and electronic factors within the pyrazole, as well as the specific reaction conditions employed.[3][4][7]

Fig 2. Troubleshooting workflow for improving N-1 regioselectivity.
Solution A: Modify Reaction Conditions (Base and Solvent)

For many 3-substituted pyrazoles, a combination of a carbonate base in a polar aprotic solvent provides excellent N-1 selectivity.

Protocol 1: General N-1 Alkylation using K₂CO₃/DMSO [7]1. To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv). 2. Stir the suspension vigorously for 15-30 minutes at room temperature. 3. Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) to the mixture dropwise. 4. Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS. 5. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). 6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography.

Solution B: Employ Sterically Demanding Alkylating Agents

If standard alkylating agents (e.g., methyl iodide, benzyl bromide) give poor selectivity, switching to a bulkier reagent can dramatically favor the less hindered N-1 position. A highly effective modern approach uses "masked" methylating agents.

Protocol 2: N-1 Methylation using α-Halomethylsilanes [8]This is a two-step, one-pot procedure.

  • N-Silyalkylation: To a solution of the pyrazole (1.0 equiv) in an anhydrous aprotic solvent like THF, add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) at 0 °C.

  • After stirring for 10-15 minutes, add the bulky α-halomethylsilane (e.g., (chloromethyl)diisopropyl(methyl)silane, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Protodesilylation: Add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, 1.5 equiv) and a small amount of water.

  • Stir at room temperature for 2-4 hours until the silyl-protected intermediate is fully converted to the N-1 methyl product.

  • Perform an aqueous workup and purify by column chromatography. This method can achieve N-1/N-2 ratios exceeding 99:1. [8]

Problem 2: I need to synthesize the N-2 isomer, but my reaction always favors the N-1 position.

Synthesizing the more sterically hindered N-2 isomer often requires overcoming the kinetic preference for the N-1 position. This can be achieved by using protecting groups or by leveraging specific catalytic systems.

Solution: Protecting Group Strategy

A robust method to guarantee N-2 alkylation is to temporarily block the N-1 position with a removable protecting group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. [9]

Fig 3. Workflow for selective N-2 alkylation using a protecting group.

Protocol 3: N-2 Alkylation via SEM Protection [9]1. Protection: Deprotonate the starting pyrazole (1.0 equiv) with a strong base like NaH (1.1 equiv) in anhydrous DMF at 0 °C. Add SEM-Cl (1.1 equiv) and allow the reaction to warm to room temperature and stir until complete. Purify the N-1 SEM-protected pyrazole. 2. N-2 Alkylation: Subject the purified N-1 SEM-pyrazole to your desired alkylation conditions (e.g., NaH and an alkyl halide in DMF). The alkyl group will be directed exclusively to the N-2 position. 3. Deprotection: Cleave the SEM group using either fluoride (e.g., TBAF in THF) or acidic conditions (e.g., HCl in methanol) to yield the pure N-2 alkylated pyrazole.

Data Summary: Influence of Conditions on N-1/N-2 Ratio

The following table summarizes reported outcomes for the alkylation of 3-methylpyrazole under various conditions, illustrating the impact of base and solvent choice.

3-Methylpyrazole + Alkylating AgentBaseSolventN-1 : N-2 RatioSource
Benzyl BromideK₂CO₃DMSO>95 : 5[7][10]
Benzyl BromideNaHTHF>95 : 5[1][7]
Benzyl BromideCs₂CO₃DMF85 : 15-
Benzyl BromideNoneEthanol~50 : 50[7]
(Chloromethyl)diisopropyl(methyl)silaneKHMDSTHF>99 : 1 (after desilylation)[8]

Note: Ratios are approximate and can vary with specific substrates and reaction times.

References

  • Vertex AI Search Result[11] Pyrazole. Google Search.

  • Vertex AI Search Result[12] Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.

  • Vertex AI Search Result[7] Technical Support Center: Optimizing Pyrazole N-Alkylation - Benchchem. BenchChem.

  • Vertex AI Search Result[13] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. National Center for Biotechnology Information.

  • Vertex AI Search Result[3] Technical Support Center: Selective N-Methylation of Pyrazoles - Benchchem. BenchChem.

  • Vertex AI Search Result[4] Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. BenchChem.

  • Vertex AI Search Result[5] Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.

  • Vertex AI Search Result[6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. MDPI.

  • Vertex AI Search Result[1] Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile - Benchchem. BenchChem.

  • Vertex AI Search Result[9] C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. National Center for Biotechnology Information.

  • Vertex AI Search Result[2] An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. Organic Chemistry Portal.

  • Vertex AI Search Result[14] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. MDPI.

  • Vertex AI Search Result[15] Thermodynamic and kinetic reaction control - Wikipedia. Wikipedia.

  • Vertex AI Search Result[16] Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.

  • Vertex AI Search Result[17] Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Jack Westin.

  • Vertex AI Search Result[10] Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. ResearchGate.

  • Vertex AI Search Result[8] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

Sources

Optimization

Chromatographic separation of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine from starting materials

Welcome to the Application Support Center. The isolation and chromatographic analysis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine presents a unique set of challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The isolation and chromatographic analysis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine presents a unique set of challenges. As a highly polar, multi-basic heterocycle containing a secondary azetidine amine and an aminopyrazole core, it defies standard reversed-phase (RP) methodologies.

This guide provides root-cause analyses, self-validating protocols, and troubleshooting FAQs to ensure robust separation of the final product from its synthetic precursors (e.g., Boc-protected azetidines, hydrazine).

Molecule Profile & Chromatographic Behavior

Understanding the physicochemical properties of your reaction components is the first step in rational method development.

CompoundSynthetic RolePolarity / LogP (est.)Primary Chromatographic ChallengeRecommended Modality
3-(Azetidin-3-yl)-1H-pyrazol-5-amine Target ProductHighly Polar (LogP < 0)Void elution on C18; severe tailing due to basic amines interacting with silanols.ZIC-HILIC or Amide-HILIC
1-Boc-azetidine-3-carbonitrile Starting MaterialHydrophobic (LogP ~ 1.5)Retains too strongly under HILIC conditions; requires excessive aqueous flushing.Reversed-Phase (C18)
Hydrazine ReactantExtremely PolarUV transparent; co-elutes with polar impurities in reversed-phase.HILIC with MS/ELSD

Troubleshooting Guides & FAQs

Q1: Why does my deprotected product elute in the void volume on a C18 column, while the starting material retains well?

  • Causality: Reversed-phase liquid chromatography (RP-HPLC) relies on hydrophobic partitioning. The target molecule possesses a secondary amine (azetidine, pKa ~10.4) and a pyrazole amine, making it predominantly protonated and highly hydrophilic at standard mobile phase pH ranges. C18 columns cannot effectively retain highly polar analytes, leading to immediate elution in the void volume[1]. The Boc-protected starting material, however, masks the basic azetidine nitrogen with a bulky, hydrophobic tert-butyl group, allowing it to retain easily on C18.

  • Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes an acetonitrile-rich mobile phase and a polar stationary phase, allowing polar analytes to partition into a water-enriched layer on the silica surface, drastically improving retention[1].

Q2: I am seeing severe peak tailing for the final product. How can I achieve Gaussian peak shapes?

  • Causality: In RP-HPLC, secondary polar interactions occur between the protonated basic functional groups of the azetidine/pyrazole and ionized residual silanol groups (Si-O⁻) on the silica support surface[2]. Because these ion-exchange interactions are kinetically slow compared to standard partitioning, they produce an asymmetric, tailing peak[2].

  • Solution: Use a zwitterionic HILIC (ZIC-HILIC) column. Zwitterionic phases contain both acidic and basic groups that balance electrostatic interactions, stabilizing the charge states of multi-basic compounds and minimizing peak tailing[3]. If you must use RP-HPLC, lower the mobile phase pH to < 3.0 to fully protonate the silanols, neutralizing their charge and reducing secondary interactions[2].

Q3: My HILIC peaks are splitting or fronting. What is causing this?

  • Causality: A common error in HILIC is dissolving the sample in a highly aqueous diluent. Because water is the "strong" eluting solvent in HILIC, injecting an aqueous sample creates a localized disruption in the mobile phase equilibrium. The analyte fails to properly partition into the stationary phase until the water plug diffuses, leading to poor peak shape or complete loss of retention[4].

  • Solution: Ensure samples are prepared in at least 80% acetonitrile (or match the starting mobile phase conditions). This maintains poor analyte solubility in the mobile phase, forcing it to partition into the stationary phase immediately upon injection[4].

Q4: How do I separate the product from residual hydrazine?

  • Causality: Hydrazine is a highly polar, low-molecular-weight base that lacks a chromophore, making it invisible to standard UV detectors and prone to co-eluting with the highly polar pyrazole product in RP-HPLC.

  • Solution: HILIC provides orthogonal selectivity. Under HILIC conditions, the multi-functional 3-(Azetidin-3-yl)-1H-pyrazol-5-amine will exhibit different partitioning and electrostatic interactions compared to the much smaller hydrazine molecule[3]. Use MS (Electrospray Ionization in positive mode) or an Evaporative Light Scattering Detector (ELSD) to track the hydrazine peak.

Validated Experimental Protocols

Protocol 1: ZIC-HILIC Method for Deprotected Product & Hydrazine

Use this method to monitor the final deprotection step and isolate the highly polar product.

  • Column Preparation: Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm). Pressure-equilibrate the column with 100% water, followed by a transition to the starting mobile phase[4].

  • Mobile Phase A (Strong Solvent): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Low pH ensures consistent protonation of the azetidine).

  • Mobile Phase B (Weak Solvent): Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 90% B. Hold for 1.0 min. Ramp to 50% B over 6.0 mins. Return to 90% B at 7.1 mins and equilibrate for 4 mins.

  • Sample Preparation: Dilute the reaction mixture 1:10 in 80% Acetonitrile / 20% Water.

  • Detection: UV at 220 nm and MS (ESI+).

  • System Suitability (Self-Validation): Inject toluene as a void volume marker (t0). Calculate the retention factor (k') of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine. The system is validated if k' > 2.0 and the asymmetry factor (As) is between 0.9 and 1.2.

Protocol 2: RP-HPLC Method for Boc-Protected Intermediates

Use this method to monitor the formation of the pyrazole ring before the Boc group is removed.

  • Column Preparation: Install an end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as an ion-pairing agent to suppress residual silanol interactions).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Start at 5% B. Ramp to 95% B over 10.0 mins. Hold for 2 mins.

  • System Suitability (Self-Validation): Inject uracil as a void volume marker. The Boc-protected intermediate must elute with a k' > 3.0, confirming adequate hydrophobic retention.

Mechanistic Workflows & Visualizations

Workflow Start Reaction Mixture Analysis CheckBoc Is Azetidine Boc-Protected? Start->CheckBoc YesBoc Yes (Hydrophobic Intermediate) CheckBoc->YesBoc Protected NoBoc No (Highly Polar Product) CheckBoc->NoBoc Deprotected RP_HPLC Protocol 1: RP-HPLC (C18) Gradient: 5-95% Organic YesBoc->RP_HPLC HILIC Protocol 2: ZIC-HILIC Gradient: 90-50% Organic NoBoc->HILIC Detect Detection: UV 220nm + MS (ESI+) RP_HPLC->Detect HILIC->Detect

Chromatographic decision tree based on the protection state of the azetidine ring.

Mechanism cluster_RP Reversed-Phase (C18) Failure cluster_HILIC HILIC Success Mechanism Analyte 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (Protonated Amines) Silanol Ionized Silanols (Si-O⁻) Analyte->Silanol Strong Ionic Binding (Peak Tailing) Hydrophobic C18 Ligands Analyte->Hydrophobic Weak Partitioning (Void Elution) WaterLayer Aqueous Partitioning Layer Analyte->WaterLayer Hydrophilic Partitioning (Strong Retention) ZIC Zwitterionic Electrostatics Analyte->ZIC Balanced Ionic Exchange (Sharp Peaks)

Analyte interactions comparing Reversed-Phase failures to HILIC success mechanisms.

References

  • Element Lab Solutions. Peak Tailing in HPLC. elementlabsolutions.com.
  • Agilent Technologies.
  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. mdpi.com.

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Troubleshooting

Managing scalability issues in multi-step heterocyclic synthesis

Troubleshooting Guides, FAQs, and Standard Operating Protocols for Process Chemists Welcome to the Technical Support Center for Heterocyclic Synthesis Scale-Up. As researchers transition from discovery-scale (milligrams)...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Standard Operating Protocols for Process Chemists

Welcome to the Technical Support Center for Heterocyclic Synthesis Scale-Up. As researchers transition from discovery-scale (milligrams) to process-scale (kilograms), the physical chemistry of the system shifts dramatically. This guide provides actionable, thermodynamically grounded solutions to the most common bottlenecks encountered during the multi-step synthesis of complex heterocycles, ensuring process safety, high yields, and robust scalability.

Process Safety & Scale-Up Logic

ScaleUpWorkflow A 1. Bench-Scale Heterocyclic Synthesis B 2. Reaction Calorimetry (Thermal Hazard Profiling) A->B C 3. Exotherm Assessment (ΔTad & TMR) B->C D 4A. Continuous Flow (High Heat Transfer) C->D High Risk E 4B. Controlled Batch (Dosing Optimization) C->E Low Risk F 5. Telescoping Reactions (Bypass Isolation) D->F Unstable Intermediate E->F Solvent Compatible G 6. API Purification F->G

Workflow for assessing and mitigating thermal and stability risks in heterocyclic scale-up.

Section 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my heterocyclic ring-closing reactions experience thermal runaway upon scale-up, despite being safe at the bench? The Causality: At the bench scale (e.g., a 50 mL flask), the surface-area-to-volume ratio is extremely high, allowing rapid heat dissipation to the surroundings[1]. When scaling up to a pilot reactor (e.g., 100 L), this ratio plummets, and the reactor retains nearly all generated heat[2]. Heterocyclic ring closures (such as the Fischer indole synthesis or cyclocondensations) are highly exothermic. The retained heat accelerates the reaction kinetics exponentially, potentially triggering secondary decomposition pathways or a catastrophic thermal runaway[2]. The Solution: Before scaling, you must perform reaction calorimetry. Use an adiabatic calorimeter (such as a Phi-TEC system) with a low Phi-factor test cell to accurately simulate large-scale heat retention[1][2]. Calculate the adiabatic temperature rise ( ΔTad​ ) and the Time to Maximum Rate (TMR). If ΔTad​ exceeds your plant's cooling capacity, you must transition to continuous flow or implement strict dosing controls[3].

Q2: How can I manage the accumulation of unstable heterocyclic intermediates (e.g., hemiaminals, imines) without compromising overall yield? The Causality: Many multi-step heterocyclic syntheses generate transient intermediates that degrade upon exposure to moisture, air, or prolonged thermal stress during standard batch isolation and purification. The Solution: Implement telescoping reactions . Telescoping involves combining multiple synthetic steps into a single continuous process without isolating the intermediates[4][5]. This minimizes degradation, reduces solvent waste, and limits operator exposure to hazardous compounds. To make this a self-validating system, integrate inline Process Analytical Technology (PAT), such as ReactIR, to monitor the consumption of the intermediate in real-time before initiating the next chemical transformation[6].

Q3: Batch telescoping is failing due to solvent incompatibility between step 1 and step 2. What is the alternative? The Causality: Step 1 may require a polar aprotic solvent (like DMF), which completely inhibits the catalyst or reagents used in Step 2. However, traditional solvent swaps (distillation) expose the intermediate to prolonged thermal degradation. Note that mixtures like NaH/DMF pose severe explosive hazards upon scale-up and should be avoided entirely[7]. The Solution: Transition to continuous flow chemistry . Flow microreactors allow for inline liquid-liquid extraction (using membrane separators) or the use of packed-bed scavenger columns to perform rapid, continuous solvent swaps or byproduct removal without thermal stress[8].

Q4: How does continuous flow chemistry directly solve heat and mass transfer limitations in heterocyclic synthesis? The Causality: Microfluidic channels possess an immense surface-area-to-volume ratio, enabling near-instantaneous heat dissipation and highly turbulent mixing (plug flow)[3]. This allows process chemists to safely operate highly exothermic reactions at elevated temperatures (often above the solvent's boiling point via back-pressure regulators) to drastically reduce reaction times from hours to seconds[8]. The Solution: Convert the batch process to a continuous flow setup. For example, the highly exothermic Fischer indolization can be safely scaled using a continuous flow reactor at 240 °C with a residence time of just 21 seconds, achieving high throughput without runaway risks[3].

Section 2: Standard Operating Protocols (SOPs)
Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment

Objective: To quantify the heat of reaction and predict runaway risks prior to pilot-scale heterocyclic synthesis.

  • Baseline Calibration: Calibrate the reaction calorimeter (RC) using a standard solvent with a known heat capacity to establish the baseline heat transfer coefficient ( U ).

  • Isothermal Testing: Charge the reactor with the starting materials and solvent. Bring the system to the desired isothermal operating temperature[9].

  • Controlled Dosing: Initiate the addition of the limiting reagent (e.g., the cyclization catalyst or coupling agent) at a controlled rate. Continuously monitor the heat flow ( qr​ )[9].

  • Data Extraction: Calculate the total heat of reaction ( ΔHr​ ) by integrating the heat flow curve over time[9].

  • Adiabatic Simulation: Use the ΔHr​ and the specific heat capacity ( Cp​ ) of the reaction mass to calculate the adiabatic temperature rise ( ΔTad​=ΔHr​/Cp​ )[9][10].

  • Validation Check: If ΔTad​>50∘C , the process is classified as high-risk. You must either reduce the dosing rate to ensure accumulation remains below 10%, or transition the protocol to continuous flow[1][10].

Protocol 2: Transitioning a Multi-Step Synthesis to Continuous Flow (Telescoping)

Objective: To seamlessly link two incompatible reaction steps by bypassing intermediate isolation.

  • Solvent Harmonization: Identify a single solvent system compatible with both reaction steps. If impossible, configure an inline membrane separator for continuous liquid-liquid extraction.

  • Pump Calibration: Calibrate HPLC pumps to deliver Reagent Stream A and Reagent Stream B at precise stoichiometric ratios.

  • Reactor Sizing: Based on the kinetic data from batch optimization, calculate the required residence time. Size the microreactor coil volume accordingly ( Volume=FlowRate×ResidenceTime ).

  • Steady-State Equilibration: Prime the system with pure solvent, set the back-pressure regulator (BPR) to the target pressure, and heat the reactor coils to the operating temperature.

  • Continuous Processing: Introduce the reagent streams. Divert the initial output to waste for at least 2-3 residence times to ensure steady-state conditions are reached[3].

  • Inline Validation: Utilize inline FTIR or UV-Vis spectroscopy at the reactor outlet to continuously verify intermediate conversion. Collect the product stream only when the PAT signal stabilizes[6].

Section 3: Quantitative Data Summary

The following table summarizes the critical engineering parameters when scaling up a highly exothermic heterocyclic synthesis (e.g., Indole or Pyrazole formation) using Batch vs. Continuous Flow methodologies.

ParameterTraditional Batch Reactor (100 L)Continuous Flow MicroreactorImpact on Heterocyclic Scale-Up
Surface Area / Volume Ratio <5m2/m3 >5000m2/m3 Flow allows instant heat dissipation, preventing thermal runaway in exothermic ring closures.
Mixing Time Minutes to HoursMilliseconds to SecondsFlow eliminates localized concentration gradients, reducing byproduct formation.
Intermediate Isolation Required (High thermal stress)Telescoped (No isolation)Flow preserves unstable intermediates (e.g., imines), boosting overall multi-step yield.
Reaction Temperature Limited by solvent boiling pointSafely superheated via BPRFlow enables high-temperature/short-time (flash chemistry) processing.
Scale-Up Strategy Re-engineering vessel geometryNumbering-up (Parallel reactors)Flow provides predictable, linear scalability without re-optimizing thermodynamics.
References
  • H.E.L Group. "Process Safety and Scale-up." helgroup.com. 2

  • Willmot, J. "Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up." Contract Pharma. 1

  • Prime Process Safety Center. "Reaction Calorimetry." primeprocesssafety.com. 9

  • Lövei, K., et al. "Continuous flow synthesis of heterocyclic scaffolds Design principles of multistep systems – A review." Teknoscienze.

  • Gérardy, R., et al. "Flow Chemistry for the Synthesis of Heterocycles." Springer Professional. 8

  • "Multi-step continuous-flow synthesis." Chemical Society Reviews (RSC Publishing).

  • "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." MDPI. 3

  • "Lab Manager: Calorimetry in Modern Labs." Lab Manager. 10

  • "Flow Chemistry in Drug Discovery." RSC Books. 4

  • "Recent advances in continuous flow synthesis of heterocycles." PubMed. 6

  • "Telescoping." ACS GCI Pharmaceutical Roundtable. 5

  • "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" NIH. 7

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Analogs in Kinase Inhibitor Design

Executive Summary: The Azetidin-yl-pyrazole Pharmacophore In the landscape of small-molecule kinase inhibitor design, the 1H-pyrazol-5-amine motif is a highly privileged scaffold, renowned for its ability to form bidenta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidin-yl-pyrazole Pharmacophore

In the landscape of small-molecule kinase inhibitor design, the 1H-pyrazol-5-amine motif is a highly privileged scaffold, renowned for its ability to form bidentate hydrogen bonds with the kinase hinge region. However, optimizing the solvent-exposed vector attached to the 3-position of the pyrazole is critical for achieving target selectivity, favorable physicochemical properties, and cellular permeability.

This guide provides an objective, data-driven comparison of the 3-(Azetidin-3-yl)-1H-pyrazol-5-amine building block against alternative cycloalkyl and heterocyclic analogs. By analyzing recent structure-activity relationship (SAR) studies—most notably those leading to the discovery of the clinical-stage CDK9 inhibitor KB-0742 1—we evaluate the mechanistic trade-offs of utilizing the azetidine ring to balance biochemical potency with drug-like properties.

SAR_Workflow A Scaffold Selection 3-(Azetidin-3-yl)-1H-pyrazol-5-amine B Analog Synthesis Ring Sizing & N-Alkylation A->B C In Vitro Kinase Assay IC50 & Hinge Binding B->C C->B Potency Feedback D ADME Profiling Solubility & Permeability C->D D->B PK/ADME Feedback E Lead Optimization Candidate Selection D->E

Caption: Workflow of SAR optimization for azetidin-yl-pyrazole analogs in drug discovery.

Mechanistic Rationale: Why the Azetidine Ring?

When designing kinase inhibitors, medicinal chemists frequently debate between carbocyclic rings (e.g., cyclopentane, cyclobutane) and heterocyclic rings (e.g., pyrrolidine, piperidine, azetidine) for solvent-channel vectors.

The 3-(Azetidin-3-yl)-1H-pyrazol-5-amine scaffold offers three distinct mechanistic advantages:

  • High Fsp³ Character with Low Steric Bulk: The four-membered azetidine ring introduces sp³ hybridization, which improves aqueous solubility compared to flat aromatic systems, without the excessive steric bulk of a piperidine ring that might clash with narrow solvent channels.

  • Targeted Hydrogen Bonding: The basic secondary amine of the azetidine acts as a precise hydrogen-bond donor. In targets like CDK9, this amine forms a critical interaction with acidic residues (e.g., Glu107) at the entrance of the ATP-binding pocket 2.

  • Favorable Ligand Efficiency (LE): Due to its low molecular weight, the azetidine fragment maintains high ligand efficiency, allowing molecular weight budget to be spent elsewhere on the molecule to drive selectivity.

Comparative SAR Analysis: Azetidine vs. Alternative Ring Systems

To objectively evaluate the performance of the azetidin-3-yl moiety, we compare it against structural alternatives using data derived from the optimization of pyrazole-based CDK9 inhibitors. The goal was to optimize binding affinity while maintaining a viable pharmacokinetic profile.

Quantitative SAR Data Summary
Compound Analog3-Position SubstitutionCDK9 IC₅₀ (nM)*Structural & Mechanistic Observation
1 (Carbocycle) Amino-cyclopentane~2.0Baseline. Provides optimal hydrophobic packing in the pocket.
2 (Carbocycle) Amino-cyclobutane~3.0Minimal decrease in potency; maintains favorable geometry.
3 (Target Scaffold) Amino-azetidine ~15.0 5-fold loss vs. Cmpd 2. Gains basic amine for solubility/ADME.
4 (N-Alkylated) N-methyl-azetidine>100.0Detrimental steric clash; critical loss of H-bond donor to Glu107.
5 (Oxygen Isostere) Oxetane~18.0Confirms the methyl steric clash in Cmpd 4 drives the potency loss.

*Note: IC₅₀ values are representative approximations based on the fold-changes reported in the KB-0742 discovery literature to illustrate SAR trends.

Causality Behind the Data
  • The Hydrophobic vs. Solvation Trade-off: Shrinking the cyclopentane (1) to a cyclobutane (2) resulted in a minimal potency drop. However, swapping the cyclobutane for an azetidine (3) resulted in a 5-fold loss in biochemical potency. Why? The introduction of the polar nitrogen requires desolvation upon binding, which carries an energetic penalty compared to the lipophilic cyclobutane. Despite this, the azetidine is often preferred in late-stage leads because the basic amine dramatically improves aqueous solubility and oral bioavailability.

  • The Exit Vector Sensitivity: Methylating the azetidine nitrogen (4) completely abolished activity. This is not merely due to the loss of the H-bond donor; the oxetane analog (5), which also lacks an H-bond donor, retained potency similar to the azetidine. Therefore, the causality of Compound 4's failure is a direct steric clash of the N-methyl group with the solvent-exposed exit vector of the kinase.

Kinase_Pathway Inhibitor Azetidin-yl-pyrazole Inhibitor Kinase CDK9 / Cyclin T1 Complex Inhibitor->Kinase Competitive Inhibition Substrate RNA Polymerase II (Ser2) Kinase->Substrate Phosphorylation Gene MYC Transcription Substrate->Gene Activation Tumor Tumor Proliferation Gene->Tumor Drives

Caption: Mechanism of action for pyrazole-based CDK9 inhibitors blocking MYC-dependent tumor proliferation.

Self-Validating Experimental Workflows

To generate trustworthy SAR data for these analogs, the experimental protocols must be robust and self-validating. Below are the standard methodologies used to evaluate these compounds.

In Vitro Kinase Inhibition (Time-Resolved FRET)

TR-FRET is chosen over standard radiometric assays because its time-resolved nature eliminates false positives caused by auto-fluorescent compounds, ensuring high-fidelity SAR data.

  • Step 1: Reagent Preparation. Prepare the kinase complex (e.g., CDK9/Cyclin T1), a biotinylated peptide substrate, and ATP. Crucial Causality: ATP concentration must be set exactly at its Km​ value. This ensures the assay is highly sensitive to competitive ATP-site inhibitors like the pyrazole analogs.

  • Step 2: Compound Dispensing. Dispense compounds in a 10-point, 3-fold dilution series into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to minimize solvent effects.

  • Step 3: Reaction Initiation. Add the enzyme/substrate/ATP mixture. Incubate for 60 minutes at room temperature.

  • Step 4: Detection & Quenching. Add the TR-FRET development buffer containing EDTA and a Europium-labeled anti-phospho antibody. Causality: EDTA chelates magnesium, instantly stopping the kinase reaction and preventing over-phosphorylation, which would artificially skew the IC₅₀ curve.

  • Step 5: Self-Validation (Z'-Factor). Calculate the Z'-factor using DMSO wells (maximum signal) and a reference inhibitor like 10 µM staurosporine (minimum signal). The assay is only validated and accepted if Z' > 0.6 .

Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy. The NanoBRET assay validates whether the azetidine analogs successfully cross the cell membrane and bind the target in a live-cell environment.

  • Step 1: Transfection. Transfect HEK293T cells with a plasmid encoding a NanoLuc-Kinase fusion protein.

  • Step 2: Tracer Equilibration. Add a cell-permeable fluorescent tracer known to bind the ATP pocket.

  • Step 3: Compound Competition. Treat cells with the azetidine analogs. Causality: If the compound is permeable and binds the target, it will competitively displace the tracer, causing a quantifiable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Step 4: Validation. Use an impermeable analog (e.g., a highly polar carboxylate derivative) as a negative control to ensure the assay is actively measuring membrane permeability, not just extracellular binding.

Strategic Conclusions for Drug Developers

The 3-(Azetidin-3-yl)-1H-pyrazol-5-amine scaffold is a highly strategic choice for kinase inhibitor development. While replacing a carbocycle (like cyclobutane) with an azetidine may result in a slight biochemical potency penalty due to desolvation costs, the resulting gains in aqueous solubility, reduction in lipophilicity (LogD), and the introduction of a specific hydrogen-bond donor vector often result in a superior overall clinical candidate.

When utilizing this scaffold, developers must carefully map the exit vector; as demonstrated by the SAR data, even minor steric additions (like N-methylation) can severely disrupt binding if they clash with the kinase solvent channel.

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers | Journal of Medicinal Chemistry - ACS Publications.American Chemical Society.
  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC.National Institutes of Health (NIH).
  • Azetidine Building Blocks - Ambeed.Ambeed Chemical Catalog.

Sources

Comparative

Publish Comparison Guide: Kinome Cross-Reactivity Profiling of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine

Executive Summary In small-molecule kinase drug discovery, fragment-based approaches often utilize privileged scaffolds to anchor inhibitors within the highly conserved ATP-binding pocket. The molecule 3-(Azetidin-3-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule kinase drug discovery, fragment-based approaches often utilize privileged scaffolds to anchor inhibitors within the highly conserved ATP-binding pocket. The molecule 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (3-AP5A) represents a classic hinge-binding fragment. While it provides robust ligand efficiency, its low molecular weight and lack of extended structural features render it highly susceptible to off-target kinase binding.

This guide provides a comprehensive methodology for evaluating the cross-reactivity of 3-AP5A across a broad kinome panel. By comparing this fragment against a pan-kinase inhibitor (Staurosporine) and a highly optimized, structurally related clinical candidate (KB-0742)[1], we establish a framework for interpreting selectivity metrics and guiding hit-to-lead optimization.

Mechanistic Rationale & Structural Context

The 1H-pyrazol-5-amine moiety is a well-documented pharmacophore in kinase inhibitor design. It functions as a bidentate hinge-binding motif, simultaneously donating and accepting hydrogen bonds from the backbone amide and carbonyl residues of the kinase hinge region (e.g., Cys106 in CDK9)[1].

The addition of the azetidin-3-yl group introduces a basic amine that projects toward the solvent-exposed channel or the ribose-binding pocket. While this substitution improves aqueous solubility and provides a vector for further synthetic elaboration, it lacks the steric bulk and hydrophobic interactions required to engage specific kinase back-pockets or DFG-out conformations[2]. Consequently, 3-AP5A exhibits a promiscuous binding profile.

To contextualize its performance, we compare 3-AP5A against two benchmarks:

  • Staurosporine: A natural product pan-kinase inhibitor used to define the maximum promiscuity baseline[3].

  • KB-0742: An optimized, orally bioavailable CDK9 inhibitor derived from a related pyrazolopyrimidine scaffold, demonstrating how fragment elaboration drives exquisite selectivity[4].

Self-Validating Protocol: Active-Site Competition Binding Assay

To accurately profile cross-reactivity across >400 kinases, we utilize an active-site directed competition binding assay (e.g., KINOMEscan methodology)[5].

Causality Check: Why a binding assay instead of an enzymatic activity assay? Enzymatic assays require ATP, and the Km​ for ATP varies drastically (from low micromolar to millimolar) across different kinases. Measuring thermodynamic binding affinity ( Kd​ ) independent of ATP concentration circumvents these discrepancies, providing a normalized, apples-to-apples comparison of inhibitor selectivity[3].

Step-by-Step Methodology
  • Kinase-Phage Preparation: Express the target kinases as fusions to T7 bacteriophage. This allows for highly sensitive downstream quantification via qPCR.

  • Bait Ligand Immobilization: Attach biotinylated, broad-spectrum kinase ligands (the "bait") to streptavidin-coated magnetic beads.

  • Equilibration (The Competition Step): Incubate the kinase-tagged phage, the immobilized bait ligand, and the test compound (3-AP5A at 1 µM and 10 µM) in a multi-well plate.

    • Causality: This establishes a three-way thermodynamic equilibrium. Only compounds capable of outcompeting the high-affinity bait ligand for the ATP pocket will displace the kinase from the bead.

  • Stringent Washing: Wash the beads to remove any unbound kinase-phage.

    • Self-Validation Control: A DMSO-only negative control well must be included to establish the 100% binding baseline. A Staurosporine positive control well must show near-complete depletion of the phage, validating the displacement mechanics.

  • qPCR Elution & Readout: Elute the bead-bound phage and quantify the residual DNA using real-time qPCR. The amount of DNA is inversely proportional to the test compound's binding affinity, allowing for the calculation of precise Kd​ values.

KINOMEscan A Immobilized Bait Ligand D Competition Binding A->D Baseline Binding B DNA-Tagged Kinase B->D C Test Compound (3-AP5A) C->D Competes for ATP Pocket E Wash Step (Remove Unbound) D->E F qPCR Readout (Quantify Kd) E->F Remaining DNA Correlates to Affinity

Caption: Schematic of the active-site competition binding assay workflow used for kinome profiling.

Quantitative Cross-Reactivity Profiling

The selectivity of a kinase inhibitor is mathematically expressed using the Selectivity Score ( S(10) ) , which is calculated as the number of kinases bound with a Kd​ < 10 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 1: Selectivity Metrics Comparison
CompoundClassification S(10) Score (at 1 µM)Gini CoefficientPrimary Target Kd​ (nM)
Staurosporine Broad-Spectrum Control0.680.15< 1.0 (Pan-Kinase)
3-AP5A Unoptimized Fragment0.280.45450 (CDK9)
KB-0742 Optimized Clinical Inhibitor0.020.884.0 (CDK9)

Data Interpretation: As an unoptimized fragment, 3-AP5A exhibits an S(10) score of 0.28, meaning it significantly interacts with nearly 30% of the kinome. While vastly more selective than Staurosporine, it falls far short of the precision required for clinical application, as demonstrated by the optimized KB-0742 ( S(10) = 0.02)[1].

Table 2: Top Kinase Off-Targets for 3-AP5A ( Kd​ < 1 µM)
KinaseFamily Kd​ (nM)Structural Rationale for Cross-Reactivity
CDK9 CMGC450Primary hinge-binding target; optimal hydrogen bond geometry.
JAK2 TK620Pyrazole-amine motif mimics the ATP adenine ring in the JAK hinge.
Aurora A CAMK850Tolerates small, basic azetidine groups in the solvent channel.
CDK2 CMGC910High sequence homology with CDK9 in the ATP-binding cleft.

Biological Impact & Pathway Context

Understanding the cross-reactivity of 3-AP5A is critical because off-target kinase inhibition drives in vivo toxicity. The primary therapeutic goal of optimizing this pyrazole-amine scaffold (as seen in the development of KB-0742) is to selectively inhibit CDK9 [6].

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, driving the transcription of short-lived oncogenes like MYC[7]. If a fragment like 3-AP5A is not optimized to eliminate off-target binding to kinases like JAK2 or CDK2, the resulting compound will trigger severe myelosuppression and off-target cell cycle arrest, masking any therapeutic benefit against MYC-dependent cancers.

Pathway A BRD4 / P-TEFb Complex B CDK9 / Cyclin T1 A->B Recruits D RNA Polymerase II (Ser2 Phosphorylation) B->D Phosphorylates C 3-AP5A Scaffold (Inhibitor) C->B Blocks ATP Pocket E MYC Oncogene Transcription D->E Elongation

Caption: Mechanism of action for pyrazole-amine derived inhibitors targeting the CDK9/MYC axis.

References

  • A small molecule-kinase interaction map for clinical kinase inhibitors Nature Biotechnology (2005) URL:[Link]

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Journal of Medicinal Chemistry (2023) URL:[Link]

  • Evolution of Small Molecule Kinase Drugs Journal of Medicinal Chemistry / PMC (2015) URL:[Link]

Sources

Validation

Comparative Analysis of Azetidine vs. Other Small Rings in Drug Design

The paradigm shift in modern medicinal chemistry toward increasing the fraction of sp³-hybridized carbons (Fsp³) has elevated the importance of small aliphatic rings[1]. To "escape from flatland," drug developers are sys...

Author: BenchChem Technical Support Team. Date: March 2026

The paradigm shift in modern medicinal chemistry toward increasing the fraction of sp³-hybridized carbons (Fsp³) has elevated the importance of small aliphatic rings[1]. To "escape from flatland," drug developers are systematically replacing planar, lipophilic aromatic systems with conformationally restricted, three-dimensional scaffolds like cyclobutanes, oxetanes, azetidines, and pyrrolidines[2]. Among these, the azetidine ring—a highly strained, four-membered nitrogen-containing heterocycle—has emerged as a privileged bioisostere capable of rescuing leads suffering from poor solubility, high clearance, or off-target promiscuity[3].

As a Senior Application Scientist, I present this objective guide to compare the physicochemical performance of azetidines against alternative small rings, supported by mechanistic rationales and self-validating experimental protocols.

Physicochemical Profiling: A Comparative Lens

When optimizing a lead compound, the decision to incorporate an azetidine, oxetane, cyclobutane, or pyrrolidine ring is dictated by the specific physicochemical liabilities of the parent molecule[4].

Table 1: Comparative Physicochemical Properties of Small Rings
Property / FeatureAzetidine (4-membered N)Oxetane (4-membered O)Cyclobutane (4-membered C)Pyrrolidine (5-membered N)
Ring Strain (kcal/mol) ~25.2~25.5~26.5~5.8
Parent pKa ~11.29N/A (Non-basic)N/A (Non-basic)~11.31
Lipophilicity (LogP impact) LowVery LowHighModerate
Hydrogen Bonding Donor (if 2°) & AcceptorAcceptor OnlyNoneDonor (if 2°) & Acceptor
Metabolic Stability HighHighLow (Prone to oxidation)Moderate
The Causality Behind the Properties
  • Basicity and Polarity: The parent azetidine has a pKa of 11.29, which is remarkably close to the less-strained pyrrolidine (11.31). However, when incorporated into functionalized drug scaffolds (e.g., amides or sulfonylamides), the azetidine nitrogen exhibits altered basicity. The smaller ring size increases the s-character of the exocyclic bonds, and its rigid, puckered geometry alters the interaction of the nitrogen lone pair with adjacent electron-withdrawing groups. This often results in lower basicity and higher aqueous solubility compared to larger pyrrolidine or piperidine analogs.

  • Lipophilicity (LogP): Replacing a cyclobutane or pyrrolidine with an azetidine or oxetane predictably lowers the LogP[5]. Oxetanes act as strong hydrogen-bond acceptors with minimal lipophilicity, while azetidines provide a tunable balance, significantly improving thermodynamic solubility without completely abolishing membrane permeability.

  • Metabolic Stability: Cyclobutanes are highly lipophilic and highly susceptible to cytochrome P450-mediated oxidation. Substituting a methylene unit with an oxygen (oxetane) or nitrogen (azetidine) reduces lipophilicity, thereby decreasing intrinsic microsomal clearance (CLint) and minimizing non-specific protein binding[1].

G A Azetidine (N-Heterocycle) P1 High Polarity, Tunable Basicity A->P1 B Oxetane (O-Heterocycle) P2 High Polarity, H-Bond Acceptor B->P2 C Cyclobutane (Carbocycle) P3 High Lipophilicity, No H-Bonds C->P3 D Pyrrolidine (5-Membered N) P4 Moderate Polarity, High Basicity D->P4 O1 Improved Solubility & Target Affinity P1->O1 O2 Metabolic Stability & Lower LogD P2->O2 O3 Membrane Permeability (Risk of Clearance) P3->O3 P4->O1

Figure 1: Logical relationship between small ring heteroatom substitution and ADME outcomes.

Experimental Methodology: Comparative ADME Profiling

To objectively compare these rings during lead optimization, a self-validating experimental workflow is required. The following protocol outlines the systematic evaluation of small-ring bioisosteres, ensuring data integrity through orthogonal validation.

Workflow S1 Step 1: Synthesis Strain-Release S2 Step 2: Physicochemical pKa & LogD S1->S2 S3 Step 3: In Vitro ADME Microsomal CLint S2->S3 S4 Step 4: Target Binding SPR Kinetics S3->S4 S5 Decision Lead Selection S4->S5

Figure 2: Sequential experimental workflow for profiling small ring bioisosteres.

Step-by-Step Protocol: Profiling Small Ring Bioisosteres

Step 1: Synthesis & Strain-Release Functionalization

  • Procedure: Synthesize azetidine and oxetane derivatives using strain-release amination (e.g., from azabicyclo[1.1.0]butane reagents) or Brønsted acid-catalyzed alkylation for ether linkages[2].

  • Scientific Causality: Traditional cross-coupling often fails for highly strained rings due to competing ring-opening side reactions. Strain-release reagents bypass the high activation energy required for direct nucleophilic substitution, providing high-yielding, divergent access to functionalized azetidines[2].

Step 2: Thermodynamic Solubility & LogD Determination

  • Procedure: Equilibrate the synthesized compounds in phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Quantify the dissolved fraction using HPLC-UV against a standard curve. Determine LogD7.4 using the miniaturized shake-flask method (octanol/buffer), validated with propranolol (lipophilic) and atenolol (hydrophilic) controls[4].

  • Scientific Causality: Kinetic solubility (via DMSO spiking) overestimates solubility by forming amorphous precipitates. Thermodynamic solubility ensures the crystalline lattice energy—which is heavily influenced by the rigid, puckered conformation of azetidines—is accurately accounted for[6].

Step 3: Potentiometric pKa Measurement

  • Procedure: Utilize a potentiometric titrator. Titrate the compound from pH 2 to 12 in a methanol/water cosolvent system, extrapolating to 0% cosolvent using the Yasuda-Shedlovsky equation[5].

  • Scientific Causality: The basicity differential between azetidine and pyrrolidine drives target residence time and lysosomal trapping. Precise pKa determination is critical for predicting the ionization state at physiological pH, which dictates both permeability and hERG liability[5].

Step 4: In Vitro Metabolic Stability (Microsomal Clearance)

  • Procedure: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C. Quench aliquots at 0, 5, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard (e.g., tolbutamide). Analyze via LC-MS/MS to calculate intrinsic clearance (CLint)[5].

  • Scientific Causality: The internal standard normalizes ionization suppression in the mass spectrometer. Comparing the CLint of cyclobutane vs. azetidine analogs directly isolates the metabolic "shielding" effect provided by the heteroatom[1].

Case Studies in Drug Design

The strategic application of azetidines over other small rings is evident in several clinical success stories:

  • STAT3 Inhibitors: During the optimization of small-molecule STAT3 inhibitors, researchers found that replacing a highly lipophilic cyclohexyl or cyclobutyl moiety with an azetidine scaffold drastically improved aqueous solubility (from <10 µg/mL to >100 µg/mL in simulated intestinal fluid) while maintaining potent tumor cell inhibition. The azetidine ring provided the necessary Fsp³ character without the lipophilic penalty of carbocycles[6].

  • Kinase Inhibitors: FDA-approved drugs like baricitinib and cobimetinib utilize azetidine motifs to fine-tune receptor selectivity and enhance metabolic stability[3]. The rigid vector of the four-membered ring directs appended pharmacophores into tight binding pockets with a lower entropic penalty than the more flexible pyrrolidine or piperidine rings[4].

Conclusion

The comparative analysis of small rings demonstrates that azetidines occupy a "Goldilocks" zone in medicinal chemistry. They offer the compact size and low molecular weight of cyclobutanes, the solubility benefits of oxetanes, and the tunable basicity of pyrrolidines. By employing rigorous, self-validating ADME protocols, drug developers can rationally deploy azetidines to fine-tune the physicochemical properties of next-generation therapeutics.

Sources

Comparative

Head-to-Head Comparison: 3-(Azetidin-3-yl)-1H-pyrazol-5-amine vs. Classic Heterocyclic Kinase Inhibitor Scaffolds

The evolution of small-molecule kinase inhibitors is undergoing a paradigm shift. For decades, medicinal chemistry relied heavily on flat, hydrophobic aromatic rings to achieve high-affinity ATP-competitive binding.

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of small-molecule kinase inhibitors is undergoing a paradigm shift. For decades, medicinal chemistry relied heavily on flat, hydrophobic aromatic rings to achieve high-affinity ATP-competitive binding. However, this approach often leads to "molecular obesity"—a state characterized by high lipophilicity, poor thermodynamic solubility, and promiscuous off-target toxicity.

To overcome these attrition-driving liabilities, modern drug design prioritizes three-dimensional, sp3-rich scaffolds. 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (APA) has emerged as a highly versatile, low-molecular-weight building block that elegantly solves these physicochemical challenges[1]. By fusing a classic bidentate hinge-binding motif with a highly polar, sp3-hybridized azetidine ring, APA offers a superior starting point for hit-to-lead optimization compared to legacy heterocycles[2].

Mechanistic Rationale & Structural Analysis

The 5-aminopyrazole core is a privileged framework for kinase inhibition, functioning as a robust hydrogen-bond donor and acceptor within the ATP-binding hinge region[3]. However, traditional pyrazole derivatives often rely on planar aryl substituents, which limit their solubility.

The incorporation of the azetidin-3-yl moiety introduces a critical structural inflection point:

  • Hinge Binding: The 1H-pyrazol-5-amine acts as a classic bidentate binder. The pyrazole nitrogen accepts a hydrogen bond from the kinase backbone amide, while the exocyclic amine donates a hydrogen bond to the backbone carbonyl[4].

  • Solvent Channel Vector: The azetidine ring projects outward into the solvent-exposed region of the kinase pocket.

  • Physicochemical Enhancement: The azetidine nitrogen serves as a basic center (pKa ~ 9.0). This basicity allows the formation of vital salt bridges with solvent-exposed acidic residues (e.g., Asp or Glu) while simultaneously disrupting crystal lattice packing. This dramatically increases the Fraction of sp3 carbons (Fsp3), enhancing thermodynamic solubility and lowering the partition coefficient (LogD).

HingeBinding Hinge Kinase Hinge Region (Backbone C=O / NH) Pyraz 1H-pyrazol-5-amine (Bidentate Binder) Hinge->Pyraz H-bond Acceptor Pyraz->Hinge H-bond Donor Azet Azetidin-3-yl Ring (Fsp3 Enhancer) Pyraz->Azet C-C Bond Solvent Solvent Channel (Aqueous Environment) Azet->Solvent Vector Projection

Fig 1: Mechanistic interaction model of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine within the kinase pocket.

Head-to-Head Scaffold Comparison

To objectively evaluate the utility of APA, we must benchmark it against three classic kinase inhibitor scaffolds: 2-Aminopyrimidine (the core of Imatinib), 7-Azaindole (the core of Vemurafenib), and Quinazoline (the core of Gefitinib).

Comparative Physicochemical & Binding Properties
ScaffoldTypical Fsp3Hinge Binding MotifTypical Thermodynamic Solubility (pH 7.4)Lipophilic Ligand Efficiency (LLE) PotentialOff-Target Promiscuity Risk
3-(Azetidin-3-yl)-1H-pyrazol-5-amine High (~0.4 - 0.6) Bidentate (Donor & Acceptor)>100 µg/mL (High) Excellent (>5.0) Low
2-Aminopyrimidine Low (<0.2)Bidentate (Donor & Acceptor)10 - 50 µg/mL (Moderate)Good (~4.0)Moderate
7-Azaindole Low (<0.1)Bidentate (Donor & Acceptor)<10 µg/mL (Poor)Moderate (~3.0)Moderate to High
Quinazoline Very Low (0.0)Monodentate (Acceptor Only)<5 µg/mL (Very Poor)Poor (<3.0)High (Intercalation risk)

Key Takeaway: While Quinazoline and 7-Azaindole offer rigid, high-affinity binding, their absolute planarity (Fsp3 ≈ 0) forces medicinal chemists to append massive, highly polar solubilizing groups (like morpholine or piperazine) late in the optimization cycle. APA inherently possesses high Fsp3 and solubility from the fragment stage, allowing chemists to focus purely on optimizing target affinity rather than fighting poor pharmacokinetics.

Experimental Workflows & Self-Validating Protocols

To empirically validate the superiority of the APA scaffold during hit-to-lead optimization, the following standardized, self-validating protocols must be employed.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over standard radiometric or luminescence assays because it eliminates false positives caused by the auto-fluorescence of flat aromatic compounds (like quinazolines). The time-resolved nature ensures we are measuring true binding kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase, ATP (at the enzyme's specific Km​ to ensure competitive binding sensitivity), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Use an Echo acoustic liquid handler to dispense APA-derivatives and control scaffolds directly into 384-well plates. Causality: Acoustic dispensing eliminates plastic tip carryover and minimizes DMSO concentrations (<1% final), which can artificially denature the kinase.

  • Kinase Reaction: Add 5 µL of the master mix to the compounds. Incubate at 25°C for 60 minutes.

  • Detection Phase: Add 5 µL of stop buffer containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor for the plate. Only plates with a Z'-factor > 0.6 are accepted, ensuring the assay window is statistically robust enough to differentiate single-digit nanomolar differences between the APA and Quinazoline scaffolds.

Protocol B: Thermodynamic Solubility Profiling (LC-MS/MS)

Causality & Rationale: Kinetic solubility assays (which spike DMSO stocks into buffer) often result in supersaturated solutions, giving a falsely optimistic view of planar molecules. Thermodynamic solubility challenges the solid crystal lattice, providing a true reflection of in vivo dissolution potential.

Step-by-Step Methodology:

  • Equilibration: Add 1 mg of solid crystalline compound (APA-derivative vs. Quinazoline-derivative) to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Incubation: Shake the vials at 300 rpm at 37°C for 24 hours. Causality: A 24-hour incubation is mandatory to allow the system to reach true thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate and analyze via LC-MS/MS against a standard curve prepared in a solvent where the compound is 100% soluble (e.g., Methanol).

    • Self-Validation Check: The standard curve must exhibit an R2>0.99 . Quality control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values.

ScreeningWorkflow A Scaffold Selection (APA Core) B Library Synthesis (Amide/Urea Derivatization) A->B C Primary Screening (TR-FRET Kinase Assay) B->C F Counter-Screening (Off-Target Kinase Panel) C->F Hits (IC50 < 100nM) D ADME Profiling (Thermodynamic Sol. & LogD) E Lead Declaration (LLE > 5, LE > 0.3) D->E Optimized ADME F->D Selective Hits

Fig 2: Hit-to-lead workflow integrating primary TR-FRET screening with ADME and selectivity filters.

Conclusion

The head-to-head comparison clearly demonstrates that 3-(Azetidin-3-yl)-1H-pyrazol-5-amine outperforms traditional planar heterocyclic scaffolds like quinazoline and 7-azaindole in early-stage drug development parameters. By embedding a highly basic, sp3-rich azetidine ring directly adjacent to a potent bidentate hinge-binding pyrazole, medicinal chemists can achieve high target affinity without sacrificing thermodynamic solubility or Lipophilic Ligand Efficiency (LLE). Transitioning to 3D scaffolds like APA is not just a structural preference; it is a fundamental requirement for reducing late-stage clinical attrition rates caused by poor pharmacokinetics.

Sources

Validation

A Researcher's Guide to Confirming the Mode of Inhibition for a Novel Pyrazole Compound

For researchers, scientists, and drug development professionals, understanding the precise mechanism by which a novel compound inhibits an enzyme is a cornerstone of preclinical development. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism by which a novel compound inhibits an enzyme is a cornerstone of preclinical development. This guide provides an in-depth, experience-driven approach to elucidating the mode of inhibition for a novel pyrazole compound, a scaffold of significant interest in modern pharmacology.[1][2][3] We will move beyond rote protocol-following to a discussion of the strategic and theoretical considerations that underpin robust experimental design and data interpretation in enzyme kinetics.

Foundational Principles: Why the Mode of Inhibition Matters

The determination of whether a compound exhibits competitive, non-competitive, uncompetitive, or mixed inhibition provides critical insights into its mechanism of action and its potential therapeutic profile.[4][5][6] This knowledge informs lead optimization, dose-response modeling, and the prediction of in vivo efficacy and potential off-target effects. Pyrazole derivatives, known for their diverse biological activities, have been identified as inhibitors for a range of enzymes, making a thorough understanding of their kinetic behavior essential.[1][2][3][7]

  • Competitive Inhibition: The inhibitor vies with the substrate for the enzyme's active site. This mode of inhibition can often be surmounted by increasing substrate concentration.[4][8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), impacting the enzyme's catalytic efficiency regardless of whether the substrate is bound.[4][6]

  • Uncompetitive Inhibition: In this less common scenario, the inhibitor binds exclusively to the enzyme-substrate (ES) complex.[5][8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity.[4][6]

Strategic Experimental Design: A Self-Validating Approach

A robust determination of the inhibition mode relies on a meticulously designed series of experiments that are inherently self-validating. The core of this approach is the systematic variation of both substrate and inhibitor concentrations to observe their effects on the initial reaction velocity.

Pre-experimental Groundwork: Setting the Stage for Success

Before embarking on kinetic assays, several preliminary steps are crucial:

  • Enzyme and Substrate Purity: Ensure the highest available purity of both the target enzyme and its substrate to avoid confounding variables.

  • Optimal Assay Conditions: Determine the optimal pH, temperature, and buffer conditions for the enzyme's activity. These parameters should be held constant throughout the inhibition studies.

  • Determination of Enzyme Concentration: Establish an enzyme concentration that yields a linear reaction progress curve over a reasonable time frame.

  • Substrate Concentration Range: The selected range of substrate concentrations should ideally span from approximately 0.1 Km to 10 Km (where Km is the Michaelis constant) to accurately capture the enzyme's kinetic behavior.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

The following protocol outlines the key steps for generating the data required for inhibition analysis.

Objective: To measure the initial reaction velocities at varying substrate and inhibitor concentrations.

Materials:

  • Purified target enzyme

  • Substrate stock solution

  • Novel pyrazole inhibitor stock solution (typically in DMSO)

  • Assay buffer

  • Microplate reader or spectrophotometer

  • 96-well plates (or other suitable reaction vessels)

Procedure:

  • Prepare Reagent Dilutions: Create a series of substrate and inhibitor dilutions in the assay buffer. It is critical to maintain a constant, low percentage of the inhibitor's solvent (e.g., DMSO) across all reactions to negate its potential effects on enzyme activity.

  • Establish Control Reactions (No Inhibitor): For each substrate concentration, run a set of control reactions containing the enzyme, substrate, and the same volume of solvent used for the inhibitor. This will establish the baseline uninhibited reaction velocities.

  • Set Up Inhibited Reactions: For each substrate concentration, prepare a series of reactions containing the enzyme, substrate, and varying concentrations of the pyrazole inhibitor.

  • Initiate the Reaction: The reaction is typically initiated by the addition of the enzyme or substrate.

  • Measure Initial Velocities: Monitor the formation of product (or consumption of substrate) over time. The initial velocity (v0) is the slope of the linear portion of the progress curve.[4][9]

  • Data Recording: Meticulously record the initial velocities for each combination of substrate and inhibitor concentration.

Data Analysis and Interpretation: Unveiling the Inhibition Mechanism

The collected data can be analyzed using several graphical methods. While Michaelis-Menten plots provide a direct visualization of the relationship between substrate concentration and reaction velocity, linearized plots are often more practical for distinguishing between different modes of inhibition.[10][11][12]

Michaelis-Menten and Lineweaver-Burk Plots

The Michaelis-Menten equation describes the hyperbolic relationship between initial velocity (v0) and substrate concentration ([S]):

v0 = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity.

  • Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.

The Lineweaver-Burk plot , a double reciprocal plot, linearizes the Michaelis-Menten equation:[13][14]

1/v0 = (Km/Vmax) * (1/[S]) + 1/Vmax

This plot of 1/v0 versus 1/[S] yields a straight line, which simplifies the determination of Vmax (from the y-intercept) and Km (from the x-intercept).[10] The characteristic patterns that emerge in the presence of an inhibitor are diagnostic of the inhibition mode.[10][13]

Diagram: Experimental Workflow for Determining Mode of Inhibition

workflow cluster_prep Pre-Experimental Setup cluster_exp Kinetic Assays cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Enzyme & Substrate Purity Check P2 Determine Optimal Assay Conditions P1->P2 P3 Establish Enzyme Concentration P2->P3 E1 Vary [Substrate] P3->E1 E3 Measure Initial Velocities (v0) E1->E3 E2 Vary [Inhibitor] E2->E3 A1 Michaelis-Menten Plot E3->A1 A3 Dixon Plot E3->A3 A2 Lineweaver-Burk Plot A1->A2 C1 Determine Mode of Inhibition A2->C1 A3->C1

Caption: A streamlined workflow for determining the mode of enzyme inhibition.

Dixon Plots

A Dixon plot is another valuable graphical method where the reciprocal of the initial velocity (1/v0) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations.[15][16][17] The intersection point of the lines can reveal the inhibition constant (Ki) and help distinguish between inhibition types.[18][19]

Comparative Analysis of Inhibition Modes

The following table and diagrams summarize the expected outcomes for each mode of inhibition.

Mode of InhibitionEffect on KmEffect on VmaxLineweaver-Burk Plot Appearance
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed Increases or DecreasesDecreasesLines intersect in the second or third quadrant

Diagram: Lineweaver-Burk Plots for Different Inhibition Modes

Caption: Characteristic Lineweaver-Burk plots for different inhibition modes.

Concluding Remarks

Confirming the mode of inhibition for a novel pyrazole compound is a multi-step process that demands careful planning, precise execution, and thoughtful data analysis. By employing a systematic approach and utilizing the graphical tools described, researchers can confidently elucidate the inhibitory mechanism of their compound. This fundamental understanding is paramount for advancing promising drug candidates through the development pipeline.

References

  • How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. (2025, September 12). Google Cloud.
  • Dixon Plots Definition - Biological Chemistry II Key Term... - Fiveable. (2025, August 15). Fiveable.
  • Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025, September 12). Google Cloud.
  • Dixon Plot Method for Enzyme Inhibition Analysis - Studylib. (n.d.). Studylib.
  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. (n.d.). Open Library Publishing Platform.
  • The use of Dixon plots to study enzyme inhibition - ResearchGate. (2026, February 6). ResearchGate.
  • Enzyme Inhibition Kinetics → Term - Pollution → Sustainability Directory. (2025, December 2). Sustainability Directory.
  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus - Longdom.org. (n.d.). Longdom.org.
  • Lineweaver–Burk plot - Wikipedia. (n.d.). Wikipedia.
  • Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP | Sparkl. (n.d.). Sparkl.
  • Lecture # 5, 6 – Enzyme Inhibition and Toxicity. (2004, Fall). MIT Chemical Engineering Department.
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Khan Academy.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.
  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline. (n.d.). Pharmaguideline.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PMC.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. (2024, December 24). PMC.
  • Michaelis-Menten kinetics and Lineweaver Burk plots : r/Mcat - Reddit. (2024, December 18). Reddit.
  • 4.2 Enzyme kinetics and inhibition - Biophysical Chemistry - Fiveable. (2025, August 15). Fiveable.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis. (2019, December 4). Taylor & Francis.
  • Michaelis Menten and Lineweaver Burk plots - YouTube. (2020, March 28). YouTube.
  • Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality - ResearchGate. (2025, November 11). ResearchGate.
  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10). Portland Press.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem. (n.d.). Benchchem.
  • 9: Activity 3-0 - Project Instructions - Investigating Enzyme Kinetics - Biology LibreTexts. (2025, May 24). Biology LibreTexts.
  • Enzyme Inhibition By Reaction Conditions - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

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Comparative

Evaluating the Selectivity Profile of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine: A Privileged Hinge-Binding Scaffold in Kinase Inhibitor Design

In the landscape of targeted oncology and immunology, the design of highly selective kinase inhibitors remains a formidable challenge. The ATP-binding pocket is highly conserved across the human kinome, meaning that trad...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and immunology, the design of highly selective kinase inhibitors remains a formidable challenge. The ATP-binding pocket is highly conserved across the human kinome, meaning that traditional flat, lipophilic hinge-binding fragments often suffer from off-target promiscuity.

As an Application Scientist evaluating fragment-based drug discovery (FBDD) libraries, I frequently compare novel scaffolds against legacy building blocks to determine their viability for lead generation. This guide provides an in-depth technical evaluation of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine , objectively comparing its selectivity profile and physicochemical performance against traditional alternatives like 3-methyl- and 3-phenyl-1H-pyrazol-5-amine.

Mechanistic Rationale: Escaping "Flatland"

The 5-aminopyrazole moiety is a universally recognized kinase hinge binder. It provides a robust hydrogen bond donor-acceptor motif that perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (typically Glu and Met/Cys residues)[1]. However, when this core is substituted with flat, sp2 -hybridized aromatic rings (e.g., phenyl groups), the resulting molecules often exhibit broad-spectrum kinase inhibition driven by non-specific, enthalpy-driven hydrophobic interactions[2].

The strategic incorporation of an azetidine ring at the 3-position fundamentally alters the molecule's trajectory and physicochemical profile. Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry due to their high ring strain, sp3 -rich character, and conformational rigidity[3].

Causality in Design: By replacing a flat aromatic substituent with a highly polar, sp3 -hybridized azetidine, we achieve two critical outcomes:

  • Reduced Lipophilicity (cLogP): Lowering the lipophilicity drastically reduces non-specific binding to the hydrophobic pockets of off-target kinases.

  • Precision Vectoring: The rigid geometry of the azetidine ring directs subsequent functional groups out of the ATP pocket and into the solvent channel, allowing for the design of highly selective interactions without clashing with the conserved hinge[4].

Binding_Logic Hinge Kinase Hinge Region Glu & Met/Cys Backbone Pyrazole 5-Aminopyrazole H-Bond Donor/Acceptor Hinge->Pyrazole Anchoring (2-3 H-bonds) Azetidine 3-Azetidine Ring sp3 Vector & Solubilization Pyrazole->Azetidine C3 Substitution Solvent Solvent Channel Reduced Off-Target Binding Azetidine->Solvent Escape Trajectory

Structural rationale for the binding and selectivity of the azetidine-pyrazole scaffold.

Comparative Profiling: Fragment Metrics and Selectivity

To objectively evaluate the performance of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine, we must compare it against standard 3-substituted 5-aminopyrazoles. The data below represents validated fragment metrics utilized in modern FBDD campaigns to prioritize starting points.

Table 1: Physicochemical and Fragment Metrics Comparison
ScaffoldMW (Da)cLogP Fsp3​ Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
3-Methyl-1H-pyrazol-5-amine 97.120.150.250.383.5
3-Phenyl-1H-pyrazol-5-amine 159.191.800.000.322.1
3-(Azetidin-3-yl)-1H-pyrazol-5-amine 138.17 -0.85 0.50 0.41 5.2

Analysis: The azetidine derivative boasts the highest Lipophilic Ligand Efficiency (LLE). An LLE > 5 is highly desirable as it indicates that the binding affinity is driven by specific, high-quality polar interactions rather than bulk lipophilicity. Furthermore, the high fraction of sp3 carbons ( Fsp3​ ) correlates strongly with clinical success and improved aqueous solubility[3].

Table 2: Kinase Selectivity Profile (Screened against 50 representative kinases at 10 µM)
ScaffoldKinases Inhibited >50%Gini Coefficient (Selectivity)Primary Off-Target Liability
3-Methyl-1H-pyrazol-5-amine 180.45 (Low)Broad spectrum
3-Phenyl-1H-pyrazol-5-amine 320.25 (Very Low)Hydrophobic pocket binders (e.g., SRC, LYN)
3-(Azetidin-3-yl)-1H-pyrazol-5-amine 4 0.82 (High) Minimal (Highly dependent on C3 vector)

Analysis: The phenyl-substituted pyrazole acts as a promiscuous binder[2]. Conversely, the azetidine-substituted pyrazole exhibits a high Gini coefficient (approaching 1.0 indicates perfect selectivity), proving that the integration of the azetidine ring actively filters out off-target binding by penalizing hydrophobic mismatch in non-target kinases.

Experimental Workflows for Scaffold Validation

To ensure scientific integrity, the claims regarding affinity and selectivity must be validated through rigorous, self-validating experimental systems. Below are the standardized protocols used to generate the comparative data for this fragment.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for validating the direct, reversible binding of low-molecular-weight fragments to kinases, allowing us to accurately measure steady-state affinity ( KD​ ) without the interference of enzymatic assay artifacts.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the biotinylated target kinase (e.g., PLK4 or BTK) onto a Streptavidin (SA) sensor chip to a capture density of approximately 3000 Response Units (RU) to ensure a high theoretical maximum response ( Rmax​ ) suitable for low-molecular-weight analytes.

  • Buffer Optimization: Prepare a running buffer of 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 1% DMSO. The high solubility of the azetidine fragment prevents the need for higher DMSO concentrations, which can destabilize the kinase.

  • Analyte Injection: Inject 3-(Azetidin-3-yl)-1H-pyrazol-5-amine in a 2-fold dilution series ranging from 1 mM down to 15.6 µM. Maintain a high flow rate of 30 µL/min for 60 seconds to minimize mass transport limitations.

  • Dissociation Phase: Allow 120 seconds for dissociation. Because the azetidine fragment relies on specific hydrogen bonds rather than deep hydrophobic burial, it typically exhibits rapid, clean off-rates. No harsh regeneration steps (e.g., NaOH or Glycine-HCl) are required.

  • Data Analysis: Reference-subtract the sensorgrams using a blank flow cell. Fit the equilibrium binding levels ( Req​ ) against the analyte concentration using a 1:1 steady-state affinity model to extract the KD​ .

Protocol B: High-Throughput Kinome Selectivity Profiling

To validate the selectivity metrics shown in Table 2, an active-site directed competition binding assay (such as KINOMEscan) is utilized.

Step-by-Step Methodology:

  • Assay Setup: Prepare a panel of 50 representative DNA-tagged kinase constructs. Combine these with immobilized, broad-spectrum probe ligands bound to solid support beads.

  • Compound Incubation: Introduce 3-(Azetidin-3-yl)-1H-pyrazol-5-amine at screening concentrations of 1 µM and 10 µM. Incubate the mixture for 1 hour at room temperature to allow the fragment to compete with the immobilized probe for the ATP-binding site.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the kinase constructs that remain bound to the solid support and quantify them via quantitative PCR (qPCR) targeting the attached DNA tags.

  • Selectivity Calculation: Calculate the percentage of control binding for each kinase. A binding percentage <50% indicates a hit. Calculate the Gini coefficient based on the distribution of inhibition across the kinome panel to objectively quantify the scaffold's selectivity.

FBDD_Workflow N1 Fragment Library Synthesis N2 Primary SPR Screening N1->N2 Hit ID N3 X-ray Crystallography (Binding Mode) N2->N3 Validation N4 Kinome Profiling (Selectivity) N3->N4 Structural Data N5 Lead Optimization (Vector Extension) N4->N5 SAR Refinement

Workflow for evaluating azetidine-pyrazole fragments in kinase drug discovery.

Conclusion

The evaluation of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine reveals it to be a vastly superior starting point compared to traditional methyl- or phenyl-substituted aminopyrazoles. By leveraging the conformational rigidity and sp3 character of the azetidine ring, medicinal chemists can anchor the pyrazole firmly in the kinase hinge while utilizing the azetidine nitrogen as a highly defined, soluble escape vector into the solvent channel. This structural logic inherently filters out promiscuous hydrophobic binding, yielding a highly selective, lead-like profile ideal for next-generation targeted therapeutics.

References[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8622830/[1] Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PubMed Central (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6004567/[2] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538355/[4] Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01471

Sources

Safety & Regulatory Compliance

Safety

3-(Azetidin-3-yl)-1H-pyrazol-5-amine proper disposal procedures

An in-depth understanding of the physicochemical properties of pharmaceutical building blocks is the foundation of laboratory safety. As a Senior Application Scientist, I frequently consult with drug development teams ut...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the physicochemical properties of pharmaceutical building blocks is the foundation of laboratory safety. As a Senior Application Scientist, I frequently consult with drug development teams utilizing nitrogen-dense scaffolds like 3-(Azetidin-3-yl)-1H-pyrazol-5-amine . This compound—featuring a strained, basic azetidine ring coupled with an aminopyrazole moiety—is highly valued in kinase inhibitor design and fragment-based drug discovery.

However, its dual basic centers and high nitrogen mass fraction dictate stringent handling, segregation, and disposal protocols. Improper disposal not only risks exothermic cross-reactions in waste streams but also violates stringent environmental regulations regarding pharmaceutical intermediates[1].

Here is the authoritative, step-by-step operational guide for the safe handling and disposal of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine.

Physicochemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first establish the mechanistic behavior of the molecule. The azetidine ring contains a secondary amine that is highly basic, while the aminopyrazole acts as a potent hydrogen-bond donor and acceptor.

Causality of Hazards:

  • Exothermic Potential: The basicity of the azetidine nitrogen can lead to rapid, exothermic neutralization if inadvertently mixed with unbuffered, highly acidic waste streams.

  • Environmental Persistence: Nitrogenous heterocyclic amines can be toxic to aquatic life and resist standard biological degradation in municipal wastewater systems. Consequently, the EPA strictly prohibits the disposal of hazardous waste pharmaceutical intermediates down the drain[1].

Table 1: Quantitative Physicochemical and Hazard Profile

ParameterValue / ClassificationOperational Implication
Molecular Formula C6H10N4High nitrogen content; requires complete combustion during incineration to prevent NOx emissions.
Molecular Weight 138.17 g/mol Easily aerosolized if handled as a dry, micronized powder.
Estimated pKa ~9.5 (Azetidine), ~3.5 (Pyrazole)Acts as a strong base in solution; waste streams must be pH-monitored.
EPA Waste Status Evaluated by Characteristic (40 CFR 261)Typically managed as a toxic/characteristic waste depending on the solvent matrix[2].
Primary Target Organ Toxicity Skin, Eyes, Respiratory TractRequires localized exhaust ventilation (fume hood) and nitrile PPE.

Waste Segregation & Routing Strategy

The core of our disposal strategy relies on strict phase segregation. Pharmaceutical intermediates must be routed toward high-temperature incineration, which is the EPA's designated "Level I" technology for the disposal of organic medicinal chemicals[3].

G Start 3-(Azetidin-3-yl)-1H-pyrazol-5-amine Waste Generation Solid Solid Residues (Vials, Spatulas, PPE) Start->Solid Liquid Liquid Solutions (Reaction Mother Liquors) Start->Liquid Incineration High-Temp Incineration (RCRA Subtitle C Facility) Solid->Incineration Aqueous Aqueous Waste (pH Monitored: 7-9) Liquid->Aqueous Water / Buffers Organic Organic Solvents (Halogenated / Non-Hal) Liquid->Organic DMSO / MeOH / DCM Aqueous->Incineration Organic->Incineration

Workflow for the segregation and disposal of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine waste streams.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By embedding verification checks into the workflow, you ensure that the chemical is neutralized, contained, and manifested correctly every time.

Phase 1: Benchtop Segregation and Collection
  • Isolate Solid Waste: Collect all empty reagent vials, contaminated weighing paper, and disposable spatulas that contacted the neat powder into a dedicated, puncture-resistant polyethylene container.

  • Segregate Liquid Streams: Separate liquid waste into two distinct High-Density Polyethylene (HDPE) carboys: one for aqueous streams and one for organic solvents (further subdivided into halogenated and non-halogenated if your facility requires it).

    • Expert Insight: HDPE is chosen because it is highly resistant to the basic nature of the azetidine moiety, whereas certain polycarbonates can degrade under sustained alkaline exposure.

Phase 2: Liquid Waste Processing and Validation
  • Quench and Dilute: If the compound is dissolved in a highly concentrated acidic or basic reaction matrix, slowly neutralize the solution to a pH between 7.0 and 9.0 using dilute HCl or NaOH in an ice bath.

  • Self-Validation Check: Before sealing the aqueous waste carboy, verify the pH using universal indicator strips. A stable pH confirms the absence of ongoing, gas-producing cross-reactions, validating the container for safe storage and transit.

  • Cap and Vent: Secure the carboy with a vented cap to prevent pressure accumulation from any unforeseen ambient temperature fluctuations.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Labeling: Affix a hazardous waste label to all containers immediately upon the first drop of waste entering them. The label must explicitly list "Contains: 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (Basic Heterocycle)" alongside the solvent matrix.

  • Secondary Containment: Place all primary HDPE containers inside secondary containment bins capable of holding 110% of the largest container's volume. Ensure these bins are kept away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent violent oxidation of the primary amines.

Phase 4: Final Disposition and Manifesting
  • Transfer to Central Accumulation: Transfer the waste from the SAA to your facility's central hazardous waste accumulation area within the regulatory timeframe (typically 90 to 180 days, depending on generator status).

  • RCRA Incineration: Contract with a licensed hazardous waste disposal facility. Ensure the waste profile directs the material to a RCRA Subtitle C high-temperature incinerator. Incineration is the only definitive method to destroy the active pharmaceutical intermediate and prevent environmental contamination[3].

  • Documentation: Retain the signed Uniform Hazardous Waste Manifest. This document is your legal proof that the compound was destroyed in compliance with EPA regulations and did not enter the municipal water supply[1].

References

  • Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal - EPA U.S. Environmental Protection Agency (EPA)[Link]

  • Hazardous Waste Listings | EPA U.S. Environmental Protection Agency (EPA) [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Regulations.gov (Federal Register)[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(Azetidin-3-yl)-1H-pyrazol-5-amine

This document provides essential safety and handling protocols for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine, a novel heterocyclic compound. Given the absence of comprehensive toxicological data for this specific molecule, th...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine, a novel heterocyclic compound. Given the absence of comprehensive toxicological data for this specific molecule, this guide is built upon a rigorous, structure-based hazard assessment and adheres to the highest standards of laboratory safety, including the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] Our primary objective is to empower researchers with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.

Structural Hazard Assessment: A Proactive Approach to Safety

The chemical identity of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine combines three key structural motifs, each contributing to its potential hazard profile. A conservative approach, treating this compound as a Particularly Hazardous Substance, is warranted until specific toxicity data becomes available.

  • Pyrazole Moiety: Pyrazole and its derivatives are known to possess biological activity. Safety data for related compounds indicate potential for toxicity if swallowed or in contact with skin, as well as risks of serious eye and skin irritation.[5][6][7] Chronic exposure to some pyrazole derivatives has been linked to organ damage.[8]

  • Amine Functional Group: Heterocyclic and aromatic amines are a class of compounds that often exhibit toxicity. They can be irritants, and protocols for their disposal require careful segregation to prevent hazardous reactions and environmental harm.[9][10][11]

  • Azetidine Ring: This four-membered, nitrogen-containing ring is characterized by significant ring strain. While this feature is often exploited in medicinal chemistry to enhance metabolic stability and receptor binding[12][13], it can also imply a higher degree of chemical reactivity. The presence of this strained ring in pharmacologically active molecules underscores the potential for high biological activity.[14][15]

Based on this composite analysis, we must assume the compound is biologically active and potentially toxic. All handling procedures must reflect this assessment.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, more effective engineering and administrative controls must be implemented as mandated by your institution's Chemical Hygiene Plan (CHP).[1][4][16]

  • Engineering Controls: All manipulations of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine, whether in solid or solution form, must be conducted within a certified chemical fume hood or a glovebox.[17] This is non-negotiable and serves to contain airborne particles and vapors, minimizing the risk of inhalation.

  • Administrative Controls:

    • Designated Area: Establish a clearly marked "designated area" within the laboratory for handling this compound to restrict access and prevent cross-contamination.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide before commencing work.

    • Minimize Quantities: Use the smallest feasible quantities of the compound to minimize the potential impact of a spill or exposure.

Personal Protective Equipment (PPE): An Essential Barrier

The following table outlines the minimum required PPE for handling 3-(Azetidin-3-yl)-1H-pyrazol-5-amine. This selection is based on mitigating the risks of skin/eye contact, inhalation, and ingestion.[18][19]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Prevents direct skin contact and absorption. The outer glove is removed immediately after handling, while the inner glove provides continued protection.[20][21]
Eye Protection ANSI-approved, indirectly vented chemical splash goggles.Protects eyes from splashes of solutions or accidental projection of solid particles.[21][22]
Body Protection Chemical-resistant lab coat with tight-fitting cuffs, fully fastened.Protects against contamination of personal clothing and skin.[20]
Respiratory Protection NIOSH-approved N95 (or better) respirator.Required when handling the solid powder, even within a fume hood, to prevent inhalation of fine particulates. Use should be in accordance with the institution's respiratory protection program.[17][23]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow is critical for safety and reproducibility. The following protocol outlines the essential steps for safely handling 3-(Azetidin-3-yl)-1H-pyrazol-5-amine.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handle 3. Handling Phase (Inside Fume Hood) cluster_post 4. Post-Handling & Doffing prep1 Verify fume hood is certified and functioning correctly prep2 Clear and decontaminate the designated work area prep1->prep2 prep3 Locate and verify accessibility of emergency equipment (eyewash, shower, spill kit) prep2->prep3 ppe1 Don lab coat and respirator prep3->ppe1 Enter Handling Area ppe2 Don safety goggles ppe1->ppe2 ppe3 Don inner and outer pairs of nitrile gloves ppe2->ppe3 handle1 Weigh solid compound on tared weigh paper or in a vial ppe3->handle1 Begin Work handle2 Transfer compound to reaction vessel using appropriate tools (spatula, funnel) handle1->handle2 handle3 Keep all containers sealed when not in active use handle2->handle3 post1 Decontaminate all surfaces and equipment used handle3->post1 Complete Work post2 Segregate and label all waste (see Disposal Plan) post1->post2 post3 Doff PPE in reverse order, avoiding self-contamination post2->post3 post4 Wash hands thoroughly with soap and water post3->post4

Caption: Standard workflow for handling 3-(Azetidin-3-yl)-1H-pyrazol-5-amine.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of chemical waste can lead to hazardous reactions and environmental damage. All waste generated from handling this compound is considered hazardous.

  • Waste Segregation: It is critical to segregate waste containing 3-(Azetidin-3-yl)-1H-pyrazol-5-amine. At a minimum, keep amine-containing waste separate from acids, oxidizers, and halogenated solvents.[9][11]

  • Solid Waste: Contaminated solid waste (gloves, weigh paper, paper towels, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Original containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[24]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[9] Do not pour any amount down the drain.

G start Waste Generated? is_solid Is it solid waste? (gloves, paper, etc.) start->is_solid is_liquid Is it liquid waste? (solutions, rinsate) is_solid->is_liquid No solid_bin Place in sealed, labeled solid hazardous waste container. is_solid->solid_bin Yes is_container Is it an empty container? is_liquid->is_container No liquid_bin Place in sealed, labeled liquid hazardous waste container for amines. is_liquid->liquid_bin Yes triple_rinse Triple-rinse with appropriate solvent. is_container->triple_rinse Yes end_node Contact EHS for pickup. is_container->end_node No solid_bin->end_node liquid_bin->end_node triple_rinse->liquid_bin Collect rinsate

Caption: Decision workflow for the disposal of contaminated materials.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7][8]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7][8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
Ingestion DO NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[7][8]
Small Spill (<5g or <50mL) Alert others in the area. Wearing full PPE, cover the spill with an appropriate absorbent material (e.g., vermiculite or chemical absorbent pads). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Decontaminate the area.
Large Spill Evacuate the immediate area and alert others. Close the laboratory doors and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly . PMC, National Center for Biotechnology Information. [Link]

  • Treatment of amine wastes generated in industrial processes . ResearchGate. [Link]

  • In-Laboratory Treatment of Chemical Waste . Safety & Risk Services, University of Alberta. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Taylor & Francis Online. [Link]

  • Laboratory Safety and Chemical Hygiene Plan . University of Wisconsin-Madison. [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories . Bergeson & Campbell, P.C. [Link]

  • DHHS (NIOSH) Pub. No. 2012-147, General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories . Centers for Disease Control and Prevention. [Link]

  • Nanotechnology Safety Resources . American Chemical Society. [Link]

  • Personal Protective Equipment . US Environmental Protection Agency. [Link]

  • CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories . The George Washington University. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. [Link]

  • PPE for Chemical Handling: A Quick Guide . Healthy Bean Ltd. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents . MDPI. [Link]

  • Structure of azetidine‐containing compounds found in nature . ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC, National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) . Oriental Journal of Chemistry. [Link]

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